Technical Documentation Center

Fmoc-N-Me-Lys(2-Cl-Z)-OH Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-N-Me-Lys(2-Cl-Z)-OH
  • CAS: 95310-75-1

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Fmoc-N-Me-Lys(2-Cl-Z)-OH

The following technical guide details the chemical structure, physiochemical properties, and application protocols for Fmoc-N-Me-Lys(2-Cl-Z)-OH . Advanced Building Block for Peptide Mimetics and Orthogonal Synthesis Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, physiochemical properties, and application protocols for Fmoc-N-Me-Lys(2-Cl-Z)-OH .

Advanced Building Block for Peptide Mimetics and Orthogonal Synthesis

Executive Summary

Fmoc-N-Me-Lys(2-Cl-Z)-OH (CAS: 95310-75-1) is a specialized amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). It combines three critical chemical features:

  • N-Methylation: Introduces steric hindrance and alters the peptide backbone conformation, enhancing proteolytic stability and membrane permeability.

  • Fmoc Protection: Compatible with standard base-labile SPPS protocols.

  • 2-Cl-Z Side-Chain Protection: A robust, acid-stable protecting group that remains intact during standard Trifluoroacetic Acid (TFA) cleavage, enabling post-cleavage modification or "head-to-tail" cyclization strategies.

This compound is essential for the development of peptidomimetics , cyclic peptides , and peptide-drug conjugates (PDCs) where standard Lys(Boc) derivatives fail to provide necessary orthogonality.

Chemical Profile & Structure

Physiochemical Data
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine
CAS Number 95310-75-1
Molecular Formula C₃₀H₃₁ClN₂O₆
Molecular Weight 551.03 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; sparingly soluble in water
Purity Standard ≥ 98% (HPLC), Enantiomeric excess > 99%
Structural Analysis

The molecule is tripartite, designed for maximum synthetic control:

  • N-α-Fmoc Group: Removed by secondary amines (20% Piperidine in DMF).

  • N-α-Methyl Group: The defining feature. It removes the H-bond donor capability of the amide backbone, often inducing a cis-peptide bond configuration and increasing resistance to enzymatic degradation (e.g., by trypsin).

  • N-ε-(2-Cl-Z) Group: The 2-Chlorobenzyloxycarbonyl group is significantly more stable to acid than the standard Benzyloxycarbonyl (Z) group. It survives 95% TFA (used to cleave peptides from Wang or Rink Amide resins) but is cleaved by strong acids (HF, TFMSA) or catalytic hydrogenolysis.

structure_map Figure 1: Functional Decomposition of Fmoc-N-Me-Lys(2-Cl-Z)-OH Fmoc Fmoc Group (Base Labile) N_Me N-Methyl (Backbone Mod) Fmoc->N_Me Protects Lys L-Lysine Core N_Me->Lys Modifies Alpha-Nitrogen ClZ 2-Cl-Z Group (HF/H2 Labile) Lys->ClZ Protects Epsilon-Amine COOH Free Carboxyl (Coupling Site) Lys->COOH C-Terminus

Synthetic Utility & Orthogonality[6]

The "N-Methyl" Challenge

Incorporating N-methylated amino acids is synthetically demanding due to steric hindrance. The methyl group blocks the approach of the activated carboxyl component during coupling.

  • Consequence: Standard coupling reagents (HBTU/HOBt) often result in low yields or deletion sequences.

  • Solution: High-efficiency coupling reagents (HATU, COMU) and extended reaction times are required.

The "2-Cl-Z" Strategic Advantage

In standard Fmoc SPPS, Lysine is typically protected with Boc (Acid-labile). Upon treatment with TFA, the peptide is cleaved from the resin and the Boc group is removed simultaneously.

Why use 2-Cl-Z? If the researcher requires the Lysine side chain to remain protected after resin cleavage (e.g., to perform a reaction on the N-terminus or C-terminus without interfering with the Lysine amine), Boc cannot be used.

  • Scenario: Synthesis of Head-to-Tail Cyclic Peptides.

  • Workflow:

    • Synthesize linear peptide on 2-Chlorotrityl Chloride (2-CTC) resin.

    • Cleave from resin using dilute acid (1% TFA/DCM).

    • Result: The 2-Cl-Z group remains intact.

    • Cyclize the peptide in solution.

    • Remove 2-Cl-Z via Hydrogenolysis or HF.

Experimental Protocols

Handling and Storage
  • Storage: -20°C, desiccated.

  • Stability: Hygroscopic.[1] Allow bottle to equilibrate to room temperature before opening to prevent hydrolysis of the Fmoc ester.

Coupling Protocol (Solid Phase)

Due to the N-methyl group, this residue is difficult to couple to and difficult to couple onto.

Reagents:

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Solvent: DMF (N,N-Dimethylformamide).

Procedure:

  • Activation: Dissolve Fmoc-N-Me-Lys(2-Cl-Z)-OH (3.0 eq) and HATU (2.9 eq) in minimal DMF. Add DIPEA (6.0 eq). Activate for 30–60 seconds.

  • Coupling: Add solution to the resin-bound free amine.

  • Incubation: Shake for 2–4 hours (double the standard time).

    • Note: Double coupling (repeating the step) is highly recommended.

  • Monitoring: Standard colorimetric tests (Kaiser test) may yield false negatives on secondary amines (N-methyl). Use the Chloranil Test or micro-cleavage LC-MS for verification.

Deprotection & Cleavage[8]
Step A: Fmoc Removal (N-Terminus)
  • Reagent: 20% Piperidine in DMF.[2]

  • Condition: 2 x 10 minutes.

  • Caution: N-methylated amines are prone to diketopiperazine (DKP) formation if Proline or Glycine is the adjacent residue.

Step B: Resin Cleavage (Leaving 2-Cl-Z Intact)

To obtain the peptide with the Lysine side chain still protected:

  • Reagent: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Time: 2–3 hours.

  • Outcome: Peptide is cleaved from resin; Trt/Boc/tBu groups are removed; 2-Cl-Z remains on Lysine.

Step C: Final Removal of 2-Cl-Z

Once the peptide architecture is finalized (e.g., after cyclization), remove the 2-Cl-Z group:

  • Method 1 (Hydrogenolysis): H₂ (gas), Pd/C catalyst in MeOH/Acetic Acid. (Preferred for solution phase).

  • Method 2 (Strong Acid): HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) scavengers (anisole/thioanisole).

workflow_logic Figure 2: Deprotection Logic Tree for 2-Cl-Z Derivatives Start Start: Fmoc-N-Me-Lys(2-Cl-Z)-OH on Resin Fmoc_Dep Remove Fmoc (20% Piperidine) Start->Fmoc_Dep Coupling Couple Next AA (HATU/DIPEA - Double Couple) Fmoc_Dep->Coupling Decision Desired Final Product? Coupling->Decision Path_A Path A: Linear Peptide (Lys Protected) Decision->Path_A Retain Side Chain Path_B Path B: Fully Deprotected Linear Peptide Decision->Path_B Remove All Groups TFA_Cleave TFA Cleavage (95% TFA) Path_A->TFA_Cleave HF_Cleave HF / TFMSA Cleavage Path_B->HF_Cleave Result_A Peptide-Lys(2-Cl-Z)-OH (Ready for Cyclization) TFA_Cleave->Result_A Result_B H-Peptide-Lys-OH (Standard) HF_Cleave->Result_B

Troubleshooting & Critical Parameters

Racemization Risk

N-methylated amino acids are highly susceptible to racemization during activation because the N-methyl group facilitates oxazolone formation.

  • Mitigation: Use Oxyma Pure/DIC or HATU/HOAt activation. Avoid prolonged pre-activation times. Keep temperature < 25°C.

Difficult Sequences

The N-methyl group disrupts hydrogen bonding, which can actually improve solubility of "difficult sequences" (beta-sheet aggregates). However, the steric bulk makes the formation of the peptide bond slower.

  • Tip: If coupling fails, switch to sym-collidine as the base instead of DIPEA to reduce steric crowding around the active center.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4] Chemical Reviews, 109(6), 2455-2504. Link

  • Biron, E., et al. (2006). "Optimized selective N-methylation of peptides on solid support." Journal of Peptide Science, 12(3), 213-219. Link

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Matsoukas, J., et al. (2012). "Fmoc/tBu Solid Phase Peptide Synthesis: Methodologies and Applications." Current Organic Synthesis, 9(6). Link

Sources

Exploratory

Molecular weight and formula of Fmoc-N-Me-Lys(2-Cl-Z)-OH

Topic: Molecular weight and formula of Fmoc-N-Me-Lys(2-Cl-Z)-OH Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1] Structural Characterization, Synthesis Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Molecular weight and formula of Fmoc-N-Me-Lys(2-Cl-Z)-OH Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Structural Characterization, Synthesis Protocols, and Orthogonal Applications[1]

Executive Summary

Fmoc-N-Me-Lys(2-Cl-Z)-OH is a specialized amino acid building block used in solid-phase peptide synthesis (SPPS).[1] It combines two advanced structural modifications: N-alpha-methylation (for backbone constraint and metabolic stability) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) side-chain protection (for orthogonality to standard TFA cleavage).[1]

This compound is critical for the development of peptidomimetics where the researcher requires the lysine side chain to remain protected after the peptide is cleaved from an acid-labile resin (e.g., Wang or Rink Amide), or when synthesizing peptides using Boc-chemistry protocols where the Fmoc group is used as a temporary orthogonal protector.[1]

Physicochemical Identity

The following data establishes the precise chemical identity of the compound.

ParameterValue
Chemical Name

-

-Fmoc-

-

-methyl-

-

-(2-chlorobenzyloxycarbonyl)-L-lysine
Common Abbreviation Fmoc-N-Me-Lys(2-Cl-Z)-OH
Molecular Formula C

H

ClN

O

Molecular Weight 551.03 g/mol
CAS Number 95310-75-1
Appearance White to off-white powder
Purity Standard

98% (HPLC)
Solubility Soluble in DMF, DMSO, DCM; sparingly soluble in water.[1][2]
Formula Derivation

The molecular weight is calculated by summing the isotopic masses of the constituent moieties:

  • Fmoc Group (C

    
    H
    
    
    
    O
    
    
    )
    : Protection of the
    
    
    -amine.[1]
  • N-Methyl Group (CH

    
    ) : Replacement of the 
    
    
    
    -proton (adds 14.03 Da).[1]
  • Lysine Backbone (C

    
    H
    
    
    
    N
    
    
    O)
    : The core amino acid structure.[1]
  • 2-Cl-Z Group (C

    
    H
    
    
    
    ClO
    
    
    )
    : Protection of the
    
    
    -amine.[1]
  • Hydroxyl (OH) : Free carboxylic acid.[1]

Calculation Verification:

  • Formula: C

    
    H
    
    
    
    ClN
    
    
    O
    
    
    [1]
  • C (30

    
     12.011) + H (31 
    
    
    
    1.008) + Cl (35.[1]45) + N (2
    
    
    14.007) + O (6
    
    
    15.999)
    
    
    551.03 g/mol .[1]

Structural Analysis & Mechanism

This derivative presents unique challenges and advantages due to its dual-protection strategy.[1]

The N-Methyl Modification

The


-

-methyl group
serves a pharmacological purpose.[1] It eliminates the hydrogen bond donor capability of the amide bond, altering the peptide's conformation (often inducing cis-peptide bonds) and significantly increasing resistance to enzymatic degradation.[1]
  • Synthesis Challenge: The methyl group introduces severe steric hindrance at the nucleophilic nitrogen.[1] Standard coupling reagents (e.g., HOBt/DIC) are often insufficient.[1]

The 2-Cl-Z Orthogonal Protection

The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group is a robust protecting group for the lysine


-amine.[1]
  • Acid Stability: Unlike the standard Boc group (removed by 50% TFA) or the Trt group (removed by 1% TFA), the 2-Cl-Z group is stable to neat TFA .[1]

  • Cleavage Mechanism: It requires strong acids (HF, TFMSOTf) or catalytic hydrogenolysis (H

    
    /Pd) for removal.[1]
    
  • Application: This allows for "Post-Cleavage Modification." A researcher can synthesize a peptide on a TFA-labile resin (e.g., Wang), cleave the peptide with TFA, and isolate the peptide with the Lys(2-Cl-Z) still intact.[1][3] This is vital for strategies requiring purification of the protected intermediate or subsequent regioselective modification.[1]

Experimental Protocols

Coupling Conditions (Critical)

Due to the steric bulk of the N-methyl group, high-efficiency coupling reagents are mandatory.[1]

Recommended Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU .[1]

  • Base: DIEA (Diisopropylethylamine) or NMM (N-methylmorpholine).[1]

  • Stoichiometry: 3-4 equivalents of amino acid and coupling reagent relative to resin loading.

  • Solvent: DMF or NMP (N-methylpyrrolidone).[1]

  • Reaction Time: Extend coupling time to 2–4 hours. Double coupling is highly recommended.[1]

  • Monitoring: The Chloranil test is preferred over the Kaiser test, as the Kaiser test detects primary amines (which are absent after N-methyl coupling).[1]

Deprotection & Cleavage Workflow

The choice of cleavage cocktail depends on whether the 2-Cl-Z group is to be retained or removed.[1]

Scenario A: Retention of Side Chain (Orthogonal Strategy)

  • Reagent: 95% TFA / 2.5% TIS / 2.5% H

    
    O.[1]
    
  • Result: Peptide is cleaved from the resin; Fmoc is removed (if performed previously); Lys(2-Cl-Z) remains intact .[1]

Scenario B: Full Deprotection (If HF is available) [1]

  • Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger (0°C, 60 min).

  • Result: Peptide cleaved from resin; Lys(2-Cl-Z) converted to free Lysine.[1]

Scenario C: Catalytic Hydrogenolysis (Solution Phase)

  • After cleaving the protected peptide (Scenario A), dissolve in MeOH/AcOH.[1]

  • Add Pd/C catalyst and expose to H

    
     gas (balloon or Parr shaker).[1]
    
  • Result: 2-Cl-Z is removed to yield free Lysine.[1]

Visualization of Workflows

Structural Composition

The following diagram illustrates the chemical architecture of the molecule.

ChemicalStructure Figure 1: Structural breakdown of Fmoc-N-Me-Lys(2-Cl-Z)-OH Fmoc Fmoc Group (Base Labile) N_Alpha N-Alpha Nitrogen (Methylated) Fmoc->N_Alpha Protects Backbone Lysine Backbone (C6 Chain) N_Alpha->Backbone Attached SideChain Side Chain Amine (Epsilon) Backbone->SideChain Extends TwoClZ 2-Cl-Z Group (Acid Stable / HF Labile) SideChain->TwoClZ Protected by

Figure 1: The N-methyl group hinders the alpha-nitrogen, while 2-Cl-Z protects the side chain against TFA.[1]

Orthogonal Synthesis Workflow

This flowchart details the specific utility of retaining the 2-Cl-Z group during SPPS.

SynthesisWorkflow Figure 2: Orthogonal protection strategy using Fmoc-N-Me-Lys(2-Cl-Z)-OH Step1 Coupling Step Reagents: HATU/DIEA (Overcomes N-Me Sterics) Step2 Peptide Elongation (Standard Fmoc SPPS) Step1->Step2 Step3 Resin Cleavage Reagent: 95% TFA Step2->Step3 Outcome1 Crude Peptide Lysine is still Lys(2-Cl-Z) Step3->Outcome1 2-Cl-Z Stable to TFA Step4 Post-Cleavage Modification (Optional Purification or Regioselective Reaction) Outcome1->Step4 Step5 Final Deprotection Method: H2/Pd-C or HF Outcome1->Step5 Direct Deprotection Step4->Step5 Final Target Peptide (Free Lysine) Step5->Final

Figure 2: Workflow demonstrating the survival of the 2-Cl-Z group during standard TFA cleavage.[1]

References

  • Next Peptide . (n.d.). Fmoc-N-Me-Lys(2-Cl-Z)-OH Product Data. Retrieved February 3, 2026, from [Link] (Verified CAS 95310-75-1 and MW 551.03).[1]

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] (Authoritative review on 2-Cl-Z stability vs. Z and Boc).

Sources

Foundational

Solubility and Handling of Fmoc-N-Me-Lys(2-Cl-Z)-OH in DMF and NMP

Technical Guide for Advanced Solid-Phase Peptide Synthesis (SPPS) Executive Summary: The Lipophilic Challenge The incorporation of Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a convergence of three distinct physicochemical chall...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Advanced Solid-Phase Peptide Synthesis (SPPS)

Executive Summary: The Lipophilic Challenge

The incorporation of Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a convergence of three distinct physicochemical challenges in peptide synthesis: steric hindrance (N-methylation), high hydrophobicity (2-Cl-Z side chain), and aggregation potential.[1] While standard Fmoc-amino acids dissolve readily in Dimethylformamide (DMF), this specific derivative requires a nuanced approach.[1][2]

Core Insight: While Fmoc-N-Me-Lys(2-Cl-Z)-OH is technically soluble in both DMF and N-Methyl-2-pyrrolidone (NMP), NMP is the superior solvent for operational applications.[1] Its enhanced solvating power prevents the on-resin aggregation often triggered by the hydrophobic 2-chlorobenzyloxycarbonyl (2-Cl-Z) group, ensuring higher coupling efficiency for this sterically hindered residue.[1]

Physicochemical Profile & Solubility Mechanism[3][4][5]

To master the handling of this compound, one must understand the competing forces within its structure.

Structural Deconstruction

The molecule behaves differently than standard Fmoc-Lys(Boc)-OH due to three modifications:

ComponentModificationPhysicochemical ImpactSolubility Implication

-Amine
N-Methylation Removes the H-bond donor on the backbone amide.[1]Increases Solubility: Disrupts intermolecular H-bonding that causes crystal lattice stability.[1] Often turns the solid into an oil or low-melting solid.[1]
Side Chain 2-Cl-Z Group Adds a chlorinated aromatic ring (2-chlorobenzyloxycarbonyl).[1][3]Decreases Polarity: significantly more hydrophobic than Boc or standard Z groups.[1] Increases risk of "hydrophobic collapse" on the resin.
N-Terminus Fmoc Fluorenyl group.[1][4]Lipophilic Baseline: Standard solubility profile in polar aprotic solvents.[1]
The Solubility Paradox

Contrary to intuition, N-methylated amino acids are often more soluble in organic solvents than their non-methylated counterparts because they cannot form strong intermolecular hydrogen bond networks in the solid state. However, the 2-Cl-Z group acts as a hydrophobic anchor.[1]

  • In DMF: The compound will dissolve, but at high concentrations (>0.3 M), the hydrophobic side chains may promote micelle-like aggregation, slowing diffusion into the resin pores.

  • In NMP: The slightly lower polarity and distinct dipole moment of NMP interact more effectively with the aromatic 2-Cl-Z and Fmoc systems, stabilizing the monomeric form and preventing aggregation.

Comparative Analysis: DMF vs. NMP[2][3][4][8]

Dimethylformamide (DMF)[1][2][3][4][8]
  • Role: The standard "workhorse" solvent.

  • Solubility Limit: Generally > 0.5 M for this compound.[1][5]

  • Risk Factor: DMF is prone to hydrolysis and degradation into dimethylamine, which can prematurely remove the Fmoc group (slow deprotection).[6]

  • Verdict: Acceptable for dissolution, but suboptimal for coupling hydrophobic N-methyl residues.[1]

N-Methyl-2-pyrrolidone (NMP)[1]
  • Role: The "power solvent" for difficult sequences.

  • Solubility Limit: > 0.6 M (Excellent).[1]

  • Advantage: NMP causes greater swelling in polystyrene (PS) and Tentagel resins compared to DMF.[1] This is critical for N-methylated residues, where the coupling rate is already 10–100x slower than standard amino acids due to steric hindrance.

  • Verdict: Recommended. The enhanced resin swelling counteracts the steric bulk of the N-methyl group, facilitating better access to the reactive site.

Visualizing the Solvent Interaction

The following diagram illustrates the mechanistic difference between DMF and NMP handling of this hydrophobic residue.

SolventMechanism cluster_0 Compound Properties cluster_1 Solvent Interaction Compound Fmoc-N-Me-Lys(2-Cl-Z)-OH Feat1 N-Methyl: Steric Bulk Compound->Feat1 Feat2 2-Cl-Z: Hydrophobicity Compound->Feat2 NMP_Effect Stabilizes Hydrophobic Regions Benefit: Max Resin Swelling Feat1->NMP_Effect Needs Swelling Feat2->NMP_Effect Needs Solvation DMF DMF (Standard) DMF_Effect Dissolves Monomer Risk: Lower Resin Swelling DMF->DMF_Effect NMP NMP (Enhanced) NMP->NMP_Effect Result Coupling Efficiency DMF_Effect->Result Standard NMP_Effect->Result Optimized

Caption: Mechanistic impact of NMP vs. DMF on the physicochemical constraints of Fmoc-N-Me-Lys(2-Cl-Z)-OH.

Operational Protocol: Dissolution & Coupling

Warning: N-methyl amino acids are expensive and sterically hindered.[1] Do not use standard coupling protocols.

Preparation of 0.2 M Stock Solution

This protocol ensures complete dissolution and minimizes moisture uptake.[1]

  • Calculate: Determine the mass required for a 0.2 M solution. (MW ≈ 537.0 g/mol ).[1]

    • Example: For 5 mL, weigh ~537 mg.

  • Solvent Choice:

    • Primary Recommendation: 100% NMP (Peptide Grade, anhydrous).[1]

    • Alternative: 50:50 DMF/NMP if viscosity is a concern for automated handlers.[1]

  • Dissolution Step:

    • Add 70% of the calculated solvent volume.

    • Vortex vigorously for 30 seconds.

    • Note: If the compound appears as a sticky oil or gum (common for N-methyls), sonicate at 30°C for 5 minutes.[1]

    • Add remaining solvent to volume.[1]

  • Verification: The solution should be clear and colorless to pale yellow. If turbidity persists, add Dichloromethane (DCM) (up to 10% v/v) to aid dissolution, provided the resin is compatible (e.g., 2-CTC or Wang).

Recommended Coupling Conditions

Solubility is futile if coupling fails.[1] N-methyl coupling requires high-efficiency activators.[1]

ParameterRecommendationRationale
Activator HATU or PyAOP Stronger activation needed to overcome N-Me steric hindrance.
Base DIEA (Diisopropylethylamine)Standard base; use 2 equivalents relative to AA.[1]
Stoichiometry 3 - 5 equivalents Higher excess drives the reaction forward.[1]
Time 2 x 2 hours (Double Couple)Single coupling often yields <80% conversion.[1]
Temperature 50°C - 75°C (Microwave)Heat is often mandatory for N-methyl couplings.[1]

Troubleshooting & Optimization

"Oiling Out" Phenomenon

N-methyl amino acids often exist as semi-solids or oils.[1]

  • Issue: Difficult to weigh; sticks to weighing paper.

  • Solution: Dissolve the entire supplier vial in a known volume of DCM, aliquot into reaction vessels, and evaporate the DCM. Then redissolve in NMP for the reaction.

Aggregation on Resin

If the sequence following this residue is difficult (deletion sequences observed):

  • Switch Solvent: Move to 100% NMP for the remainder of the synthesis.

  • Add Chaotrope: Add 0.1 M LiCl or KSCN to the NMP coupling solution. This disrupts hydrogen bond networks that the 2-Cl-Z group might stabilize.[1]

Decision Matrix: Solvent Selection

DecisionMatrix Start Start: Fmoc-N-Me-Lys(2-Cl-Z)-OH Check1 Is Sequence >10 AA? Start->Check1 PathA Yes (Long/Complex) Check1->PathA PathB No (Short <10 AA) Check1->PathB SolventA Use 100% NMP + Heat (50°C) PathA->SolventA SolventB Use DMF (or 50:50 DMF/NMP) PathB->SolventB Issue Aggregation Observed? SolventB->Issue Fix Switch to NMP + 0.1M LiCl Issue->Fix Yes

Caption: Decision flow for selecting the optimal solvent system based on peptide complexity.

References

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [Link]

    • Context: authoritative review on protecting group stability, including 2-Cl-Z (Cl-Z) and its hydrophobicity.
  • Biron, E., et al. (2006).[1] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [Link][1]

    • Context: Discusses the solubility and coupling difficulties inherent to N-methyl
  • Albericio, F., & Tulla-Puche, J. (2008).[1] The Power of N-Methylation in Peptide Synthesis. CRC Press.[1]

    • Context: foundational text on the handling, solubility, and aggregation properties of N-methyl amino acids in SPPS.
  • Varanda, L.M., & Miranda, M.T. (1997). Solid-Phase Peptide Synthesis at Elevated Temperatures. Journal of Peptide Research. [Link]

    • Context: Validates the use of NMP and heat to overcome aggreg

Sources

Exploratory

Difference between Fmoc-N-Me-Lys(Boc)-OH and Fmoc-N-Me-Lys(2-Cl-Z)-OH

The choice between Fmoc-N-Me-Lys(Boc)-OH and Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a critical decision point in advanced peptide synthesis, specifically when engineering peptidomimetics with enhanced proteolytic stability...

Author: BenchChem Technical Support Team. Date: February 2026

The choice between Fmoc-N-Me-Lys(Boc)-OH and Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a critical decision point in advanced peptide synthesis, specifically when engineering peptidomimetics with enhanced proteolytic stability (via N-methylation) and specific solubility profiles.[1]

While both derivatives introduce the N-methyl modification to the peptide backbone, their divergence lies entirely in the orthogonality of the


-amine protection . This guide details the chemical logic, strategic applications, and validated protocols for utilizing these derivatives in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Chemical Architecture & Properties[1]

The fundamental difference is the lability of the side-chain protecting group. This dictates the synthesis strategy—specifically, whether the side chain is deprotected simultaneously with resin cleavage or retained for downstream modification.

Comparative Technical Specification
FeatureFmoc-N-Me-Lys(Boc)-OH Fmoc-N-Me-Lys(2-Cl-Z)-OH

-Amine Protection
Fmoc (Base-labile)Fmoc (Base-labile)
Backbone Modification N-Methyl (Steric hindrance, stability)N-Methyl (Steric hindrance, stability)
Side-Chain (

) Group
Boc (tert-butyloxycarbonyl)2-Cl-Z (2-chlorobenzyloxycarbonyl)
Acid Stability Labile: Removed by 95% TFA.[1]Stable: Resistant to TFA (even 100%).[1]
Removal Mechanism Acidolysis (TFA/Scavengers).[1]Hydrogenolysis (

/Pd) or Strong Acid (HF/TFMSA).[1]
Primary Application Standard linear peptides; Global deprotection.[1][2]Cyclic peptides; Side-chain protected intermediates.[1]
Cleavage Cocktail Reagent K or TFA/TIS/H2O.1% TFA (if retaining side chain) or HF (rare).[1]

Part 2: Strategic Application Logic

The selection process is not merely about preference but about the chemical pathway required for the final molecule .

Scenario A: The "Standard" Linear Pathway (Boc Variant)

Use Fmoc-N-Me-Lys(Boc)-OH when: You are synthesizing a linear peptide where the final product requires a free lysine side chain immediately upon cleavage from the resin.[1]

  • Mechanism: The high concentration of Trifluoroacetic Acid (TFA) used to cleave the peptide from Rink Amide or Wang resin simultaneously protonates the tert-butyl carbocation, removing the Boc group.

  • Outcome: A fully deprotected, N-methylated peptide ready for HPLC purification.

Scenario B: The "Orthogonal" Pathway (2-Cl-Z Variant)

Use Fmoc-N-Me-Lys(2-Cl-Z)-OH when: You require the lysine side chain to remain protected after the peptide is cleaved from the resin.[1] This is essential for:

  • Head-to-Side-Chain Cyclization: You cleave the peptide from a hyper-acid-labile resin (e.g., 2-Chlorotrityl) using 1% TFA.[1] The 2-Cl-Z group remains intact, preventing the lysine side chain from interfering with cyclization at another site, or allowing specific deprotection later.

  • Late-Stage Modification: If the peptide undergoes fragment condensation or requires specific solubility properties that the hydrophobic 2-Cl-Z group provides during purification.[1]

  • Hydrogenolysis Sensitivity: If the final deprotection must avoid strong acids entirely (rare in Fmoc, but relevant in hybrid strategies), 2-Cl-Z can be removed via catalytic hydrogenation.[1]

Decision Logic Diagram

SelectionLogic Start Select N-Me-Lys Derivative Q1 Do you need a free Lysine side chain immediately after resin cleavage? Start->Q1 BocPath Use Fmoc-N-Me-Lys(Boc)-OH Q1->BocPath Yes ZPath Use Fmoc-N-Me-Lys(2-Cl-Z)-OH Q1->ZPath No Yes YES: Standard SPPS No NO: Orthogonal Strategy ProcessBoc Cleavage: 95% TFA Result: Free Lysine Side Chain BocPath->ProcessBoc ProcessZ Cleavage: 1% TFA (2-CTC Resin) Result: Lys(2-Cl-Z) Protected Peptide ZPath->ProcessZ PostProcessZ Downstream: Cyclization or Hydrogenolysis (H2/Pd) ProcessZ->PostProcessZ

Caption: Decision matrix for selecting the appropriate N-methyl lysine derivative based on downstream processing requirements.

Part 3: Validated Experimental Protocols

Both derivatives share the challenge of N-methylation steric hindrance .[1][3][4] The methyl group on the


-amine creates significant steric bulk, making acylation (coupling the next amino acid) difficult.[3][4]
Coupling Protocol (The "Hard Step")

Standard HBTU/DIEA protocols often fail here, leading to deletion sequences.

Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyAOP.[1][4] These are superior for hindered amines.[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).[1]

  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for better swelling.[1]

Step-by-Step Methodology:

  • Activation: Dissolve Amino Acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in minimal DMF. Add DIPEA (8 eq) immediately before adding to resin.[1]

  • Coupling: Add mixture to the resin-bound N-methyl amine.

  • Duration: Double couple.

    • Cycle 1: 2 hours at Room Temperature.[1]

    • Cycle 2: 1 hour at 50°C (Microwave assisted is highly recommended: 75°C for 10 min).

  • Monitoring: Do NOT use the Kaiser Test. It tests for primary amines and will be false-negative (or faint) for N-methyl secondary amines.[1]

    • Validation: Use the Chloranil Test or Bromophenol Blue Test .[1] A blue color indicates free secondary amines (incomplete coupling).[1]

Deprotection & Cleavage[1][3][6][7][8][9][10]

For Fmoc-N-Me-Lys(Boc)-OH (Standard):

  • Cocktail: TFA (92.5%), TIS (2.5%),

    
     (2.5%), DODT (2.5%).
    
  • Time: 2–3 hours.

  • Result: Global deprotection.[1][2]

For Fmoc-N-Me-Lys(2-Cl-Z)-OH (Orthogonal):

  • Objective: Cleave peptide, keep side chain.

  • Resin: 2-Chlorotrityl Chloride (2-CTC).[1][5][6]

  • Cocktail: 1% TFA in DCM (Dichloromethane).[1]

  • Procedure: Treat resin 10 x 2 min. Filter into pyridine/methanol to neutralize TFA immediately.[1]

  • Result: Protected peptide segment with Lys(2-Cl-Z) intact.[1]

  • Final Removal of 2-Cl-Z: After cyclization/modification, dissolve peptide in MeOH/AcOH and subject to Hydrogenolysis (

    
     gas, Pd/C catalyst) for 4–12 hours.
    

Part 4: Troubleshooting & Critical Controls

IssueCauseSolution
Low Yield (Next AA) N-Me steric hindrance prevents acylation.[1]Switch to HATU/HOAt. Use microwave heating (75°C). Perform double coupling.
Racemization Base-catalyzed enolization during slow coupling.[1]Use collidine instead of DIPEA (weaker base).[1] Limit activation time < 2 min before adding to resin.[1]
Aggregation N-methylation disrupts

-sheets (usually good), but hydrophobic protection (2-Cl-Z) can induce aggregation.[1]
Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl) during coupling.[1]
False Negative Monitoring Kaiser test fails on secondary amines.Mandatory: Use Chloranil (acetaldehyde/chloranil) or Bromophenol Blue.[1]

References

  • Comparison of Side-Chain Protection . Peptide.com.[1] Technical Bulletin on Lysine Derivatives.

  • N-Methyl Amino Acid Coupling Protocols . BenchChem.[1][3] Application Notes for Coupling N-Methylated Amino Acids.

  • Fmoc-N-Me-Lys(Boc)-OH Properties . PubChem. Compound Summary CID 2724628.[1] [1]

  • Orthogonal Protection Strategies . Sigma-Aldrich.[1] Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection. [1]

  • Synthesis of N-Methylated Peptides . NIH / PubMed.[1] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. [1]

Sources

Foundational

An In-depth Technical Guide to the Conformational Constraints Introduced by N-methyl Lysine Residues

Abstract Post-translational modifications (PTMs) are critical regulators of protein function, and among these, the methylation of lysine residues is a subtle yet profound modulator of protein structure and activity.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Post-translational modifications (PTMs) are critical regulators of protein function, and among these, the methylation of lysine residues is a subtle yet profound modulator of protein structure and activity.[1][2] This guide provides a comprehensive technical overview of the conformational constraints imposed by N-methylation of lysine residues. We will delve into the stereoelectronic effects of lysine methylation, explore the biophysical techniques used to characterize these structural changes, and discuss the implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how this seemingly minor modification can have significant downstream biological consequences.

Introduction: The Subtle Power of a Methyl Group

Lysine methylation, the addition of one, two, or three methyl groups to the ε-amino group of a lysine residue, is a widespread post-translational modification involved in a vast array of cellular processes, from chromatin remodeling and gene expression to signal transduction and protein stability.[1][3][4] Unlike other PTMs such as phosphorylation or ubiquitination that introduce significant changes in charge and mass, lysine methylation is a remarkably subtle modification. It does not alter the positive charge of the lysine side chain but does increase its bulk and hydrophobicity. These seemingly minor alterations have profound effects on the local and global conformation of a protein, influencing its interactions with other molecules and ultimately dictating its biological function.[5][6][7]

The addition of methyl groups to the lysine side chain introduces significant conformational constraints. The ε-amino group of lysine is capable of forming multiple hydrogen bonds, contributing to the stability of local secondary structures and mediating interactions with other molecules. Methylation progressively reduces the number of available hydrogen bond donors, from three in unmethylated lysine to zero in trimethylated lysine. This reduction in hydrogen bonding capacity can disrupt existing intramolecular and intermolecular interactions, leading to localized conformational changes.[8]

Furthermore, the increasing steric bulk of the methylated lysine side chain can restrict the rotational freedom around the Cδ-Cε and Cε-Nζ bonds, influencing the preferred rotameric states of the side chain. These constraints can propagate through the protein backbone, leading to more global conformational adjustments.[6] Understanding these conformational consequences is paramount for elucidating the mechanisms by which lysine methylation regulates protein function and for the rational design of therapeutic agents that target methylation-dependent pathways.

The Stereoelectronic Impact of Lysine N-Methylation

The addition of methyl groups to the ε-amino group of lysine induces distinct changes in its stereoelectronic properties, which in turn dictate the conformational landscape of the modified protein.

Altered Hydrogen Bonding Potential

A primary consequence of N-methylation is the reduction in the number of hydrogen bond donors on the lysine side chain.[8]

  • Unmethylated Lysine (K): Possesses three hydrogen bond donors.

  • Monomethylated Lysine (Kme1): Has two hydrogen bond donors.

  • Dimethylated Lysine (Kme2): Retains one hydrogen bond donor.

  • Trimethylated Lysine (Kme3): Has no hydrogen bond donors.

This progressive loss of hydrogen bonding capability can disrupt or weaken interactions with nearby residues or binding partners, necessitating a conformational rearrangement to accommodate the change.

Increased Steric Hindrance and Hydrophobicity

The addition of each methyl group increases the volume and surface area of the lysine side chain, introducing steric hindrance that can restrict its conformational freedom.[8] This increased bulk can lead to clashes with neighboring atoms, forcing the side chain and potentially the local backbone to adopt alternative conformations. Concurrently, the hydrophobic character of the side chain increases with each methylation event.[8] This can drive the methylated lysine into more hydrophobic environments within the protein core or at protein-protein interfaces, influencing folding and binding events.

Impact on Cation-π Interactions

The positively charged ε-ammonium group of lysine frequently engages in cation-π interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine. These interactions are crucial for protein stability and molecular recognition. Methylation can modulate the strength of these interactions. While the positive charge is retained, the increased size and altered charge distribution of the methylated ammonium group can affect the optimal geometry and energetics of the cation-π interaction, potentially leading to a reorientation of the interacting residues.

Biophysical Techniques for Characterizing Conformational Changes

A multi-faceted approach employing various biophysical techniques is essential to fully characterize the conformational consequences of lysine N-methylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying protein structure and dynamics in solution at atomic resolution.[9][10] It is particularly well-suited for detecting the subtle conformational changes induced by lysine methylation.

  • Chemical Shift Perturbations (CSPs): Changes in the chemical environment of atomic nuclei upon methylation can be monitored through CSPs in 2D ¹H-¹⁵N HSQC spectra. Significant shifts in the amide proton and nitrogen resonances of backbone amides indicate conformational changes in those regions.

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE data provides distance constraints between protons, allowing for the determination of the three-dimensional structure of the protein. Changes in NOE patterns upon methylation can reveal alterations in local and global protein folding.

  • Methyl-TROSY NMR: For larger proteins, methyl-TROSY techniques can be employed to specifically observe the methyl groups of isoleucine, leucine, and valine residues, providing insights into conformational changes in the hydrophobic core of the protein.[10]

  • Direct Detection of Methylated Lysines: Using ¹³C-enriched S-adenosyl-L-methionine (SAM), the cofactor for methylation, allows for the direct observation of the incorporated ¹³C-methyl groups by NMR, providing a direct probe of the methylation event and the local environment of the modified lysine.[11]

  • Protein Expression and Purification: Express and purify both the wild-type and a mutant protein where the target lysine is replaced with a non-methylatable residue (e.g., arginine or glutamine) as a control. For proteins that are not naturally methylated, in vitro methylation using a specific lysine methyltransferase and SAM is required.

  • Isotope Labeling: For NMR analysis, uniformly label the proteins with ¹⁵N and/or ¹³C by growing the expression host in minimal media containing ¹⁵NH₄Cl and/or ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

  • In Vitro Methylation (if necessary): Incubate the purified protein with the appropriate lysine methyltransferase and a stoichiometric excess of SAM. Monitor the reaction progress by mass spectrometry.

  • NMR Sample Preparation: Prepare NMR samples of the unmethylated and methylated proteins in a suitable buffer at a concentration of 0.1-1.0 mM.

  • NMR Data Acquisition: Acquire a series of NMR experiments, including 2D ¹H-¹⁵N HSQC, 3D HNCACB, 3D CBCA(CO)NH, 3D HCCH-TOCSY, and 3D ¹⁵N-edited NOESY-HSQC spectra.

  • Data Analysis: Process and analyze the NMR data to assign the backbone and side-chain resonances. Compare the chemical shifts and NOE patterns of the unmethylated and methylated proteins to identify conformational changes.

X-ray Crystallography

X-ray crystallography provides high-resolution static snapshots of protein structures.[12] Comparing the crystal structures of a protein in its unmethylated and methylated states can reveal precise details about changes in bond angles, dihedral angles, and intermolecular contacts. Surface lysine methylation has also been utilized as a technique to improve the success rate of protein crystallization.[13][14]

workflow cluster_protein Protein Preparation cluster_cryst Crystallization cluster_xray Data Collection & Analysis P1 Express & Purify Unmethylated Protein P2 In Vitro Methylation (if required) P1->P2 P3 Purify Methylated Protein P2->P3 C1 Crystallization Screening P3->C1 C2 Optimize Crystal Growth C1->C2 X1 X-ray Diffraction Data Collection C2->X1 X2 Structure Determination X1->X2 X3 Structural Comparison X2->X3

Caption: Workflow for X-ray Crystallography of Methylated Proteins.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of protein behavior, complementing the static pictures from crystallography and the solution-state ensemble view from NMR.[15][16] Simulations can be used to:

  • Predict Conformational Ensembles: MD simulations can explore the conformational landscape available to both the unmethylated and methylated forms of a protein, identifying the most probable conformations and the transitions between them.[3]

  • Analyze Dynamic Effects: By analyzing the trajectories from MD simulations, one can quantify changes in flexibility, hydrogen bonding dynamics, and water structure around the methylation site.

  • Free Energy Calculations: Techniques such as umbrella sampling or thermodynamic integration can be used to calculate the free energy differences between different conformational states, providing insights into how methylation shifts the conformational equilibrium.

Functional Consequences and Implications for Drug Development

The conformational constraints imposed by N-methyl lysine can have profound effects on protein function, which in turn have significant implications for drug development.

Modulation of Protein-Protein Interactions

Lysine methylation is a key regulator of protein-protein interactions.[5] The conformational changes induced by methylation can either create or disrupt binding interfaces. For example, the methylation of histone tails creates binding sites for "reader" domains, such as chromodomains, Tudor domains, and PHD fingers, which are components of larger protein complexes that regulate chromatin structure and gene expression.[1]

Conversely, methylation can also inhibit protein-protein interactions by sterically hindering the binding of an interaction partner or by altering the conformation of the binding site.

Regulation of Enzyme Activity

The conformational state of an enzyme's active site is critical for its catalytic activity. Methylation of a lysine residue within or near the active site can alter its conformation, leading to either an increase or decrease in enzymatic activity.[4] This can occur through direct effects on substrate binding or by allosterically modulating the overall protein conformation.[6]

Impact on Protein Stability and Degradation

Lysine methylation can influence protein stability.[4][17] In some cases, methylation can stabilize a protein's folded state by favoring a more compact conformation or by blocking sites of ubiquitination, thereby protecting the protein from proteasomal degradation.[4] In other instances, methylation can act as a signal for degradation by promoting a conformation that is recognized by E3 ubiquitin ligases.[17]

Drug Discovery Opportunities

The central role of lysine methylation in various diseases, particularly cancer, has made the enzymes that write, read, and erase these marks—lysine methyltransferases (KMTs), methyl-lysine binding proteins, and lysine demethylases (KDMs), respectively—attractive targets for drug discovery.[18][19][20]

  • Inhibitors of KMTs and KDMs: Small molecule inhibitors that target the active sites of these enzymes can be developed to modulate the methylation status of key protein targets. Understanding the conformational changes that occur upon substrate binding and methylation is crucial for the rational design of potent and selective inhibitors.

  • Targeting Methyl-Lysine Reader Domains: Disrupting the interaction between a methyl-lysine reader domain and its methylated target is another promising therapeutic strategy. Structure-based drug design, guided by an understanding of the conformational preferences of the methylated lysine in the binding pocket, can be used to develop small molecules that compete with the natural ligand.

Synthesis of N-methylated Lysine Analogs

The study of N-methylated proteins often requires the synthesis of peptides or proteins containing site-specifically methylated lysine residues. Several chemical and chemoenzymatic methods have been developed for this purpose.

  • Solid-Phase Peptide Synthesis (SPPS): Fmoc-protected Nε-methylated lysine derivatives can be incorporated directly during SPPS to generate peptides with defined methylation states.[21][22]

  • Genetic Code Expansion: Unnatural amino acid mutagenesis allows for the site-specific incorporation of Nε-methylated lysine analogs into proteins expressed in living cells.[23]

  • Chemoenzymatic Synthesis: This approach combines the specificity of enzymes with the versatility of chemical synthesis. For example, a protein can be expressed with a lysine-to-cysteine mutation, which is then chemically modified to mimic a methylated lysine.[24]

Conclusion

The N-methylation of lysine residues is a subtle but powerful mechanism for regulating protein function. The conformational constraints introduced by the addition of methyl groups—through altered hydrogen bonding, increased steric bulk, and changes in hydrophobicity—can have a cascading effect on protein structure, dynamics, and interactions. A comprehensive understanding of these conformational consequences, gained through the application of a diverse array of biophysical techniques and computational methods, is essential for elucidating the intricate roles of lysine methylation in cellular processes and for the development of novel therapeutics that target this important post-translational modification. The continued exploration of the "methyl-code" promises to uncover new layers of biological regulation and provide new avenues for therapeutic intervention.

References

  • A methylated lysine is a switch point for conformational communication in the chaperone Hsp90. Nature Communications. [Link]

  • Role of Protein Methylation in Regulation of Transcription. Molecular Endocrinology. [Link]

  • Methylated poly(L-lysine): conformational effects and interactions with polynucleotides. Biopolymers. [Link]

  • [Theoretical conformational analysis of methylamide of N-acetyl-L-lysine]. Molekuliarnaia Biologiia. [Link]

  • An Unexpected Journey: Lysine Methylation Across the Proteome. Molecular Cell. [Link]

  • Nonhistone Lysine Methylation as a Protein Degradation Signal. Cellular and Molecular Life Sciences. [Link]

  • New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization. Protein Science. [Link]

  • Chemical and Biochemical Perspectives of Protein Lysine Methylation. ACS Chemical Biology. [Link]

  • Emergent properties of the lysine methylome reveal regulatory roles via protein interactions and histone mimicry. Epigenetics. [Link]

  • A Genetically Encoded ε-N-methyl Lysine in Mammalian Cells. ChemBioChem. [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino Acids. [Link]

  • Protein methylation. Wikipedia. [Link]

  • Epigenetic odyssey to decrypt the hidden code for sustainable brassica production: enhancing yield, stress resilience and nutritional quality. Frontiers in Genetics. [Link]

  • Post-translational modification. Wikipedia. [Link]

  • Lysine methylation regulators moonlighting outside the epigenome. Molecular Cell. [Link]

  • Approaching the catalytic mechanism of protein lysine methyltransferases by biochemical and simulation techniques. Archives of Biochemistry and Biophysics. [Link]

  • A Method to Site-Specifically Incorporate Methyl-Lysine Analogues into Recombinant Proteins. Methods in Enzymology. [Link]

  • Methyllysine. Wikipedia. [Link]

  • Probing multiple enzymatic methylation events in real time with NMR spectroscopy. Nature Communications. [Link]

  • Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. Methods. [Link]

  • MD simulation analyses of Fab. A, RMSD values of methylated lysine NZ... ResearchGate. [Link]

  • A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. PubMed. [Link]

  • Drug Discovery Toward Antagonists of Methyl-Lysine Binding Proteins. Current Chemical Genomics. [Link]

  • Methyl Sidechain Probes for Solution NMR of Large Proteins. YouTube. [Link]

  • Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. International Journal of Molecular Sciences. [Link]

  • Lysine Methylation as a Routine Rescue Strategy for Protein Crystallization. Structure. [Link]

  • Exploration of the Substrate Preference of Lysine Methyltransferase SMYD3 by Molecular Dynamics Simulations. ACS Omega. [Link]

  • N-Terminal Protein Binding and Disorder-to-Order Transition by a Synthetic Receptor. Journal of the American Chemical Society. [Link]

  • Molecular dynamics simulations of the substrate recognition of protein lysine methyltransferases. SimTech. [Link]

  • 1 H NMR spectra showing methylations of histone peptides (400 µM) in... ResearchGate. [Link]

  • Targeting Methyl Lysine. ScienceDirect. [Link]

  • L-Lysine: Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 Directly Encoded Proteinogenic Amino Acids. Crystal Growth & Design. [Link]

Sources

Exploratory

Fmoc-N-Me-Lys(2-Cl-Z)-OH CAS number and chemical identifiers

An In-Depth Technical Guide to Fmoc-N-Me-Lys(2-Cl-Z)-OH: Synthesis, Properties, and Strategic Applications in Peptide Science For Researchers, Scientists, and Drug Development Professionals Introduction In the intricate...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Fmoc-N-Me-Lys(2-Cl-Z)-OH: Synthesis, Properties, and Strategic Applications in Peptide Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis and drug development, the ability to introduce specific modifications into a peptide backbone is paramount for modulating biological activity, enhancing stability, and improving pharmacokinetic profiles. Nα-methylated amino acids are of particular interest as they impart significant resistance to enzymatic degradation and can induce favorable conformational constraints. The orthogonally protected amino acid derivative, Nα-Fmoc-Nα-methyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine (Fmoc-N-Me-Lys(2-Cl-Z)-OH) , represents a highly specialized building block designed for such advanced applications.

This technical guide provides a comprehensive overview of this unique reagent. While not commonly available as a stock chemical, its synthesis and application are well within the grasp of peptide chemists. We will deconstruct the strategic roles of its constituent protecting groups, provide a robust, literature-grounded protocol for its synthesis, and detail its application in Solid-Phase Peptide Synthesis (SPPS), empowering researchers to leverage its unique properties for the creation of sophisticated peptide-based therapeutics and research tools.

Chemical Identity and Physicochemical Properties

The precise combination of Nα-methylation and a 2-Cl-Z side-chain protecting group makes Fmoc-N-Me-Lys(2-Cl-Z)-OH a custom reagent. Its identifiers and properties can be derived from its constituent parts.

Identifier Value Source/Note
IUPAC Name (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((((2-chlorobenzyl)oxy)carbonyl)amino)hexanoic acidGenerated based on structure
Molecular Formula C30H31ClN2O6Calculated
Molecular Weight 567.03 g/mol Calculated
CAS Number Not assignedAs this is a specialized, non-commercial reagent, a dedicated CAS number has not been assigned. The key precursor, Fmoc-L-Lys(2-Cl-Z)-OH, is registered under CAS Number 133970-31-7 .[1]

Table 1: Chemical Identifiers for Fmoc-N-Me-Lys(2-Cl-Z)-OH.

Property Value Note
Appearance Expected to be a white to off-white powderBased on similar protected amino acids.[1]
Solubility Soluble in organic solvents like DMF, DCM, and NMP.Typical for Fmoc-protected amino acids used in SPPS.
Optical Rotation Specific rotation would need to be determined experimentally upon synthesis.The L-configuration of lysine dictates a specific optical rotation.
Storage Store at 2-8°C, desiccated.To prevent degradation of the Fmoc and 2-Cl-Z groups.[1]

Table 2: Predicted Physicochemical Properties.

The Strategic Value of Orthogonal Protection and Nα-Methylation

The utility of Fmoc-N-Me-Lys(2-Cl-Z)-OH stems from the carefully chosen combination of protecting groups, each removable under distinct chemical conditions, a concept known as orthogonality.

  • The Nα-Fmoc Group: The Fluorenylmethoxycarbonyl group is the cornerstone of modern SPPS. It is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in DMF, via a β-elimination mechanism.[2] This allows for the sequential addition of amino acids to the growing peptide chain.

  • The Nα-Methyl Group: The introduction of a methyl group on the backbone amide nitrogen has profound effects. It sterically shields the adjacent peptide bond, providing significant protection against cleavage by proteases. This modification enhances the in vivo half-life of peptide drugs.[3] Furthermore, N-methylation restricts the conformational freedom of the peptide backbone, which can be exploited to lock the peptide into a bioactive conformation, thereby increasing its potency and selectivity for its target.[4]

  • The Nε-(2-Cl-Z) Group: The 2-Chlorobenzyloxycarbonyl group is a robust protecting group for the lysine side-chain amine. It is completely stable to the basic conditions used for Fmoc removal and the mildly acidic conditions sometimes used for cleavage from hyper-acid-sensitive resins.[5] Its removal requires much stronger conditions, either catalytic hydrogenolysis or treatment with strong acids like anhydrous Hydrogen Fluoride (HF).[5] This orthogonality allows the lysine side chain to remain protected throughout the synthesis and even after the peptide is cleaved from certain resins, enabling further selective modification in solution if desired.

Orthogonal_Deprotection cluster_SPPS Standard SPPS Cycle cluster_Final Final Deprotection FullPeptide Resin-Bound Peptide Fmoc-NMe-Lys(2-Cl-Z)-Peptide Fmoc_Removed H-NMe-Lys(2-Cl-Z)-Peptide FullPeptide->Fmoc_Removed Piperidine/DMF Z_Removed Fmoc-NMe-Lys(H)-Peptide FullPeptide->Z_Removed H₂/Pd or HF (Not standard SPPS) Fmoc_Removed->FullPeptide Fmoc-AA-OH Coupling Fully_Deprotected H-NMe-Lys(H)-Peptide Fmoc_Removed->Fully_Deprotected H₂/Pd or HF

Caption: Orthogonal deprotection scheme for Fmoc-N-Me-Lys(2-Cl-Z)-OH.

Synthesis of Fmoc-N-Me-Lys(2-Cl-Z)-OH

The synthesis of this specialized building block is most effectively carried out using a solid-phase approach, which leverages a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This strategy, adapted from the Biron-Kessler method, prevents side reactions and simplifies purification.[3][6]

Synthesis_Workflow Start Fmoc-Lys(2-Cl-Z)-OH Step1 1. Load onto 2-CTC Resin Start->Step1 Resin 2-CTC Resin Resin->Step1 LoadedResin Fmoc-Lys(2-Cl-Z)-O-2CTC Step1->LoadedResin Step2 2. Fmoc Deprotection (Piperidine/DMF) LoadedResin->Step2 AmineResin H-Lys(2-Cl-Z)-O-2CTC Step2->AmineResin Step3 3. o-NBS Protection (o-NBS-Cl, Collidine) AmineResin->Step3 NBS_Resin oNBS-Lys(2-Cl-Z)-O-2CTC Step3->NBS_Resin Step4 4. N-Methylation (MeI or (MeO)₂SO₂, Base) NBS_Resin->Step4 NBS_Me_Resin oNBS-NMe-Lys(2-Cl-Z)-O-2CTC Step4->NBS_Me_Resin Step5 5. o-NBS Deprotection (HSCH₂CH₂OH, DBU) NBS_Me_Resin->Step5 NMe_Resin H-NMe-Lys(2-Cl-Z)-O-2CTC Step5->NMe_Resin Step6 6. Fmoc Protection (Fmoc-OSu) NMe_Resin->Step6 Fmoc_NMe_Resin Fmoc-NMe-Lys(2-Cl-Z)-O-2CTC Step6->Fmoc_NMe_Resin Step7 7. Cleavage from Resin (TFA/DCM) Fmoc_NMe_Resin->Step7 FinalProduct Fmoc-N-Me-Lys(2-Cl-Z)-OH Step7->FinalProduct SPPS_Cycle Start Resin-AA(n) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washes1 2. DMF Washes Deprotection->Washes1 Coupling 3. Coupling Fmoc-N-Me-Lys(2-Cl-Z)-OH HATU/DIPEA in DMF Washes1->Coupling Washes2 4. DMF Washes Coupling->Washes2 KaiserTest Kaiser Test (Check for free amines) Washes2->KaiserTest End Resin-AA(n)-NMe-Lys(2-Cl-Z) KaiserTest->Coupling Incomplete (Recouple) KaiserTest->End Complete

Sources

Protocols & Analytical Methods

Method

Application Note: Optimal Coupling Reagents for Sterically Hindered N-Methyl Amino Acids

Executive Summary The incorporation of N-methyl amino acids (NMe-AAs) into peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and oral bioavailability. Ho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methyl amino acids (NMe-AAs) into peptide backbones is a critical strategy in drug discovery for improving metabolic stability, membrane permeability, and oral bioavailability. However, the N-methyl group introduces severe steric clash and promotes cis/trans isomerization, making standard coupling protocols (e.g., HBTU/HOBt) ineffective.

This guide delineates the optimal reagent selection and protocols for these difficult couplings. Current best practices prioritize COMU and HATU as the reagents of choice, with COMU offering a superior safety and solubility profile.[1] For extremely hindered junctions (e.g., NMe-AA to NMe-AA), PyAOP or acid chlorides are required.

The Challenge: Sterics and Stereochemistry

Coupling to a secondary amine (the N-methylated residue) faces two primary hurdles:

  • Steric Hindrance: The methyl group adds bulk directly at the nucleophilic center, drastically reducing the rate of acylation.

  • Racemization: The slow reaction rate allows competing pathways, such as oxazolone formation, to occur. The N-methyl group facilitates the formation of the cis-peptide bond conformation, which can bring the C-terminal activated ester into proximity with the N-terminal amine in a way that favors cyclization (diketopiperazine formation) or racemization over linear coupling.

Mechanistic Insight: The "Neighboring Group Effect"

Standard reagents like HBTU rely on HOBt (hydroxybenzotriazole). For hindered couplings, HOBt is insufficient.

  • HATU utilizes HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen at the 7-position of the benzotriazole ring forms a hydrogen bond with the incoming amine, positioning it for attack on the activated ester. This anchiomeric assistance accelerates the reaction by orders of magnitude.

  • COMU utilizes Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate). Oxyma is a potent electron-withdrawing leaving group that suppresses racemization effectively without the explosive risk of HOAt/HOBt.

Reagent Selection Guide

The choice of reagent should be dictated by the difficulty of the specific coupling junction.

Table 1: Comparative Analysis of High-Performance Coupling Reagents
ReagentClassLeaving GroupKey AdvantageRecommended Use
COMU UroniumOxyma PureHigh solubility, safer (non-explosive), minimal racemization.[2]Primary Choice for NMe-AA couplings.
HATU UroniumHOAtProven track record, "Gold Standard" for difficult sequences.Secondary Choice or when COMU fails.
PyAOP PhosphoniumHOAtNo guanidinylation side-reaction; highly reactive.Critical Choice for NMe-AA to NMe-AA junctions.
PyOxim PhosphoniumOxyma PureSafer alternative to PyBOP/PyAOP.General difficult couplings.[3][4]
BTC Acid ChlorideN/AExtremely high reactivity (via in situ acid chloride).Last Resort for ultra-hindered systems.
Decision Tree for Reagent Selection

ReagentSelection Start Select Coupling Reagent IsHindered Is the coupling hindered? (e.g., N-Me AA, Aib) Start->IsHindered Standard Standard Reagents (HBTU/DIC) IsHindered->Standard No IsNMeToNMe Is it N-Me to N-Me? IsHindered->IsNMeToNMe Yes Extreme Extreme Sterics (PyAOP or Acid Chloride) IsNMeToNMe->Extreme Yes (Very Difficult) Guanidine Risk of Guanidinylation? (Slow reaction) IsNMeToNMe->Guanidine No (Moderately Difficult) COMU_Route Primary Choice: COMU + Oxyma HATU_Route Alternative: HATU + HOAt COMU_Route->HATU_Route If COMU fails Guanidine->COMU_Route No PyAOP PyAOP Guanidine->PyAOP Yes (Avoid Uroniums)

Caption: Logical decision tree for selecting coupling reagents based on steric demand and side-reaction risks.

Detailed Protocol: Coupling N-Methyl Amino Acids

This protocol is optimized for Solid Phase Peptide Synthesis (SPPS) but can be adapted for solution phase.

Materials
  • Resin: ChemMatrix or PEG-PS (superior swelling in difficult sequences).

  • Solvent: DMF (standard) or NMP (preferred for difficult sequences).

  • Coupling Reagent: COMU (0.5 M in DMF).

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Monitoring: Chloranil Test Kit (Acetaldehyde/Chloranil).

Step-by-Step Workflow
1. Resin Preparation

Swell the resin in NMP for at least 30 minutes.[5] NMP promotes better swelling of the peptide-resin matrix than DMF, which is crucial when steric bulk aggregates the chains.

2. Activation (The "Low Base" Strategy)

For COMU couplings, stoichiometry is critical . Excess base promotes racemization.

  • Ratio: 1 : 1 : 1 (AA : COMU : Base).

  • Procedure:

    • Dissolve the Fmoc-N-Me-AA (3-5 equiv) and COMU (3-5 equiv) in a minimal amount of NMP.

    • Add DIEA (3-5 equiv) immediately before adding to the resin.

    • Note: Unlike HBTU, do not pre-activate for more than 30-60 seconds. COMU is highly reactive and hydrolyzes quickly.

3. Coupling Reaction
  • Add the activated mixture to the resin.[3][5][6]

  • Microwave Assistance (Highly Recommended):

    • Temperature: 75°C (standard) or 50°C (for Cys/His to avoid racemization).

    • Power: 30-50W.

    • Time: 10-15 minutes.

  • Manual Alternative: Shake for 2 hours at Room Temperature.

4. Monitoring (The Chloranil Test)

CRITICAL: The Kaiser (Ninhydrin) test does not work for secondary amines (N-methyl groups). It will yield a false negative (yellow/orange).

  • Protocol:

    • Take a few resin beads.[5]

    • Add 2 drops of 2% Acetaldehyde in DMF.

    • Add 2 drops of 2% Chloranil in DMF.

    • Wait 5 minutes.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Unreacted Secondary Amine) → Recouple .

    • Colorless/Amber Beads: Negative (Coupling Complete).

5. Recoupling (If Positive)

If the first coupling fails, switch mechanisms.

  • Second Pass: Use PyAOP (Phosphonium salt) with HOAt .

  • Ratio: 1 : 1 : 2 (AA : PyAOP : DIEA).

  • Phosphonium salts do not react with the N-terminus to form guanidines, allowing for longer reaction times without terminating the chain.

Troubleshooting "Impossible" Couplings

When even PyAOP fails (e.g., NMe-Val to NMe-Val), utilize the Bis-trichloromethyl carbonate (BTC) / In-situ Acid Chloride method.

  • Safety: BTC (Triphosgene) generates Phosgene gas. Must use a fume hood.

  • Dissolve Fmoc-NMe-AA (5 eq) and BTC (1.6 eq) in THF/DCM.

  • Add 2,4,6-Collidine (14 eq) slowly.

  • Reaction generates the acid chloride in situ.

  • Add to resin.[3][5][6] This species is hyper-reactive and sterically small (no bulky leaving group).

Visualizing the Activation Pathway

ActivationMechanism AA Fmoc-AA-OH ActiveEster Active Ester (Fmoc-AA-O-Oxyma) AA->ActiveEster + COMU / Base COMU COMU (Uronium) Oxyma Oxyma Anion COMU->Oxyma Byproduct Oxyma->ActiveEster Suppress Racemization Product Peptide Bond (Fmoc-AA-N(Me)-Resin) ActiveEster->Product + Amine (Nucleophilic Attack) Amine Resin-NH-Me

Caption: Activation pathway of COMU generating the reactive Oxyma ester while suppressing racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU in the Synthesis of Hindered Peptides. Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products. Tetrahedron Letters, 31(2), 205–208. [Link]

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[2][5][6][7][8][9] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

Sources

Application

Application Note: Advanced Fmoc Deprotection Strategies for N-Methylated Lysine

Executive Summary The incorporation of N-methylated amino acids, such as -methyl-lysine, is a critical strategy in modern drug discovery to enhance peptide metabolic stability and membrane permeability. However, the ster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of N-methylated amino acids, such as


-methyl-lysine, is a critical strategy in modern drug discovery to enhance peptide metabolic stability and membrane permeability. However, the steric bulk of the N-methyl group introduces significant synthetic challenges during Solid Phase Peptide Synthesis (SPPS).

Standard deprotection protocols (20% Piperidine/DMF) often fail for N-methylated residues due to two primary mechanisms:

  • Incomplete Deprotection: The steric hindrance of the N-methyl group retards the removal of the Fmoc group, leading to deletion sequences.

  • Diketopiperazine (DKP) Formation: When the N-methylated residue is at the C-terminus (or penultimate position), the cis-amide conformation favored by N-methylation accelerates DKP formation, causing chain termination and yield loss.

This guide details an optimized DBU-based deprotection protocol that accelerates reaction kinetics and minimizes side reactions, ensuring high-fidelity synthesis of N-methylated peptides.

Mechanistic Insight: The "N-Methyl Effect"

To optimize the protocol, one must understand the failure modes. N-methylation eliminates the amide proton, removing a hydrogen bond donor and forcing the peptide backbone into a cis-conformation (or equilibrium between cis and trans).

The DKP Trap

The most catastrophic failure occurs at the dipeptide stage (e.g., Fmoc-AA-N(Me)Lys-Resin). Upon Fmoc removal, the liberated amine can back-bite the ester linkage to the resin, releasing a cyclic diketopiperazine and terminating the chain.[1]

DKP_Mechanism cluster_prevention Prevention Strategy Step1 Fmoc-AA-N(Me)Lys-Resin (Protected Dipeptide) Step2 Deprotection (Base Added) Step1->Step2 Fmoc Removal Step3 Free Amine Generation (H-AA-N(Me)Lys-Resin) Step2->Step3 Step4 Nucleophilic Attack (Back-biting on Ester) Step3->Step4 Favored by cis-amide & Sterics Step5 Cleavage from Resin (Chain Termination) Step4->Step5 Step6 Cyclic DKP Byproduct (Solution Phase) Step5->Step6

Figure 1: Mechanism of Diketopiperazine (DKP) formation.[2][3][4] N-methylation favors the cis-conformation, bringing the N-terminal amine into proximity with the resin ester linkage, accelerating cleavage.

Reagent Selection and Optimization

Standard piperidine is a nucleophilic base. While effective for standard residues, it is often too slow for hindered N-methyl residues, allowing time for DKP formation or aggregation. We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) , a stronger, non-nucleophilic amidine base, to drive deprotection to completion rapidly.

Critical Note: DBU does not scavenge the dibenzofulvene (DBF) byproduct.[5] Therefore, a secondary amine (Piperidine or Piperazine) must be included as a scavenger to prevent DBF re-attachment.

Table 1: Comparative Deprotection Cocktails
Reagent CocktailReactivityRisk ProfileRecommended Use
20% Piperidine / DMF StandardHigh Risk for N-Me-Lys. Slow kinetics allow DKP formation.Routine SPPS (non-methylated).
2% DBU + 2% Piperidine / DMF HighMedium Risk . Fast deprotection, but DBU can cause aspartimide formation if Asp is present.[6]Standard for N-Me-Lys residues.
0.1 M HOBt + 20% Piperidine LowLow Risk (Racemization). Slower reaction.Use if C-terminal racemization is the primary concern (rare for N-Me).
2% DBU + 5% Piperazine / NMP Very HighLow Risk (DKP). NMP promotes swelling; Piperazine is a milder scavenger."Gold Standard" for DKP-prone sequences.

Detailed Experimental Protocols

Protocol A: Optimized Deprotection for N-Methylated Lysine

Use this protocol for removing the Fmoc group from the N-methylated nitrogen.

Reagents:

  • Deprotection Solution: 2% DBU (v/v) + 2% Piperidine (v/v) in DMF.[6][7]

  • Wash Solvent: DMF (HPLC Grade).

Workflow:

  • Swelling: Ensure resin is fully swollen in DMF (10 mL/g resin) for 20 mins.

  • Initial Burst (Flash Deprotection):

    • Add Deprotection Solution (5 mL/g resin).

    • Agitate for 2 minutes .

    • Drain.[8] Reason: Removes bulk Fmoc and generated DBF quickly.

  • Secondary Deprotection (Completion):

    • Add fresh Deprotection Solution (5 mL/g resin).

    • Agitate for 5-8 minutes . Note: Standard residues take 3-5 mins; N-methyl requires slightly longer, but DBU accelerates this significantly compared to pure piperidine.

    • Drain.[8]

  • Extensive Washing:

    • Wash with DMF (5 x 1 min). Crucial: Remove all traces of DBU before coupling to prevent immediate hydrolysis of the incoming activated ester.

Protocol B: DKP Suppression Strategy

Use this protocol when deprotecting the residue immediately following an N-methylated residue (e.g., deprotecting Fmoc-Ala-N(Me)Lys-Resin).

Reagents:

  • Deprotection Solution: 2% DBU + 5% Piperazine in NMP (N-methylpyrrolidone).[1][2]

  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker significantly inhibits the back-biting attack required for DKP.

Workflow:

  • Short Contact Time:

    • 2 x 3 minutes with DBU/Piperazine cocktail.

    • Do not exceed 10 minutes total contact time.

  • Immediate Coupling:

    • Wash resin rapidly (3 x DMF).

    • Immediately add the pre-activated subsequent amino acid. Minimizing the time the amine sits free is the most effective way to stop DKP.

Process Validation: The Chloranil Test

The standard Kaiser (Ninhydrin) test does not work for N-methylated residues because it detects primary amines. You must use the Chloranil test or the Acetaldehyde/Chloranil method for secondary amines.

Chloranil Test Protocol
  • Sample: Transfer ~10-20 resin beads to a small glass tube.

  • Reagents:

    • Solution A: 2% Acetaldehyde in DMF.[9]

    • Solution B: 2% Chloranil in DMF.

  • Reaction:

    • Add 2 drops of Solution A.

    • Add 2 drops of Solution B.

    • Let stand for 5 minutes at room temperature.

  • Interpretation:

    • Dark Blue/Green Beads: Positive (Free secondary amine present). Proceed to coupling.

    • Colorless/Yellow Beads: Negative (Fmoc still present). Repeat deprotection.

Decision_Tree Start Fmoc-N(Me)Lys-Resin Check Is N(Me)Lys at C-Terminus (Dipeptide)? Start->Check Yes Yes (DKP Risk High) Check->Yes No No (Internal Residue) Check->No ProtocolB Use Protocol B: 2% DBU / 5% Piperazine Short Time (2 x 3 min) Yes->ProtocolB Wash Wash DMF x 5 ProtocolB->Wash ProtocolA Use Protocol A: 2% DBU / 2% Piperidine (2 min + 8 min) No->ProtocolA ProtocolA->Wash Test Chloranil Test Wash->Test ResultPos Blue Beads (Deprotected) Test->ResultPos Positive ResultNeg Colorless Beads (Protected) Test->ResultNeg Negative Recouple Proceed to Coupling (Use HATU/HOAt) ResultPos->Recouple Repeat Repeat Deprotection ResultNeg->Repeat

Figure 2: Decision tree for selecting the appropriate deprotection strategy based on residue position and DKP risk.

References

  • Effect of DBU on Fmoc Removal: Wade, J. D., et al. (1991). Use of DBU for Fmoc deprotection in solid phase peptide synthesis.[2][10] Australian Journal of Chemistry.

  • DKP Suppression Strategy: Wang, S., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.

  • Piperazine/DBU Cocktail: Hachmann, J., & Lebl, M. (2006). Alternative Fmoc deprotection conditions for the synthesis of difficult sequences.[10] Journal of Combinatorial Chemistry.

  • Chloranil Test for Secondary Amines: Vojkovsky, T. (1995). Detection of secondary amines on solid phase.[2][9][11] Peptide Research.[12]

  • N-Methyl Amino Acid Synthesis Review: Chatterjee, J., et al. (2013). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research.

Sources

Method

Side chain deprotection of 2-Cl-Z group using HF or TFMSA

Application Note: Side Chain Deprotection of Lys(2-Cl-Z) in Boc-SPPS Executive Summary The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is the industry standard for protecting the -amino group of Lysine in Boc solid-phase pe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Side Chain Deprotection of Lys(2-Cl-Z) in Boc-SPPS

Executive Summary

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is the industry standard for protecting the


-amino group of Lysine in Boc solid-phase peptide synthesis (SPPS). Its electron-withdrawing chlorine substituent at the ortho position destabilizes the benzyl carbocation intermediate, rendering the group approximately 100 times more stable to trifluoroacetic acid (TFA) than the standard benzyloxycarbonyl (Z) group. This stability is crucial for preventing premature deprotection during repetitive Boc removal cycles.

However, this stability necessitates superacidic conditions for final removal. This guide details the two primary methodologies for Lys(2-Cl-Z) deprotection: Anhydrous Hydrogen Fluoride (HF) and Trifluoromethanesulfonic Acid (TFMSA) . While HF remains the "gold standard" for cleanliness and efficacy, TFMSA offers a viable "benchtop" alternative for laboratories lacking HF-resistant apparatus.

Mechanistic Foundation

Understanding the cleavage mechanism is vital for troubleshooting. The deprotection of Lys(2-Cl-Z) follows an acid-catalyzed


 pathway.
  • Protonation: The strong acid protonates the carbamate carbonyl oxygen.

  • Cleavage: The C-O bond breaks, releasing the peptide amine (as a carbamic acid which spontaneously decarboxylates) and generating the 2-chlorobenzyl carbocation .

  • Scavenging: This carbocation is a potent electrophile. Without adequate scavengers, it will alkylate nucleophilic side chains (Tyr, Trp, Met, Cys), resulting in permanent peptide modification.

Visualization of the Cleavage Pathway:

G Start Lys(2-Cl-Z) Protected Species Inter Protonated Intermediate Start->Inter + H+ Acid Strong Acid (HF or TFMSA) Acid->Inter Cleavage Carbocation Generation Inter->Cleavage - CO2 Product Free Lysine + Scavenged Adduct Cleavage->Product Nucleophilic Attack Scavenger Scavenger (p-Cresol/Thioanisole) Scavenger->Product Traps Cation

Caption: The acid-catalyzed SN1 deprotection mechanism of Lys(2-Cl-Z) requiring electrophile scavenging.

Method A: The Gold Standard (Anhydrous HF)

Context: Anhydrous HF is a volatile liquid (b.p. 19.5°C) with high acidity and low viscosity, making it an excellent solvent and reagent. It promotes clean cleavage with minimal side reactions if scavengers are optimized.

Critical Safety Warning: HF is a bone-seeking poison that causes deep, painless burns initially. Fatalities have occurred.

  • Never use glass (HF dissolves SiO2). Use Kel-F or Teflon lines.

  • Mandatory: Full face shield, heavy neoprene gloves, calcium gluconate gel on hand.

  • Work in a dedicated, certified fume hood.

Protocol: High-HF Cleavage

This "High" acidity condition is required to cleave the stable 2-Cl-Z group.

Reagents:

  • Anhydrous Hydrogen Fluoride (Gas cylinder)

  • p-Cresol (Scavenger)[1]

  • Optional: p-Thiocresol (if Met/Cys present)

Step-by-Step Procedure:

  • Preparation: Dry the peptide-resin (0.1 - 0.5 mmol scale) thoroughly in vacuo over

    
     overnight.
    
  • Loading: Place resin and a magnetic stir bar into the Kel-F reaction vessel of the HF apparatus.

  • Scavenger Addition: Add p-Cresol (1 mL per gram of resin).[2]

    • Note: If the peptide contains Cys or Met, use a mixture of p-Cresol : p-Thiocresol (1:1).

  • Cooling: Immerse the reaction vessel in a dry ice/acetone bath (-78°C).

  • HF Distillation: Evacuate the line. Distill anhydrous HF (approx. 10 mL per gram of resin) into the vessel. The liquid volume should be ~10x the resin weight.

  • Reaction:

    • Warm the vessel to 0°C (ice-water bath).

    • Stir magnetically for 60 minutes .

    • Caution: Do not exceed 0°C or 60 mins significantly to avoid N->O acyl shifts in Ser/Thr.

  • Evaporation: Evaporate HF under high vacuum (using a caustic scrubber/trap) while maintaining the temperature at 0°C.

    • Why? Rapid evaporation prevents back-alkylation.

  • Workup:

    • Wash the resin with cold diethyl ether (3x) to remove scavengers.

    • Extract the peptide with 10-50% acetic acid or 0.1% TFA/Water (depending on solubility).

    • Lyophilize the extract.

Method B: The Benchtop Alternative (TFMSA)

Context: Trifluoromethanesulfonic acid (TFMSA) is a superacid stronger than HF but is a non-volatile liquid. It can be used in standard glassware, making it accessible. However, because it cannot be evaporated, the workup relies on precipitation.

Trade-off: TFMSA is generally harsher on sensitive residues (Trp, Met) than HF due to the difficulty in removing the acid quickly.

Protocol: Standard TFMSA Cleavage[1][3]

Reagents:

  • TFMSA (Trifluoromethanesulfonic acid)[2][3]

  • TFA (Trifluoroacetic acid)[1][3]

  • Thioanisole (Scavenger 1)

  • EDT (1,2-Ethanedithiol) (Scavenger 2)

Step-by-Step Procedure:

  • Preparation: Place 100 mg of dried peptide-resin in a round-bottom flask with a stir bar.

  • Scavenger/TFA Addition:

    • Add 150 µL Thioanisole and 75 µL EDT .

    • Add 1.0 mL TFA .

    • Stir for 5-10 minutes to swell the resin.

  • Acidification (The Critical Step):

    • Cool the flask in an ice bath (0°C) .

    • Slowly add 100 µL TFMSA dropwise.[2]

    • Why? The reaction is exothermic. Heat generates side reactions.

  • Reaction:

    • Remove the ice bath and stir at Room Temperature for 90 - 120 minutes .

    • Note: 2-Cl-Z is stable; 2 hours is often necessary for quantitative removal.

  • Precipitation (Workup):

    • Do not evaporate. (TFMSA is non-volatile).

    • Add the reaction mixture dropwise into cold diethyl ether (approx. 20-fold volume, e.g., 25 mL).

    • The peptide should precipitate as a white/off-white solid.

  • Washing:

    • Centrifuge or filter the solid.[4]

    • Wash the pellet 3x with cold ether to remove TFMSA and scavengers.

  • Solubilization: Dissolve the pellet in water or dilute acetic acid and lyophilize.

Comparative Analysis

Decision Matrix: When to use which?

FeatureAnhydrous HF TFMSA
Equipment Specialized Kel-F/Teflon Vacuum LineStandard Glassware (Fume Hood)
Safety Profile Extreme (Bone seeker, gas)High (Corrosive liquid)
Cleavage Efficiency Excellent (Cleanest crude)Good (Higher risk of salt association)
Scavenger Removal Easy (Evaporation + Ether wash)Difficult (Precipitation only)
Met/Trp Stability High (Less oxidation/alkylation)Moderate (Requires careful scavenging)
Throughput Low (Sequential runs on one line)High (Parallel batch processing possible)

Workflow Decision Tree:

DecisionTree Start Start: Lys(2-Cl-Z) Removal CheckHF Is an HF Line Available? Start->CheckHF CheckSens Contains Trp/Met/Cys? CheckHF->CheckSens No HF_Method USE METHOD A: HF (Best Purity) CheckHF->HF_Method Yes CheckSens->HF_Method Yes (Sensitive) TFMSA_Method USE METHOD B: TFMSA (Standard Glassware) CheckSens->TFMSA_Method No (Robust Seq) CheckSens->TFMSA_Method Yes (But no HF access) *Use max scavengers*

Caption: Selection logic for deprotection method based on equipment availability and peptide complexity.

Troubleshooting & Self-Validation

To ensure the protocol is self-validating, perform the following checks:

  • The "Kaiser Test" on Resin (Post-Cleavage):

    • After cleavage, wash the resin with TFA and DCM.[4] Perform a Kaiser test (ninhydrin) on the resin beads.

    • Result: The beads should be purple .

    • Interpretation: If beads are colorless, the peptide was not cleaved from the resin. If beads are purple, cleavage occurred (though this doesn't confirm side-chain deprotection).

  • Mass Spectrometry (ESI-MS):

    • Look for the mass of the desired peptide (

      
      ).
      
    • Common Failure Mode: A mass of

      
       Da indicates incomplete removal of the 2-Cl-Z group (or 
      
      
      
      Da for the 2-chlorobenzyl carbocation adduct).
    • Validation: If

      
       is observed, extend reaction time or increase acid concentration.
      
  • HPLC Profile:

    • TFMSA Issues: Broad peaks often indicate salt association. If observed, perform an ion-exchange step or desalting (Sephadex G-25) before analytical HPLC.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Yajima, H., et al. (1974). Trifluoromethanesulfonic acid, as a deprotecting reagent in peptide chemistry.[1][5][6] Chemical and Pharmaceutical Bulletin, 22(5), 1079-1086. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Boc-SPPS. Technical Guides. Link

Sources

Application

Application Note: High-Efficiency Coupling and Handling of Fmoc-N-Me-Lys(2-Cl-Z)-OH in SPPS

Executive Summary & Technical Context This guide addresses the specific challenges associated with Fmoc-N-Me-Lys(2-Cl-Z)-OH , a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). This residue...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context

This guide addresses the specific challenges associated with Fmoc-N-Me-Lys(2-Cl-Z)-OH , a highly specialized building block used in Solid-Phase Peptide Synthesis (SPPS). This residue presents a "double-edged" challenge:

  • Steric Hindrance (N-Methylation): The

    
    -methyl group introduces significant steric bulk, drastically reducing the kinetics of acylation. Standard room-temperature coupling often fails or results in deletion sequences.
    
  • Orthogonal Stability (2-Cl-Z Protection): The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group on the lysine side chain is not labile to standard Trifluoroacetic Acid (TFA) cleavage cocktails. It requires strong acid (HF, TFMSA) or catalytic hydrogenation for removal.

Expert Insight: The selection of Fmoc-N-Me-Lys(2-Cl-Z)-OH typically implies a strategy where the peptide backbone is cleaved from the resin while maintaining the lysine side-chain protection (e.g., for fragment condensation or prodrug synthesis), or a legacy protocol requiring HF cleavage. If your goal is a standard fully deprotected peptide, verify if Fmoc-Lys(Me, Boc)-OH is more appropriate.

Critical Challenges & Solutions

ChallengeMechanism of FailureProven Solution
Coupling Difficulty Steric clash at the

prevents activated ester attack.
Microwave Energy: Drives reaction at 75°C. Reagents: Use DIC/Oxyma Pure for high efficiency and low racemization.
Diketopiperazine (DKP) Formation After deprotecting the Fmoc group of the N-Me residue, the free secondary amine attacks the C-terminal ester, cleaving the dipeptide from the resin.Steric Bulk: Use 2-Chlorotrityl Chloride (2-CTC) resin.[1] Kinetic Control: Shorten Fmoc deprotection times for the subsequent amino acid.
Incomplete Deprotection The 2-Cl-Z group is stable to 95% TFA.Post-Cleavage: Use TFMSA/TFA or HF apparatus if full deprotection is required.

Experimental Protocols

Protocol A: Resin Preparation & Loading

Rationale: 2-CTC resin is mandatory to suppress DKP formation due to its steric bulk.

  • Resin Selection: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: 0.6–0.8 mmol/g).

  • Swelling: Swell resin in dry DCM for 20 minutes.

  • Loading First Residue:

    • Dissolve 1.2 eq of the first Fmoc-AA-OH in DCM.

    • Add 4.0 eq of DIPEA.

    • Add solution to resin and shake for 2 hours.

  • Capping: Add MeOH (1 mL/g resin) to the reaction mixture; shake for 15 mins to cap unreacted chlorides.

  • Washing: Wash 3x DCM, 3x DMF.

Protocol B: Microwave-Assisted Coupling of Fmoc-N-Me-Lys(2-Cl-Z)-OH

Rationale: High temperature overcomes the activation energy barrier imposed by the N-methyl group.

Reagents:

  • Activator: 0.5 M DIC (Diisopropylcarbodiimide) in DMF.

  • Base/Additive: 0.5 M Oxyma Pure in DMF.

  • Amino Acid: 0.2 M Fmoc-N-Me-Lys(2-Cl-Z)-OH in DMF.

Instrument Settings (CEM Liberty Blue / Biotage Initiator+):

ParameterSettingNotes
Temperature 75°CEssential for N-Me coupling.
Power 170 W (Variable)Dynamic power management to maintain

.
Time 10 minutesExtended time ensures completion.
Mixing High / BubblingEnsures homogeneity.

Step-by-Step:

  • Deprotection (Previous AA): 20% Piperidine/DMF (3 min at 75°C). Wash 4x DMF.

  • Coupling:

    • Deliver 5.0 eq Amino Acid.

    • Deliver 5.0 eq DIC.

    • Deliver 5.0 eq Oxyma Pure.

    • Microwave Irradiation: Ramp to 75°C over 2 min; hold for 8 min.

  • Double Coupling (Recommended): Drain and repeat Step 2 to ensure >99% conversion.

Protocol C: The "DKP Trap" – Coupling the Next Residue

Critical Step: Once Fmoc-N-Me-Lys(2-Cl-Z)-OH is coupled, the N-terminal Fmoc must be removed. The resulting secondary amine is highly prone to cyclizing and cleaving itself off the resin (DKP formation).

  • Modified Deprotection:

    • Use 0.1 M HOBt in the 20% Piperidine/DMF solution. (HOBt suppresses DKP).

    • Microwave: 75°C for 2 minutes only (Single stage).

    • Alternative: Room temperature deprotection (2 x 5 min) to minimize thermal energy available for cyclization.

  • Rapid Coupling: Immediately couple the next amino acid using standard microwave protocols (75°C, 5 min). Do not let the resin sit in the deprotected state.

Visualizing the Workflow & DKP Risk

The following diagram illustrates the critical decision pathways and the mechanism of the DKP side-reaction that must be avoided.

SPPS_Workflow cluster_DKP CRITICAL RISK: DKP Formation Start Resin-Bound Peptide (N-Terminus Free) Coupling Microwave Coupling Fmoc-N-Me-Lys(2-Cl-Z)-OH (75°C, DIC/Oxyma) Start->Coupling Intermediate Fmoc-N-Me-Lys-Peptide-Resin Coupling->Intermediate Deprotection Fmoc Removal (Piperidine) Intermediate->Deprotection FreeAmine Free Secondary Amine (H-N(Me)-Lys...) Deprotection->FreeAmine DKP_Cycle Cyclization (DKP) & Cleavage from Resin FreeAmine->DKP_Cycle Slow Coupling / Heat Success_Path Rapid Coupling of Next Amino Acid FreeAmine->Success_Path Fast Coupling / Bulky Resin Cleavage_Decision Final Cleavage Strategy (2-Cl-Z Handling) Success_Path->Cleavage_Decision Complete Synthesis TFA_Cleavage Standard TFA (95%) Result: Lys(2-Cl-Z) Intact Cleavage_Decision->TFA_Cleavage Keep Protection HF_Cleavage HF / TFMSA Result: Lys(Free) Fully Deprotected Cleavage_Decision->HF_Cleavage Remove Protection

Caption: Workflow logic highlighting the critical DKP risk point after N-Me deprotection and the divergent cleavage strategies based on 2-Cl-Z stability.

Cleavage & Deprotection Guide

The 2-Cl-Z group is acid-stable . You must choose your cleavage cocktail based on the desired final product.

Scenario A: Peptide with Lys(2-Cl-Z) Intact (Side-chain Protected)

Use this if you plan to modify the lysine later or use the peptide in fragment condensation.

  • Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).

  • Conditions: Room temperature, 2 hours.

  • Result: Peptide backbone is cleaved; Lysine retains 2-Cl-Z protection.

Scenario B: Fully Deprotected Peptide (Removal of 2-Cl-Z)

Standard TFA will NOT work. You must use strong acid.

  • Method 1: TFMSA (Trifluoromethanesulfonic Acid) - Recommended for Lab Scale.

    • Dry the resin completely.

    • Add TFA/DCM (1:[2]1) to swell.

    • Add TFMSA (10% v/v) dropwise at 0°C.

    • Allow to react for 2 hours at RT.

    • Warning: TFMSA is extremely corrosive.

  • Method 2: HF (Hydrogen Fluoride)

    • Requires specialized HF apparatus (Teflon lines).

    • Conditions: Anhydrous HF, 0°C, 1 hour, with p-cresol scavenger.

References

  • Microwave-Assisted Coupling of N-Methylated Amino Acids

    • Collins, J. M., et al. (2014). "Microwave-Enhanced Synthesis of Peptides Containing Sterically Hindered Amino Acids." Organic Letters.

    • Source: (General principle of hindered coupling).

  • Prevention of Diketopiperazine (DKP)

    • García-Ramos, Y., et al. (2010). "Diketopiperazine Formation in Solid-Phase Peptide Synthesis." Journal of Peptide Science.

    • Source:

  • Stability of 2-Cl-Z Group

    • ApexBio Technology. "Fmoc-Lys(2-Cl-Z)-OH Product Data."

    • Source: (Confirms HF/TFMSA requirement).

  • 2-CTC Resin for DKP Suppression

    • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin."[1][2][3][4] International Journal of Peptide and Protein Research.

    • Source:

Sources

Method

Application Note: Advanced Double Coupling Strategies for the Efficient Incorporation of Fmoc-N-Me-Lys(2-Cl-Z)-OH in Solid-Phase Peptide Synthesis

Abstract The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and conforma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-methylated amino acids into peptide sequences is a critical strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and conformational rigidity.[1][2] However, the steric hindrance imposed by the N-methyl group, particularly when combined with bulky side-chain protecting groups like 2-chlorobenzyloxycarbonyl (2-Cl-Z), presents a significant challenge in solid-phase peptide synthesis (SPPS). This application note provides a detailed guide for researchers, scientists, and drug development professionals on advanced double coupling strategies to efficiently incorporate the sterically demanding building block, Fmoc-N-Me-Lys(2-Cl-Z)-OH. We will explore the underlying chemical principles, provide validated protocols, and discuss the selection of optimal coupling reagents to overcome incomplete acylation and ensure high-fidelity peptide synthesis.

Introduction: The Challenge of Sterically Hindered N-Methylated Residues

N-methylation of the backbone amide nitrogen in a peptide chain eliminates the hydrogen bond donor capacity and introduces significant steric bulk around the alpha-carbon. This modification can lead to peptides with improved resistance to enzymatic degradation and constrained conformations.[1][3] The specific derivative, Fmoc-N-Me-Lys(2-Cl-Z)-OH, combines the challenge of N-methylation with a sterically demanding side-chain protecting group. The 2-Cl-Z group, while offering robust protection for the lysine side chain, further exacerbates the difficulty of coupling.[4]

Conventional coupling protocols often result in low yields and truncated sequences when incorporating such residues. The primary reason for this is the reduced nucleophilicity of the secondary amine on the resin-bound peptide and the steric clash between the incoming activated amino acid and the growing peptide chain.[5] To address this, a "double coupling" strategy is often necessary. This involves repeating the coupling step to drive the reaction to completion.

Understanding the Mechanics of Double Coupling

A single coupling cycle may not be sufficient to achieve a quantitative reaction for sterically hindered amino acids. Double coupling is a straightforward and effective technique to improve the yield of the desired peptide. The first coupling reaction acylates a significant portion of the available free amines on the resin. The subsequent washing steps remove byproducts and unreacted reagents. The second coupling reaction then targets the remaining unreacted amines, pushing the overall reaction closer to completion. This is particularly crucial for preventing the formation of deletion sequences, which can be difficult to separate during purification.

Below is a conceptual workflow of a double coupling cycle in Fmoc-SPPS.

Double_Coupling_Workflow cluster_cycle Double Coupling Cycle Start Resin with Free Amine (Post-Fmoc Deprotection) First_Coupling First Coupling: Fmoc-N-Me-Lys(2-Cl-Z)-OH + Coupling Reagents Start->First_Coupling Add activated amino acid Wash_1 Wash Resin (e.g., DMF, DCM) First_Coupling->Wash_1 Incomplete_Check Monitor Coupling Completion (e.g., Bromophenol Blue Test) Wash_1->Incomplete_Check Second_Coupling Second Coupling: Fresh Reagents Wash_2 Wash Resin (e.g., DMF, DCM) Second_Coupling->Wash_2 Next_Step Proceed to Next Fmoc Deprotection Wash_2->Next_Step Incomplete_Check->Second_Coupling Incomplete Incomplete_Check->Next_Step Complete

Figure 1: Conceptual workflow for a double coupling cycle.

Optimizing Coupling Reagents for Fmoc-N-Me-Lys(2-Cl-Z)-OH

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered N-methylated amino acids. Standard carbodiimide reagents like DIC, often used with HOBt, are generally less effective for these challenging couplings.[6] More potent activating agents are required to generate a highly reactive ester of the amino acid that can overcome the steric barriers.

Uronium/aminium salt-based reagents are highly recommended. Below is a comparison of commonly used high-efficiency coupling reagents.

Coupling ReagentChemical NameKey Advantages for Hindered Couplings
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateForms a highly reactive HOAt ester, known to be very effective for N-methylated amino acids.[1][2]
HBTU 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphateA common and effective coupling reagent, though sometimes less efficient than HATU for the most difficult couplings.
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateOffers coupling efficiency comparable to HATU with the advantage of having a non-explosive and more soluble leaving group (Oxyma).[7]
PyBroP Bromotripyrrolidinophosphonium hexafluorophosphateA phosphonium salt-based reagent that has shown excellent performance in coupling N-methylated amino acids.[1][8]
TOTT 2-(1-Oxy-pyridin-2-yl)-1,1,3,3-tetramethyl-isothiouronium tetrafluoroborateA thiouronium salt that is effective for sterically hindered couplings with reports of reduced racemization.[7]

For the incorporation of Fmoc-N-Me-Lys(2-Cl-Z)-OH, HATU and COMU are highly recommended due to their superior performance in promoting the acylation of sterically hindered secondary amines.

The structure of Fmoc-N-Me-Lys(2-Cl-Z)-OH highlights the sources of steric hindrance that necessitate these advanced coupling strategies.

Steric_Hindrance cluster_structure Steric Hindrance in Fmoc-N-Me-Lys(2-Cl-Z)-OH cluster_fmoc Fmoc Group cluster_nme N-Methyl Group cluster_sidechain Side Chain (R) Structure Fmoc-N(Me)-CH(R)-COOH Fmoc Bulky Fmoc Group NMe N-Methyl Lys Lysine Side Chain Fmoc->NMe Steric Clash ClZ 2-Cl-Z Group Fmoc->ClZ Overall Bulk NMe->ClZ Hindrance to Backbone Lys->ClZ

Figure 2: Sources of steric hindrance in Fmoc-N-Me-Lys(2-Cl-Z)-OH.

Detailed Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale on a solid-phase peptide synthesizer or for manual synthesis. Adjust volumes accordingly for different scales.

Materials and Reagents
  • Fmoc-N-Me-Lys(2-Cl-Z)-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Peptide synthesis grade Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent (e.g., HATU or COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Washing Solvents: DMF, DCM

  • Monitoring Reagent: Bromophenol blue solution in DMF

Protocol 1: Double Coupling using HATU
  • Resin Preparation:

    • Swell the resin (e.g., 0.1 mmol of a Rink Amide resin) in DMF for 30 minutes.[9]

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

  • First Coupling:

    • In a separate vessel, pre-activate the amino acid:

      • Dissolve 4 equivalents of Fmoc-N-Me-Lys(2-Cl-Z)-OH (relative to resin loading) and 3.9 equivalents of HATU in DMF.[2]

      • Add 8 equivalents of DIPEA.[2]

      • Allow the activation to proceed for 2-5 minutes at room temperature.[2]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x).

  • Second Coupling:

    • Repeat step 2 (First Coupling) using a freshly prepared solution of activated Fmoc-N-Me-Lys(2-Cl-Z)-OH.

    • Agitate the reaction for another 2 hours at room temperature.

  • Final Washing and Monitoring:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Perform a bromophenol blue test to confirm the absence of free secondary amines. A negative test (yellow color) indicates a complete coupling. Note that the Kaiser test is unreliable for secondary amines like N-methylated residues.[2]

Protocol 2: Double Coupling using COMU

The procedure is similar to the HATU protocol, with COMU used as the coupling reagent.

  • Resin Preparation: As described in section 4.2.1.

  • First Coupling:

    • In a separate vessel, pre-activate the amino acid:

      • Dissolve 4 equivalents of Fmoc-N-Me-Lys(2-Cl-Z)-OH and 4 equivalents of COMU in DMF.

      • Add 8 equivalents of DIPEA.

      • Allow the activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction for 2 hours at room temperature.

  • Washing: As described in section 4.2.3.

  • Second Coupling:

    • Repeat step 2 (First Coupling) with freshly prepared reagents.

    • Agitate for an additional 2 hours.

  • Final Washing and Monitoring: As described in section 4.2.5.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the bromophenol blue test remains blue after the second coupling, a third coupling may be necessary. Alternatively, consider increasing the reaction temperature (e.g., to 50°C), especially if using a microwave peptide synthesizer, as this can help overcome the activation energy barrier for sterically hindered couplings.[5]

  • Solvent Choice: Ensure all solvents are of high purity and anhydrous, as water can hydrolyze the activated ester and quench the reaction.

  • Base Equivalents: The amount of DIPEA is critical. Insufficient base will lead to poor activation, while a large excess can cause side reactions.

  • Pre-activation Time: Do not let the activated amino acid solution sit for an extended period before adding it to the resin, as it can lead to side reactions like racemization or self-condensation.

Conclusion

The successful incorporation of Fmoc-N-Me-Lys(2-Cl-Z)-OH is a challenging but achievable task in solid-phase peptide synthesis. The steric hindrance from both the N-methyl group and the 2-Cl-Z protected side chain necessitates a departure from standard coupling protocols. By employing a double coupling strategy with highly efficient uronium or phosphonium salt-based coupling reagents such as HATU or COMU, researchers can significantly improve coupling efficiency. The detailed protocols and mechanistic insights provided in this application note offer a robust framework for scientists to confidently synthesize complex, N-methylated peptides for applications in drug discovery and development.

References

  • ResearchGate. (2021). Fmoc solid phase peptide synthesis?
  • Semantic Scholar. (2022). Facile Solid-Phase Synthesis of Well-Defined Defect Lysine Dendrimers.
  • EvitaChem. (n.d.). Buy Fmoc-D-Lys(Me,Boc)-OH (EVT-3057928) | 2044709-77-3.
  • RayBiotech. (n.d.). Fmoc-Lys(2-Cl-Z)-OH.
  • Aapptec Peptides. (n.d.). Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. Retrieved from [Link]

  • Chem-Impex. (n.d.). Fmoc-Lys(Boc)-Pro-OH.
  • [No title available]. (n.d.).
  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

  • PMC. (n.d.). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ACS Publications. (n.d.). Coupling N-Methylated Amino Acids Using PyBroP and PyCloP Halogenophosphonium Salts: Mechanism and Fields of Application | The Journal of Organic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • [No title available]. (n.d.).
  • Sigma-Aldrich. (n.d.). Fmoc-lys(z)-oh.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Sigma-Aldrich. (n.d.). Fmoc-N-Me-Lys(Boc)-OH 97 HPLC 197632-76-1.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis.
  • PubMed. (n.d.). Targeting histone lysine demethylases - progress, challenges, and the future. Retrieved from [Link]

  • PubMed. (2025). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]

  • ACS Omega. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds.
  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • PMC. (n.d.). New surface contacts formed upon reductive lysine methylation: Improving the probability of protein crystallization. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.

Sources

Application

Application Note: Strategic Synthesis of N-Methylated Cyclic Peptides

For Enhanced Pharmacokinetics and Metabolic Stability Executive Summary This application note details the synthesis of cyclic peptides containing backbone -methylated lysine residues. -methylation is a critical modificat...

Author: BenchChem Technical Support Team. Date: February 2026

For Enhanced Pharmacokinetics and Metabolic Stability

Executive Summary

This application note details the synthesis of cyclic peptides containing backbone


-methylated lysine residues. 

-methylation is a critical modification in modern drug discovery, known to improve metabolic stability by blocking protease cleavage sites and enhance membrane permeability by reducing the number of hydrogen bond donors (the "Chameleon Effect"). However, the introduction of

-methyl groups creates significant steric hindrance, complicating solid-phase peptide synthesis (SPPS) and cyclization.[1] This guide provides optimized protocols for overcoming these steric barriers, focusing on coupling reagents, reaction monitoring, and cyclization strategies.

Strategic Planning & Rationale

The "Chameleon" Effect

Cyclic peptides often suffer from poor oral bioavailability. Incorporating


-methylated amino acids (like 

-Me-Lys) allows the peptide to adopt a closed conformation in lipophilic environments (hiding polar groups) and an open conformation in aqueous environments. This dynamic behavior is essential for cell permeability.
Retrosynthetic Analysis

Success is determined before synthesis begins.

  • Disconnection Site: Never attempt to cyclize at the

    
    -methylated residue. The steric bulk of the methyl group prevents the necessary pre-organization for ring closure. Always disconnect the ring at a non-hindered, achiral residue (e.g., Glycine) or a D-amino acid to facilitate turn formation.
    
  • Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) Resin . This hyper-acid-labile resin allows for the cleavage of the fully protected linear peptide using mild acid (1% TFA), which is critical for preventing side-chain reactions during the subsequent solution-phase cyclization.

Workflow Visualization

The following diagram outlines the critical path for synthesizing


-methylated cyclic peptides, highlighting the divergence from standard SPPS.

G Start Start: Sequence Design Resin Resin Loading (2-CTC) Low Loading (0.3-0.5 mmol/g) Start->Resin SPPS Linear SPPS Elongation Resin->SPPS NMe_Step Critical Step: Coupling to N-Me-Lys SPPS->NMe_Step Steric Barrier Cleave Mild Cleavage (1% TFA) Yields Protected Linear Peptide NMe_Step->Cleave Complete Chain Cyclize Solution Phase Cyclization (High Dilution) Cleave->Cyclize Retain Side-Chain Groups Deprotect Global Side-Chain Deprotection (95% TFA) Cyclize->Deprotect Purify HPLC Purification & QC Deprotect->Purify

Figure 1: Optimized workflow for N-methylated cyclic peptide synthesis using the "Protected Fragment" strategy.

Detailed Protocols

Protocol A: Solid Phase Assembly (The "Difficult Coupling")

The most common failure point is coupling the amino acid immediately following the


-methylated residue. The secondary amine of 

-Me-Lys is nucleophilic but sterically shielded.

Reagents Required:

  • Coupling Reagents: COMU (preferred) or HATU.

  • Base: DIPEA (Diisopropylethylamine).[2]

  • Solvent: DMF (Dimethylformamide).

  • Monitoring: Chloranil (for secondary amines) and Kaiser Test (for primary amines).[3]

Step-by-Step Procedure:

  • Resin Loading: Load the first amino acid onto 2-CTC resin. Target a low substitution (0.3–0.5 mmol/g) to reduce inter-chain aggregation.

  • Elongation: Perform standard Fmoc-SPPS until the

    
    -Me-Lys residue is added.
    
  • Incorporating

    
    -Me-Lys: 
    
    • Use commercially available Fmoc-

      
      -Me-Lys(Boc)-OH .
      
    • Activate with HATU/DIPEA (1:2 ratio relative to AA) for 45 mins.

    • Note: This coupling is usually straightforward. The challenge is the next step.

  • The "Difficult Coupling" (AA onto

    
    -Me-Lys): 
    
    • Activation: Use COMU (1-[Cyano(ethoxycarbonyl)methylidenylamino]-1,1-dimethylamine-N-oxide) or PyAOP . These are superior to HATU for hindered amines.

    • Conditions: 5 equivalents AA, 5 eq. COMU, 10 eq. DIPEA in DMF.[2][4]

    • Temperature: Elevate to 50°C (microwave assisted if available) for 1 hour.

    • Repetition: Perform a Double Coupling (repeat the step with fresh reagents).

Quality Control (Crucial):

  • Do NOT use the Kaiser Test on the

    
    -methylated residue; it yields false negatives (yellow) because it only detects primary amines.
    
  • Use the Chloranil Test:

    • Transfer a few resin beads to a small tube.

    • Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Wait 5 minutes.

    • Blue/Green beads = Free secondary amine (Coupling Incomplete → Recouple).

    • Colorless/Amber beads = Acylated amine (Coupling Complete).

Protocol B: Solution Phase Cyclization

Cyclization is entropically disfavored. To prevent dimerization (two linear chains reacting), we use Pseudo-High Dilution .[5]

Step-by-Step Procedure:

  • Cleavage of Protected Peptide:

    • Treat resin with 1% TFA in Dichloromethane (DCM) (10 x 2 min washes).

    • Filter into a flask containing 10% Pyridine in Methanol (to neutralize TFA immediately).

    • Concentrate in vacuo. Result: Linear peptide with side-chain protection intact.

  • Cyclization Reaction:

    • Dissolve the linear peptide in DCM/DMF (9:1) to a concentration of < 1 mM (very dilute).

    • Add PyBOP (3 eq) and HOAt (3 eq).

    • Add DIPEA (6 eq).[2]

    • Stir at room temperature for 12–24 hours.

  • Global Deprotection:

    • Evaporate solvents.

    • Treat the cyclic residue with TFA/TIS/H2O (95:2.5:2.5) for 2 hours to remove side-chain protecting groups (e.g., Boc on Lysine).

    • Precipitate in cold diethyl ether.

Troubleshooting & Optimization Logic

When coupling yields are low, follow this logic tree to optimize the reaction conditions.

DecisionTree Start Issue: Incomplete Coupling (Positive Chloranil Test) Reagent Switch Reagent: HATU -> COMU or PyAOP Start->Reagent Temp Increase Temp: RT -> 50°C (Microwave) Reagent->Temp Still Positive Success Coupling Complete Reagent->Success Negative Test Solvent Change Solvent: DMF -> NMP (Better swelling) Temp->Solvent Still Positive Temp->Success Negative Test Activation Extreme Measure: Triphosgene (Acid Chloride) Solvent->Activation Still Positive

Figure 2: Decision matrix for optimizing sterically hindered couplings.

Data Comparison: Coupling Reagents for N-Methylated Residues
ReagentSteric ToleranceRacemization RiskRecommendation
HATU ModerateLowStandard starting point.
COMU HighVery LowBest Choice for N-Me coupling. Safer than HATU (non-explosive).
PyAOP HighLowExcellent alternative if COMU fails.
BTC (Triphosgene) Very HighModerateUse only as last resort (Acid Chloride method).

References

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides.[6][7] Nature Protocols, 7(3), 432–444.[7] Link

    • Foundational protocol for N-methylation and cyclization str
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Authoritative review on coupling reagents including COMU and PyAOP.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. Link

    • Overview of cyclization thermodynamics and kinetic str
  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[6] Journal of Peptide Science, 12(3), 213-219. Link

    • Details on the Miller-Scanlan and Fukuyama-Mitsunobu on-resin methyl
  • Voykov, B., et al. (2014). Color Test for Selective Detection of Secondary Amines on Resin. ACS Combinatorial Science, 16(11), 597–600. Link

    • Validation of the Chloranil/Acetaldehyde test for monitoring N-methyl coupling.

Sources

Method

Cleavage cocktails for peptides with 2-Cl-Z protected lysine

Application Note: Cleavage Cocktails for Peptides with 2-Cl-Z Protected Lysine Executive Summary The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is the industry standard for protecting the -amine of Lysine in Boc solid-phas...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cleavage Cocktails for Peptides with 2-Cl-Z Protected Lysine

Executive Summary

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is the industry standard for protecting the


-amine of Lysine in Boc solid-phase peptide synthesis (SPPS). Its primary utility lies in its exceptional stability against 50% TFA (trifluoroacetic acid), which allows the N-terminal Boc group to be removed repeatedly during chain assembly without compromising the side-chain protection.

However, this stability presents a challenge at the final cleavage stage. Unlike acid-labile groups used in Fmoc chemistry (e.g., Boc, Trt), 2-Cl-Z requires highly acidic conditions to cleave. Standard TFA cocktails will not remove 2-Cl-Z. This guide details the two validated protocols for effective removal: Hydrogen Fluoride (HF) and Trifluoromethanesulfonic Acid (TFMSA) .

Chemical Mechanism & Scavenging Logic

The cleavage of 2-Cl-Z proceeds via an


 acidolysis mechanism. Upon protonation by a strong acid (HF or TFMSA), the carbamate is cleaved, generating a highly reactive 2-chlorobenzyl carbocation .
  • The Danger: Without adequate scavengers, this carbocation will alkylate electron-rich residues (Trp, Tyr, Met, Cys), leading to permanent modification of the peptide.

  • The Solution: Scavengers (p-cresol, anisole, DMS) act as "cation sponges," reacting preferentially with the carbocation to form stable, non-reactive byproducts.

Diagram 1: Differential Cleavage Logic (Low vs. High Acidity)

CleavageLogic Start Peptide-Resin (Boc-SPPS) TFA 50% TFA (Cycle Step) Start->TFA Repeated Exposure LowHF Low HF / Low TFMSA (Sn2 Mechanism) Start->LowHF Optional Pre-Step HighHF High HF / High TFMSA (Sn1 Mechanism) Start->HighHF Direct Cleavage BocRem Boc Removed 2-Cl-Z Intact TFA->BocRem SideRem Bzl, Tos, CHO Removed 2-Cl-Z Intact LowHF->SideRem Final Lys(2-Cl-Z) Cleaved Peptide Free HighHF->Final BocRem->Start Next Cycle SideRem->HighHF Mandatory

Figure 1: Stability profile of Lys(2-Cl-Z). Note that "Low HF" conditions are insufficient for 2-Cl-Z removal; high acidity is mandatory.

Protocol A: Hydrogen Fluoride (HF) Cleavage (Gold Standard)

Status: Preferred Method Why: HF is a volatile gas that can be distilled away, leaving a clean crude peptide. It is the only reagent that reliably cleaves 2-Cl-Z while minimizing side reactions if temperature is controlled.

Critical Pre-Requisites
  • Apparatus: Commercial HF line (Teflon/Kel-F construction). Glass cannot be used.

  • Safety: HF is fatal upon contact. Full PPE (face shield, neoprene gloves, apron) and calcium gluconate gel must be present.

The "High HF" Cocktail

For peptides containing Lys(2-Cl-Z), the "Low HF" method (Tam method) is often insufficient for complete deprotection. We utilize a standard "High HF" ratio.

ComponentRatio (v/v)Function
Anhydrous HF 90%Cleavage Agent / Solvent
p-Cresol 10%Scavenger (General)
p-Thiocresol 0.5% (Add if Cys/Met present)Scavenger (Sulfur-specific)
Step-by-Step Procedure
  • Preparation: Place 0.5 g of dried peptide-resin into the Teflon reaction vessel. Add a Teflon-coated stir bar.[1]

  • Scavenger Addition: Add 1.0 mL of p-cresol (and p-thiocresol if needed).

  • Cooling: Screw the vessel onto the HF manifold. Immerse the vessel in a Dry Ice/Acetone bath (

    
    ).
    
  • Evacuation: Evacuate the vessel to high vacuum (<1 mmHg) to remove oxygen.

  • Distillation: Distill 9-10 mL of HF into the vessel (condensed onto the frozen resin).

  • Reaction:

    • Warm the vessel to

      
        (Ice/Water bath). Do not run at room temperature as Asp-Pro bond cleavage may occur.
      
    • Stir for 60 minutes . (Extend to 90 mins if multiple Arg(Tos) or Lys(2-Cl-Z) residues are present).

  • Work-up:

    • Evaporate HF under a stream of

      
       or vacuum (into a KOH trap).
      
    • Wash the resin with cold diethyl ether (removes scavengers).

    • Extract the peptide with 10-50% Acetic Acid or dilute TFA.

    • Lyophilize.[2]

Protocol B: TFMSA Cleavage (The Liquid Alternative)

Status: Alternative Method Why: Used when an HF apparatus is unavailable. TFMSA (Trifluoromethanesulfonic acid) is a non-volatile strong acid. Drawback: TFMSA cannot be evaporated; it must be precipitated, which can trap salts.

The TFMSA Cocktail

Because TFMSA is a superacid, it is mixed with TFA to modulate its strength.

ComponentVolume (per 100mg resin)Role
TFA 200

L
Solvent / Moderator
TFMSA 20

L
Strong Acid (Cleavage)
Thioanisole 20

L
Scavenger (Accelerator)
EDT (Ethanedithiol) 10

L
Scavenger (Essential for Trp/Met)
Step-by-Step Procedure
  • Cooling: Place 100 mg resin in a round-bottom flask. Chill to

    
    .
    
  • TFA/Scavenger Addition: Add the TFA and scavengers (Thioanisole/EDT) first. Allow the resin to swell for 5-10 minutes.

  • Acidification (Exothermic): Slowly add the TFMSA dropwise while stirring.

    • Note: Significant heat is generated. Keep on ice during addition.

  • Reaction:

    • Remove ice bath and allow to warm to Room Temperature.[2]

    • Stir for 90 - 120 minutes . (TFMSA is kinetically slower than HF for 2-Cl-Z removal).

  • Work-up:

    • Do not evaporate. (TFMSA is not volatile).

    • Precipitate the peptide directly by pouring the mixture into 50 mL of cold Diethyl Ether.

    • Centrifuge to pellet the peptide/resin mix.

    • Wash pellet 3x with ether to remove acid.

    • Dissolve peptide in water/buffer (filtering out the resin beads).

Diagram 2: TFMSA Workflow

TFMSA_Workflow Setup 1. Setup Resin + Scavengers + TFA (0°C Ice Bath) Addition 2. Acidification Add TFMSA Dropwise (Exothermic Control) Setup->Addition Swell 10 min Reaction 3. Reaction Warm to RT 90-120 Minutes Addition->Reaction Slow Addition Precip 4. Precipitation Pour into Cold Ether (Do NOT Evaporate) Reaction->Precip Complete

Figure 2: Critical workflow for TFMSA cleavage. Note the prohibition on evaporation.[3]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Mass +34 Da 2-Cl-Z not removedReaction time too short or acid too weak. Use High HF for 90 mins.
Mass +106 Da p-Cresol alkylationInsufficient scavenging. Increase p-cresol ratio.
Met-Oxidation (+16 Da) Sulfoxide formationAdd DMS (Dimethyl sulfide) to the cocktail; ensure reduction post-cleavage.
Insoluble Peptide AggregationDissolve crude in 6M Guanidine-HCl or HFIP before HPLC.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Sn2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link

  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques. Thermo Fisher Peptide Synthesis Guide. Link

  • Merck Millipore. (n.d.). Cleavage and Deprotection Protocols. Novabiochem Peptide Synthesis Manual. Link

  • Aapptec. (n.d.). Removal of 2-Cl-Z Technical Bulletin. Link

Sources

Application

Technical Application Note: Handling, Storage, and Protocol for Fmoc-N-Me-Lys(2-Cl-Z)-OH

Introduction & Chemical Context Fmoc-N-Me-Lys(2-Cl-Z)-OH is a specialized amino acid derivative designed for the synthesis of N-methylated peptides requiring orthogonal side-chain protection. This building block combines...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

Fmoc-N-Me-Lys(2-Cl-Z)-OH is a specialized amino acid derivative designed for the synthesis of N-methylated peptides requiring orthogonal side-chain protection. This building block combines three critical chemical features:

  • Fmoc (9-fluorenylmethoxycarbonyl): Base-labile

    
    -amino protection, compatible with standard Solid Phase Peptide Synthesis (SPPS).
    
  • N-Methylation: The methyl group on the

    
    -nitrogen introduces steric hindrance, restricting conformational freedom and improving the proteolytic stability and membrane permeability of the resulting peptide.
    
  • 2-Cl-Z (2-chlorobenzyloxycarbonyl): An acid-stable side-chain protecting group for the lysine

    
    -amine.[1] Unlike the standard Boc group, 2-Cl-Z is stable to Trifluoroacetic Acid (TFA) .
    

Strategic Application: This derivative is uniquely suited for strategies where the lysine side chain must remain protected after cleavage from the resin (e.g., for post-cleavage modification, cyclization, or purification), or for synthesis requiring final deprotection by Hydrogen Fluoride (HF) or catalytic hydrogenation.

Material Specifications & Physical Properties

PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethoxycarbonyl)-N-alpha-methyl-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine
Molecular Formula

Molecular Weight 551.03 g/mol
CAS Number Refer to specific vendor batch (Commonly custom synthesized)
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, DMSO; Low solubility in water/ether
Purity (HPLC)

98.0%
Chiral Purity

0.5% D-enantiomer

Storage and Handling Protocol

Proper storage is critical to prevent hydrolysis of the Fmoc group and racemization.

Storage Conditions
  • Temperature: Store at -20°C for long-term stability. Short-term storage (weeks) at 2-8°C is acceptable.

  • Environment: Keep under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent moisture ingress and light exposure.

Handling Procedure
  • Equilibration: Allow the vial to warm to room temperature (20-25°C) before opening. This prevents condensation of atmospheric moisture onto the cold powder, which accelerates hydrolysis.

  • Desiccation: Store the vial in a desiccator when not in use.

  • Re-testing: If stored for >6 months, re-evaluate purity via HPLC before use.

Workflow Diagram: Storage & Handling

StorageProtocol Receipt Receipt of Material Check Check Integrity (Seal/Appearance) Receipt->Check Store Store at -20°C (Desiccated) Check->Store Usage Warm to RT (Prevent Condensation) Store->Usage Required for Use Weigh Weigh in Fume Hood Usage->Weigh Reseal Purge with N2 & Reseal Weigh->Reseal Reseal->Store Return

Caption: Standard Operating Procedure for the reception, storage, and handling of moisture-sensitive Fmoc derivatives.

Application Protocol: Solid Phase Peptide Synthesis (SPPS)

Solubilization

N-methylated amino acids can be hydrophobic.

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Concentration: Typically 0.2 M to 0.5 M.

  • Note: If turbidity occurs, add minimal Dimethyl Sulfoxide (DMSO) or heat gently to 30°C.

Coupling Strategy (Critical)

Coupling to or of an N-methyl amino acid is difficult due to steric hindrance.[2] Standard HBTU/HCTU protocols often fail, leading to deletion sequences.

Recommended Reagents:

  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or HOAt/DIC.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

Step-by-Step Coupling Protocol:

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Activation:

    • Dissolve Fmoc-N-Me-Lys(2-Cl-Z)-OH (3.0 eq) in DMF.

    • Add HATU (2.9 eq).

    • Add DIEA (6.0 eq) immediately before adding to the resin.

  • Reaction:

    • Add mixture to resin.[3][2][4][5]

    • Time: React for 2–4 hours (longer than standard AA).

    • Agitation: Continuous gentle shaking.

  • Monitoring:

    • Note: The Ninhydrin test (Kaiser test) does not work reliably for secondary amines (N-methyl).

    • Use: Chloranil Test or Bromophenol Blue Test to check for unreacted secondary amines.

  • Double Coupling: If the test is positive (incomplete), repeat the coupling step with fresh reagents.

Deprotection (Fmoc Removal)[1][6]
  • Reagent: 20% Piperidine in DMF.[5]

  • Condition: 2 x 10 minutes.

  • Caution: N-methylated peptides are prone to diketopiperazine (DKP) formation if the N-terminal sequence is Proline or Glycine. Minimize deprotection time if these residues are present.

Orthogonal Cleavage & Side-Chain Deprotection

This is the defining feature of the 2-Cl-Z group.

Resin Cleavage (Peptide Release)

To release the peptide from the resin while keeping the Lys(2-Cl-Z) intact :

  • Cocktail: 95% TFA / 2.5% TIS / 2.5%

    
    .
    
  • Time: 2-3 hours at Room Temperature.

  • Result: The peptide backbone is cleaved, and acid-labile groups (Boc, tBu, Trt) are removed. The 2-Cl-Z group remains on the Lysine.

Removal of 2-Cl-Z (Final Deprotection)

The 2-Cl-Z group requires stronger conditions for removal.

  • Method A: Hydrogen Fluoride (HF)

    • Conditions: Anhydrous HF with p-cresol/anisole scavenger at 0°C for 60 min.

    • Pros: Clean quantitative removal.

    • Cons: Requires specialized HF apparatus; highly toxic.

  • Method B: TFMSA (Trifluoromethanesulfonic Acid)

    • Conditions: TFMSA/TFA/Thioanisole.

    • Pros: No HF line required.

  • Method C: Catalytic Hydrogenation (Solution Phase)

    • Conditions:

      
       gas (balloon), Pd/C catalyst, in Methanol/Acetic Acid.
      
    • Use: Only possible after the peptide has been cleaved from the resin and purified.

Orthogonal Strategy Diagram

OrthogonalStrategy Start Fmoc-N-Me-Lys(2-Cl-Z)-Peptide-Resin TFA_Step TFA Cleavage (95% TFA, 2.5% TIS) Start->TFA_Step Standard SPPS Cleavage Intermediate H-N-Me-Lys(2-Cl-Z)-Peptide-OH (Lysine Protected, Others Deprotected) TFA_Step->Intermediate 2-Cl-Z Stable to TFA Branch Choose Final Path Intermediate->Branch Path_HF HF / TFMSA Treatment (Strong Acid) Branch->Path_HF Path_H2 Catalytic Hydrogenation (Pd/C, H2) Branch->Path_H2 Final Fully Deprotected Peptide H-N-Me-Lys-Peptide-OH Path_HF->Final Path_H2->Final

Caption: Orthogonal deprotection pathway illustrating the stability of 2-Cl-Z to TFA and its subsequent removal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of N-methyl group.Use HATU or PyAOP at 50°C (microwave). Double couple.
Low Yield Aggregation of hydrophobic sequences.Use Magic Mixture (DCM/DMF/NMP 1:1:1) or add chaotropic salts (LiCl).
Racemization Over-activation or prolonged base exposure.Use Oxyma Pure instead of HOBt. Keep base activation time < 2 min before addition.
Side-Chain Loss 2-Cl-Z instability (Rare).Ensure cleavage cocktail does not contain strong reducing agents or high temperatures.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.

  • Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213-219.

  • Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166.[6]

  • Aapptec Technical Support. Removal of 2-Cl-Z Protecting Group. Technical Bulletin 1169.[7]

  • Bachem. Coupling Reagents & Additives for SPPS. Application Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Peptide Synthesis &amp; Optimization

Topic: Overcoming Steric Hindrance When Coupling onto -Methyl Lysine Executive Summary: The Steric & Electronic Barrier User Issue: You are attempting to form a peptide bond between an incoming activated amino acid and t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance When Coupling onto -Methyl Lysine

Executive Summary: The Steric & Electronic Barrier

User Issue: You are attempting to form a peptide bond between an incoming activated amino acid and the


-terminus of a resin-bound 

-methyl lysine residue. The Problem: This is not a standard coupling. The methyl group on the

-nitrogen creates two distinct barriers:
  • Steric Shielding: The methyl group physically blocks the approach of the activated electrophile (the incoming amino acid).

  • Electronic Deactivation: While secondary amines are generally more basic than primary amines, in the context of on-resin synthesis, the steric bulk prevents effective orbital overlap, significantly slowing the nucleophilic attack.

Note on Nomenclature: This guide addresses coupling onto


-methyl lysine  (backbone modification). If you are working with 

-methyl lysine
(side-chain methylation common in histone research), steric hindrance is not the primary concern; standard protocols apply. This guide focuses on the difficult backbone coupling.
Module 1: Diagnostic & Reagent Selection
Q: My standard DIC/Oxyma or HBTU protocol failed (Yield < 20%). Why?

A: Carbodiimide (DIC) and standard uronium (HBTU) activators are insufficiently reactive for secondary amines. The reaction kinetics are too slow, allowing the activated ester to hydrolyze or the incoming amino acid to racemize before the bond forms.

  • The Fix: You must upgrade to "Third Generation" coupling reagents that generate highly reactive active esters (7-azabenzotriazole or oxyma-based).

Q: Which coupling reagent should I choose for this specific step?

A: Selection depends on the specific difficulty of the sequence. Use the hierarchy below:

Table 1: Coupling Reagent Hierarchy for N-Methylated Residues

Difficulty LevelScenarioRecommended ReagentMechanism/Benefit
Moderate Coupling a standard AA onto

-Me-Lys
COMU or HATU Generates a reactive ester (Oxyma or OAt) that accelerates attack. COMU is preferred for safety and solubility.
High Coupling a

-branched AA (Val, Ile, Thr) onto

-Me-Lys
HATU or PyAOP PyAOP (phosphonium salt) avoids guanidinium side reactions common with uronium salts in slow reactions.
Extreme Coupling an

-Me-AA onto another

-Me-Lys
PyBrOP or BTC PyBrOP generates an acid bromide (highly reactive). BTC (Triphosgene) generates an acid chloride in situ.
Q: I am seeing a mass of [M-18] or [M-20] in my LC-MS. What is this?

A: This is likely Diketopiperazine (DKP) formation .[1][2][3]

  • Cause: If the

    
    -methyl lysine is at the N-terminus of a dipeptide (e.g., Fmoc-AA-
    
    
    
    (Me)Lys-Resin), removing the Fmoc group exposes a secondary amine. This amine can back-bite onto the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic byproduct (DKP).
  • Prevention:

    • Use Trityl (Trt) linkers or 2-Chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl handle suppresses DKP formation.

    • Perform the coupling of the third amino acid immediately and rapidly (using the high-power protocols below).

Module 2: Visualization of Decision Logic

The following diagram illustrates the decision matrix for reagent selection and troubleshooting pathways.

ReagentSelection Start Start: Coupling onto N-Me-Lys CheckIncoming Identify Incoming Amino Acid Start->CheckIncoming StandardAA Standard Amino Acid (Ala, Gly, Phe, etc.) CheckIncoming->StandardAA HinderedAA Hindered/Branched AA (Val, Ile, Thr, Pro) CheckIncoming->HinderedAA NMethylAA N-Methyl Amino Acid (Creating N-Me to N-Me bond) CheckIncoming->NMethylAA Reagent1 USE: COMU or HATU (1.5 - 2h reaction) StandardAA->Reagent1 Reagent2 USE: PyAOP or HATU (Double Couple) HinderedAA->Reagent2 Reagent3 USE: PyBrOP or BTC (Acid Bromide/Chloride pathway) NMethylAA->Reagent3 CheckDKP Is N-Me-Lys at C-terminus (Resin-bound)? Reagent1->CheckDKP Reagent2->CheckDKP Reagent3->CheckDKP DKPRisk HIGH DKP RISK Use 2-CTC Resin Short Deprotection Times CheckDKP->DKPRisk Yes (Dipeptide stage)

Caption: Decision tree for selecting coupling reagents based on the steric demand of the incoming amino acid.

Module 3: Advanced Optimization (Microwave & Solvents)
Q: Can I use microwave heating?

A: Yes, and you should. Microwave irradiation is the single most effective tool for overcoming the activation energy barrier of


-methyl couplings.
  • Temperature: 60°C – 75°C.

  • Warning: Do not use HATU/HBTU with microwave heating if Cysteine (Cys) or Histidine (His) are present in the sequence, as this promotes rapid racemization (epimerization).

  • Alternative: For Cys/His containing peptides, use DIC/Oxyma at 50°C, or use COMU at 50°C with strictly controlled base equivalents (1.0 eq DIPEA).

Q: Is DMF the best solvent?

A: Not always. For difficult couplings involving secondary amines, NMP (N-methylpyrrolidone) often provides better solvation of the resin-bound peptide chains, reducing aggregation (beta-sheet formation) which exacerbates the steric problem.

  • Pro Tip: A binary solvent system of NMP/DMSO (9:1) can further disrupt aggregation and improve coupling rates for "impossible" sequences.

Module 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (COMU/Microwave)

Best for: Routine coupling onto N-methyl Lysine.

  • Resin Prep: Ensure resin is fully swollen in DMF (30 mins).

  • Reagent Prep:

    • Amino Acid: 5.0 equivalents (relative to resin loading).

    • COMU: 5.0 equivalents.[4]

    • DIPEA (Base): 10.0 equivalents.

  • Activation: Dissolve AA and COMU in NMP. Add DIPEA immediately prior to adding to the resin.

  • Reaction:

    • Microwave: Heat to 75°C for 5 minutes (25-35W).

    • Manual/Room Temp: Agitate for 2 hours.

  • Double Coupling: Filter and repeat the step with fresh reagents if the sequence is known to be difficult.

Protocol B: The "Nuclear Option" (PyBrOP)

Best for: Coupling N-Me-AA onto N-Me-Lys (Extreme Sterics).

  • Reagent Prep:

    • Amino Acid: 5.0 equivalents.

    • PyBrOP: 5.0 equivalents.

    • DIPEA: 10.0 equivalents.

  • Activation:

    • Dissolve AA and PyBrOP in DCM (Dichloromethane) or NMP.

    • Add DIPEA.[5] Note: PyBrOP generates an acid bromide in situ.

  • Reaction:

    • Add to resin.[6]

    • Allow to react for 2–4 hours at Room Temperature (or 50°C microwave).

    • Caution: PyBrOP is highly reactive; avoid prolonged heating to prevent backbone degradation.

Module 5: Troubleshooting DKP Formation

If you lose peptide mass at the dipeptide stage (e.g., AA2-N(Me)Lys-Resin), the


-methyl group is facilitating cyclization.

The Mechanism: The secondary amine of the


-methyl lysine attacks the carbonyl carbon of the resin linkage.

DKPMechanism Step1 Fmoc Deprotection (Exposes Secondary Amine) Step2 Conformational Twist (Cis-amide rotamer favored) Step1->Step2 Step3 Nucleophilic Attack (Amine attacks Resin Ester) Step2->Step3 Step4 DKP Release (Cyclic dipeptide falls off resin) Step3->Step4

Caption: Kinetic pathway of Diketopiperazine (DKP) formation leading to peptide loss.

The Solution:

  • Avoid Piperidine: For the deprotection step exposing the N-Me-Lys amine, use DBU (2%) in DMF for shorter bursts (2 x 3 mins) instead of Piperidine (20%). Piperidine can catalyze DKP formation.[1]

  • Bulky Resins: Switch to 2-Chlorotrityl Chloride (2-CTC) resin. The massive trityl group sterically hinders the "back-biting" attack required to form DKP.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[6] Tetrahedron Letters, 31(2), 205-208. Link

  • Luxembourg Bio Technologies. (n.d.). COMU: The Third Generation of Uronium-Type Coupling Reagents. Retrieved from Link

  • CEM Corporation. (n.d.). Microwave Peptide Synthesis: Handling Difficult Sequences. Retrieved from Link

  • Teixidó, M., et al. (2005). Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Journal of Peptide Science. Link

Sources

Optimization

Improving coupling efficiency of Fmoc-N-Me-Lys(2-Cl-Z)-OH

Case ID: T-NM-LYS-CLZ-001 Status: Open Subject: Optimization of Coupling Efficiency and Handling for Fmoc-N-Me-Lys(2-Cl-Z)-OH Executive Summary & Molecule Profile User Warning: You are working with a highly specialized b...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-NM-LYS-CLZ-001 Status: Open Subject: Optimization of Coupling Efficiency and Handling for Fmoc-N-Me-Lys(2-Cl-Z)-OH

Executive Summary & Molecule Profile

User Warning: You are working with a highly specialized building block that presents two distinct chemical challenges: steric hindrance at the


-amine (N-Methylation) and extreme acid stability  on the side chain (2-Cl-Z).
  • The Steric Challenge: The N-methyl group creates significant steric bulk, hindering the approach of the activated carboxyl group to the resin-bound amine.[1] Furthermore, once coupled, the secondary amine formed is less reactive, making the subsequent amino acid coupling difficult.

  • The Stability Trap: The 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group on the Lysine side chain is NOT removed by standard TFA cleavage cocktails (e.g., 95% TFA). It requires strong acid (HF, TFMSA) or hydrogenolysis.

FeatureSpecificationImplication for SPPS

-Protection
FmocBase labile (Standard Piperidine removal).[2]

-Modification
N-Methyl High Steric Hindrance. Slower coupling kinetics; requires high-efficiency reagents (HATU/COMU).[3]
Side Chain Lys(2-Cl-Z) Hyper-Acid Stable. Orthogonal to standard TFA cleavage. Requires HF/TFMSA for removal.

Troubleshooting Logic (Decision Matrix)

Before altering your protocol, use this logic flow to diagnose the specific failure mode.

TroubleshootingLogic Start Start: Coupling Fails (Low Yield / Deletion) CheckTest 1. Which Monitoring Test? Start->CheckTest Kaiser Kaiser (Ninhydrin) CheckTest->Kaiser Used Chloranil Chloranil / Isatin CheckTest->Chloranil Used KaiserResult Result: False Negative (Kaiser doesn't detect 2° amines) Kaiser->KaiserResult ChloranilResult Result: Blue/Green Beads (Incomplete Coupling) Chloranil->ChloranilResult Action1 Action: Switch to Chloranil Test KaiserResult->Action1 ReagentCheck 2. Check Coupling Reagent ChloranilResult->ReagentCheck Standard HBTU / HCTU / DIC ReagentCheck->Standard Used Advanced HATU / COMU / PyAOP ReagentCheck->Advanced Used Action2 Action: Switch to HATU/HOAt Standard->Action2 SolventCheck 3. Check Solvent System Advanced->SolventCheck PureDMF 100% DMF SolventCheck->PureDMF NMPMix DMF/NMP or 100% NMP SolventCheck->NMPMix Action3 Action: Add NMP + Double Couple PureDMF->Action3 NMPMix->Action3 Still Failing?

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure with N-methylated residues.

Optimized Coupling Protocol

This protocol replaces standard HBTU/DIC methods. It is designed to overcome the steric barrier of the N-methyl group.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) OR COMU.

  • Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for COMU.[4]

  • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Optional but recommended to suppress racemization.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or 1:1 DMF/NMP.

Step-by-Step Procedure
  • Resin Preparation:

    • Swell resin in DCM (20 min), then wash with NMP (3x).

  • Activation (In-Situ):

    • Do not pre-activate for >2 minutes. N-methyl amino acids are prone to racemization if left activated without a nucleophile.

    • Dissolve 4.0 eq of Fmoc-N-Me-Lys(2-Cl-Z)-OH in NMP.

    • Add 3.9 eq of HATU (or COMU).

    • Add 8.0 eq of DIEA.

    • Immediately add the mixture to the resin.

  • Coupling Reaction:

    • Agitate at room temperature for 2 hours .

    • Optional: Elevate temperature to 50°C (Microwave or conventional heating) to improve kinetics, though this increases racemization risk slightly [1].

  • Monitoring (The Critical Step):

    • Wash resin with DMF.[1][5][6][7]

    • Perform the Chloranil Test (See Section 4).[8]

    • If positive (blue spots): Proceed to Step 5.

  • Re-Coupling (Double Coupling):

    • Repeat the activation and coupling steps using fresh reagents.[1]

    • Consider changing the solvent to pure NMP or adding 0.1M LiCl (chaotropic salt) to disrupt aggregation.

Frequently Asked Questions (FAQs)

Q1: Why is my Kaiser test negative, but the sequence is deleted?

A: The Kaiser (ninhydrin) test relies on primary amines.[5][8] If you are coupling to a secondary amine (e.g., a previous N-methyl residue or Proline), the Kaiser test will be a false negative (yellow).

  • Solution: Use the Chloranil Test (acetaldehyde/chloranil) or the Isatin Test .[8] These specifically detect secondary amines.[7]

Q2: Can I remove the 2-Cl-Z group with TFA?

A: No. The 2-Chlorobenzyloxycarbonyl group is hyper-stable to acid.

  • Mechanism: The electron-withdrawing chlorine atom on the benzyl ring destabilizes the carbocation intermediate required for acid cleavage.

  • Removal: You must use HF (Hydrogen Fluoride) , TFMSA (Trifluoromethanesulfonic acid) , or Hydrogenolysis (H2/Pd) . If you treat this peptide with 95% TFA, the Lysine side chain will remain protected [2].

Q3: Why is the next amino acid coupling failing?

A: Once you successfully couple Fmoc-N-Me-Lys(2-Cl-Z)-OH and remove the Fmoc, you are left with a secondary N-methyl amine on the resin.

  • The Issue: This amine is sterically crowded and less nucleophilic.

  • The Fix: You must use the most potent coupling conditions for the next residue (e.g., HATU, PyBrOP, or triphosgene-mediated acid chloride formation) and extend reaction time to 4–6 hours [3].

Q4: HATU vs. COMU?

A: Both are excellent.[9]

  • HATU: The historical gold standard for N-methyls. Very reliable.

  • COMU: Often shows higher efficiency and lower epimerization than HATU.[4] It is also safer (no explosion risk like HOBt derivatives). However, COMU is less stable in DMF and should be used immediately after dissolution [4].

Experimental Data: Reagent Efficiency Comparison

The following table summarizes coupling efficiencies for N-methylated residues based on literature standards.

Coupling ReagentEfficiency (N-Me)Epimerization RiskRecommended SolventNotes
HATU/HOAt High (95%+) LowNMP/DMFGold standard. Use for difficult junctions.
COMU Very High Very LowDMF/NMPSafer alternative to HATU.
PyBOP/HOAt Moderate-HighModerateDMFGood alternative if HATU fails.
HBTU/HCTU Low (<50%)ModerateDMFAvoid. Insufficient reactivity for N-Me.
DIC/HOBt Very LowLowDCM/DMFDo not use for N-methyl couplings.

References

  • BenchChem. (2025).[1][10] Application Notes and Protocols for the Coupling of N-Methylated Amino Acids. Link

  • Wikidot. (2017).[11] Protecting Groups: 2-Cl-Z Stability and Removal. Lokey Lab Protocols. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: COMU vs HATU. ACS Publications. Link

  • Aapptec. (2020).[12] Technical Support Information Bulletin 1189: Tests for Unprotected Proline and Secondary Amines. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Fmoc-N-Me-Lys(2-Cl-Z)-OH Integration

Topic: Reducing Deletion Sequences in N-Methylated Peptide Synthesis Executive Summary: The Steric Challenge The Problem: You are observing deletion sequences ( peaks) in your LC-MS data when using Fmoc-N-Me-Lys(2-Cl-Z)-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Deletion Sequences in N-Methylated Peptide Synthesis

Executive Summary: The Steric Challenge

The Problem: You are observing deletion sequences (


 peaks) in your LC-MS data when using Fmoc-N-Me-Lys(2-Cl-Z)-OH .

The Root Cause: This specific derivative presents a "perfect storm" of steric hindrance.

  • N-Methylation: The

    
    -methyl group eliminates the amide proton, preventing hydrogen bonding and promoting peptide aggregation (beta-sheet formation). It also converts the amine into a secondary amine, drastically reducing nucleophilicity for the subsequent coupling.
    
  • 2-Cl-Z Side Chain: The 2-chlorobenzyloxycarbonyl group is significantly bulkier and more rigid than the standard Boc group. This adds steric bulk to the incoming amino acid, making the initial incorporation difficult.[1][2]

The Solution: Standard SPPS protocols (HBTU/DIC, room temperature) will fail. You must transition to high-efficiency activation (HATU/HOAt) , elevated temperatures , and specialized monitoring (Chloranil test) .

Optimization Protocol: The "Zero-Deletion" Workflow

This protocol is designed to overcome the energy barrier imposed by the


-Me and 2-Cl-Z groups.
Phase A: Coupling OF Fmoc-N-Me-Lys(2-Cl-Z)-OH

Goal: Attach the bulky residue to the growing chain.

ParameterStandard Protocol (Avoid)Optimized Protocol (Recommended)
Activator HBTU / HOBtHATU / HOAt (or PyAOP)
Base DIPEA (2.0 eq)DIPEA (2.0 eq) + Collidine (buffers pH)
Stoichiometry 3-4 eq3-5 eq (Maintain high concentration)
Temperature Room Temp (25°C)Microwave: 75°C for 5 min (or 50°C for 30 min)
Solvent DMFNMP (Reduces aggregation)

Step-by-Step:

  • Dissolve: Dissolve Fmoc-N-Me-Lys(2-Cl-Z)-OH (4 eq) and HATU (3.9 eq) in NMP.

  • Activate: Add DIPEA (8 eq) immediately before adding to the resin. Do not pre-activate for >2 mins to avoid racemization.

  • Coupling: React for 5 minutes at 75°C (microwave) or 2 hours at RT.

  • Monitoring: Perform a Kaiser Test .

    • Note: Since the previous residue is likely a primary amine, the Kaiser test works here. If positive (blue), re-couple.[1]

Phase B: Coupling ONTO the N-Methylated Residue

Goal: Extend the chain from the secondary amine. This is the #1 source of deletion sequences.

Critical Change: The N-terminal amine is now secondary . It is sterically crowded and less reactive.

  • Deprotection: Use 20% Piperidine in DMF + 0.1 M HOBt .

    • Why? HOBt prevents aspartimide formation and helps suppress side reactions common with N-methyl residues.

  • The "Hard" Coupling (Next AA):

    • Reagent: Use PyAOP or COMU (Phosphonium salts are often superior for secondary amines).

    • Double Coupling: Mandatory.

      • Coupling 1: HATU/HOAt, 75°C, 5 min.

      • Coupling 2: PyAOP/HOAt, 75°C, 10 min.

  • Capping: Acetylate unreacted amines after the double coupling using Acetic Anhydride/DIPEA/NMP.

    • Why? It is better to have a truncated sequence (easy to purify) than a deletion sequence (

      
      ) which co-elutes.
      

Troubleshooting & FAQ

Q1: I performed a Kaiser Test after deprotecting the Fmoc-N-Me-Lys, and it was negative (yellow). Did the deprotection fail?

A: False Negative Alert. The Kaiser (Ninhydrin) test relies on primary amines. Your N-Me-Lys has a secondary amine.[3][4][5] The Kaiser test will always be negative on N-methylated residues.

  • Correct Action: Use the Chloranil Test or p-Nitrophenyl Ester Test .

    • Chloranil Protocol: Add 2% acetaldehyde in DMF and 2% chloranil in DMF to resin beads.[6]

    • Result: Blue/Green beads = Secondary amine present (Deprotection successful).

Q2: My LC-MS shows a mass corresponding to [Target - 14 Da]. What is this?

A: This is likely incomplete methylation of your starting material.

  • Check the CoA of your Fmoc-N-Me-Lys(2-Cl-Z)-OH.

  • If the vendor purity is <98%, you may be incorporating un-methylated Lys. The chemical properties are so similar that purification is difficult.

Q3: I am seeing racemization of the N-Me-Lys residue.

A: High temperature (75°C) combined with strong bases (DIPEA) can cause epimerization, especially with Cys or His neighbors, but also with N-Me residues.

  • Fix: Switch to Oxyma Pure / DIC activation.

  • Fix: Lower temperature to 50°C and extend time to 45 minutes.

Q4: Why use NMP instead of DMF?

A: N-methylated peptides are prone to "difficult sequence" aggregation (beta-sheets). NMP (N-methylpyrrolidone) is a better solvent for disrupting these aggregates than DMF, keeping the growing chain accessible.

Visualizing the Workflow

Decision Tree: Troubleshooting Deletions

Use this logic flow to identify where your synthesis is breaking down.

DeletionTroubleshooting Start Start: Deletion Sequence Detected CheckMass Analyze LC-MS Mass Delta Start->CheckMass DeltaAA Delta = Mass of Next AA (Coupling Failed) CheckMass->DeltaAA Missing Residue DeltaMe Delta = 14 Da (Missing Methyl) CheckMass->DeltaMe Missing Methyl CouplingCheck Did you double couple the AA *after* N-Me-Lys? DeltaAA->CouplingCheck VendorCheck Check Reagent Purity. Is un-methylated Lys present? DeltaMe->VendorCheck ReagentSwitch Switch to HATU/HOAt Increase Temp to 75°C CouplingCheck->ReagentSwitch No TestSwitch Did you use Kaiser Test? CouplingCheck->TestSwitch Yes UseChloranil ERROR: Kaiser fails on Sec-Amines. Use Chloranil Test. TestSwitch->UseChloranil Yes ChangeVendor Source High-Purity (>99%) Fmoc-N-Me-Lys VendorCheck->ChangeVendor

Caption: Diagnostic logic for identifying the source of deletion sequences in N-methylated peptides.

Steric Hindrance Visualization

The diagram below illustrates the steric clash preventing the next amino acid from attacking the N-Me-Lys.

StericClash cluster_Resin Resin Bound Peptide cluster_Incoming Incoming Amino Acid Lys Lys NMe N-Me (Blocker) Lys->NMe Alpha N ClZ 2-Cl-Z (Side Chain Bulk) Lys->ClZ Side Chain NextAA Next AA (Activated) NextAA->NMe Attack Blocked (Steric Clash)

Caption: The N-methyl group and 2-Cl-Z side chain create a steric shield, blocking the incoming activated amino acid.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][7][8][9] Chemical Reviews, 109(6), 2455-2504. Link

    • Context: Detailed stability data on the 2-Cl-Z protecting group and its orthogonality.
  • Teixidó, M., et al. (2005). "Solid-Phase Synthesis of N-Methylated Peptides." Journal of Peptide Science, 11(2), 85-102. Link

    • Context: Authoritative review on coupling conditions for N-methyl amino acids (HATU/HOAt recommend
  • Vojkovsky, T. (1995). "Detection of secondary amines on solid phase." Peptide Research, 8(4), 236-237. Context: The definitive protocol for the Chloranil Test used to monitor N-Me-Lys coupling.
  • Biotage Application Note. (2023). "Strategies for Difficult Peptide Sequences." Link

    • Context: Modern microwave protocols for sterically hindered couplings.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR-Based Discrimination of N-Methylated Lysine States

Executive Summary Context: N-methylated lysine derivatives (Kme1, Kme2, Kme3) are critical motifs in epigenetic signaling and modern peptidomimetic drug design. However, their structural similarity presents a significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: N-methylated lysine derivatives (Kme1, Kme2, Kme3) are critical motifs in epigenetic signaling and modern peptidomimetic drug design. However, their structural similarity presents a significant analytical challenge: the "methyl forest"—a crowded region in the 1H NMR spectrum (2.0–3.2 ppm) where signals often overlap indistinguishably.

The Solution: This guide compares the efficacy of 1D 1H NMR versus 2D 1H-13C HSQC spectroscopy for validating these derivatives. While 1D 1H NMR offers speed, it lacks the resolution required for definitive assignment in complex scaffolds. 2D 1H-13C HSQC is identified as the gold standard , utilizing the wide dispersion of the 13C dimension to fingerprint each methylation state with 100% specificity.

Technical Comparison: Analytical Methods

The following matrix compares the three primary NMR approaches for distinguishing Lysine (K0), Monomethyl- (Kme1), Dimethyl- (Kme2), and Trimethyl-lysine (Kme3).

Table 1: Method Performance Matrix
FeatureMethod A: 1D 1H NMR Method B: 2D 1H-13C HSQC Method C: 13C-Direct Detect
Primary Differentiator Integral Ratios (3H vs 6H vs 9H)Carbon Chemical Shift (

)
Carbon Chemical Shift (

)
Resolution Low (High Overlap Risk)High (Diagnostic) Ultra-High (No Solvent Background)
Sensitivity High (Minutes)Moderate (Hours)Low (Requires

C Enrichment)
Sample Requirement >0.1 mM>0.5 mM (Natural Abundance)>1.0 mM or Isotope Labeling
Key Limitation

degeneracy (2.9–3.1 ppm)
Acquisition timeInstrument availability (Cryoprobe)
Best For Purity checks of simple peptidesDefinitive structure validation Complex biological mixtures

Scientific Deep Dive: The Chemical Shift Fingerprint

The Diagnostic Power of the Carbon Dimension

The core failure of 1D 1H NMR in this context is that the methyl protons for Kme1, Kme2, and Kme3 all resonate within a narrow window (


2.3 – 3.1 ppm), often obscured by the 

-CH2 protons of unmethylated lysine.

However, the Carbon-13 nuclei experience significantly different electronic shielding effects. The methyl carbon shift (


) moves downfield by approximately 10 ppm for each added methyl group. This "10 ppm Rule" is the most robust self-validating metric for these derivatives.
Table 2: Diagnostic Chemical Shifts (Standard Values)

Note: Values are approximate for peptides in aqueous buffer (pH ~6-7). Shifts are pH-sensitive.

DerivativeMethylation State1H Methyl (

) [ppm]
13C Methyl (

) [ppm]
Integral (1H)
Lysine (K0) NoneN/AN/AN/A
Kme1 Monomethyl2.4 – 2.733.0 – 34.5 3H (Singlet*)
Kme2 Dimethyl2.7 – 2.942.5 – 44.0 6H (Singlet)
Kme3 Trimethyl3.0 – 3.253.0 – 54.5 9H (Singlet)

*Often appears as a pseudo-singlet or doublet depending on exchange rates and coupling.

Experimental Protocols

Protocol A: Sample Preparation (Critical for Resolution)

Causality: The chemical shifts of lysine amines are pH-dependent due to the protonation equilibrium (


 vs 

). To ensure reproducibility, pH must be strictly controlled.
  • Dissolution: Dissolve 1–5 mg of the peptide/derivative in 550

    
    L of buffer.
    
    • Recommended: 50 mM Phosphate Buffer (pH 6.5) in 90% H2O / 10% D2O.

    • Why: pH 6.5 ensures the amines are protonated (locking the conformation) while avoiding rapid amide exchange.

  • Reference Standard: Add 10

    
    L of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal reference (
    
    
    
    ppm).
    • Avoid: TMS (insoluble in water).

Protocol B: 2D 1H-13C HSQC Acquisition (The Validator)

Causality: We use HSQC (Heteronuclear Single Quantum Coherence) to correlate the proton signal directly to its attached carbon, effectively "spreading" the crowded proton spectrum into the carbon dimension.

  • Pulse Sequence: Select hsqcetgp (echo-antiecho) or hsqcC13ph (sensitivity enhanced).

  • Spectral Width:

    • 1H (F2): 10–12 ppm (standard).

    • 13C (F1): 20–70 ppm (Targeted).

    • Expert Tip: Narrowing the 13C width to 20–70 ppm increases resolution in the methyl region without wasting acquisition time on carbonyls (170 ppm) or aromatics (120 ppm).

  • Coupling Constant (

    
    ):  Set to 145 Hz (standard for aliphatic C-H).
    
  • Scans: Minimum 8 scans per increment (for >1 mM samples).

  • Increments (TD1): 128 or 256. (Higher = better carbon resolution).

Visualizations

Diagram 1: Analytical Decision Tree

This workflow illustrates the logic for selecting the correct NMR method based on sample complexity and data requirements.

NMR_Workflow Start Start: N-Methyl Lysine Sample Purity Is Sample Pure (>95%)? Start->Purity Simple1D Run 1D 1H NMR Purity->Simple1D Yes RunHSQC Run 2D 1H-13C HSQC (Target F1: 20-70 ppm) Purity->RunHSQC No (Mixture) CheckMethyl Are Methyl Peaks Resolved? Simple1D->CheckMethyl Ambiguous Ambiguous/Overlapped? CheckMethyl->Ambiguous No AnalyzeC Analyze Carbon Shifts CheckMethyl->AnalyzeC Yes (Rare) Ambiguous->RunHSQC RunHSQC->AnalyzeC Result1 Kme1 (~33 ppm) AnalyzeC->Result1 Result2 Kme2 (~43 ppm) AnalyzeC->Result2 Result3 Kme3 (~53 ppm) AnalyzeC->Result3

Caption: Decision logic for selecting 1D vs 2D NMR. HSQC is the mandatory path for ambiguous mixtures or definitive characterization.

Diagram 2: The HSQC Fingerprint Map

This schematic visualizes where the cross-peaks appear in a 2D spectrum, demonstrating the clear separation in the Carbon dimension (Y-axis) compared to the Proton dimension (X-axis).

HSQC_Map cluster_axis 1H-13C HSQC Spectrum Schematic Kme1 Kme1 1H: ~2.6 13C: ~33 Kme2 Kme2 1H: ~2.8 13C: ~43 Kme3 Kme3 1H: ~3.1 13C: ~53 Context Carbon Axis (Separation) Context->Kme1 Upfield Context->Kme3 Downfield Proton Proton Axis (Overlap) Proton->Kme1

Caption: Schematic of HSQC cross-peaks. Note the diagnostic vertical separation (Carbon axis) of ~10 ppm between methylation states.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics. [Link]

  • Theillet, F.-X., et al. (2012). Site-specific mapping and time-resolved monitoring of lysine methylation by high-resolution NMR spectroscopy. Journal of the American Chemical Society. [Link]

  • Gao, G., et al. (2006). Differences in Lysine pKa Values May Be Used to Improve NMR Signal Dispersion in Reductively Methylated Proteins.[1] Journal of the American Chemical Society. [Link]

  • Li, J., & Ge, Y. (2023). Advances in direct detection of lysine methylation and acetylation by nuclear magnetic resonance using 13C-enriched cofactors. NSF Public Access Repository. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Identification of Fmoc-N-Me-Lys(2-Cl-Z)-OH

Introduction: The Analytical Imperative for Modified Amino Acids In the landscape of modern peptide synthesis and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Modified Amino Acids

In the landscape of modern peptide synthesis and drug discovery, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing therapeutic properties. N-methylation, for instance, is a subtle but powerful modification that can increase a peptide's metabolic stability, improve cell permeability, and modulate its conformational rigidity.[1][2] The derivative Fmoc-N-Me-Lys(2-Cl-Z)-OH is a prime example of a building block used to impart these desirable characteristics. Its precise identification and characterization are not merely procedural; they are fundamental to ensuring the integrity of the final peptide product and the validity of subsequent biological assays.

This guide provides an in-depth, technically-grounded comparison of mass spectrometry-based methods for the confident identification of Fmoc-N-Me-Lys(2-Cl-Z)-OH. We will move beyond simple protocol recitation to explain the causality behind experimental choices, offering a self-validating framework for analysis that ensures accuracy and reproducibility.

Table 1: Physicochemical Properties of Fmoc-N-Me-Lys(2-Cl-Z)-OH

A precise understanding of the molecule's properties is the foundation of any analytical method.

PropertyValue
Chemical Formula C₃₀H₃₁ClN₂O₆
Average Molecular Weight 567.03 g/mol
Monoisotopic Mass 566.1820 Da
Canonical SMILES CN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(CCCCNC(=O)OCC4=CC=CC=C4Cl)C(=O)O

Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For a molecule of this complexity and polarity, Liquid Chromatography coupled with Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) is the gold standard analytical technique.[3] It offers an unparalleled combination of separation efficiency, sensitivity, and structural elucidation power, making it superior to other methods for routine identification.

The Rationale: Why LC-MS/MS?
  • Separation (LC): The compound is often synthesized and stored with related impurities or degradation products. Reversed-phase high-performance liquid chromatography (HPLC) effectively separates the target analyte based on its hydrophobicity prior to MS analysis, preventing ion suppression and ensuring a clean spectrum.

  • Ionization (ESI): Electrospray ionization is a 'soft' ionization technique ideal for polar, non-volatile molecules like protected amino acids. It predominantly forms protonated molecular ions, [M+H]⁺, simplifying the initial mass spectrum (MS1) and providing a clear target for subsequent fragmentation analysis.

  • Identification (MS/MS): Tandem mass spectrometry provides unambiguous structural confirmation. By isolating the precursor ion and subjecting it to fragmentation, we generate a characteristic "fingerprint" spectrum that is unique to the molecule's structure, including the specific locations of the protecting groups and the N-methyl modification. Mass spectrometry is a cornerstone of modern proteomics and small molecule analysis for its ability to identify, quantify, and characterize molecules.[4][5][6]

G cluster_workflow LC-MS/MS Experimental Workflow Sample Sample containing Fmoc-N-Me-Lys(2-Cl-Z)-OH LC LC Separation (Reversed-Phase C18) Sample->LC ESI Electrospray Ionization (Formation of [M+H]⁺) LC->ESI MS1 MS1 Analysis (Precursor Ion Detection) ESI->MS1 Isolation Precursor Ion Isolation (m/z 567.19) MS1->Isolation MS2 MS2 Fragmentation (CID/HCD) Isolation->MS2 Analysis Data Analysis (Fragment Matching) MS2->Analysis

Caption: High-level experimental workflow for LC-MS/MS identification.

Experimental Protocol: A Self-Validating System

This protocol is designed to provide confident identification by correlating LC retention time, precursor mass, isotopic pattern, and fragmentation data.

Sample Preparation
  • Objective: To dissolve the analyte in a solvent compatible with reversed-phase LC and ESI-MS.

  • Protocol:

    • Prepare a stock solution of Fmoc-N-Me-Lys(2-Cl-Z)-OH at 1 mg/mL in 100% Acetonitrile (ACN).

    • Vortex thoroughly to ensure complete dissolution.

    • Create a working solution for injection by diluting the stock solution to 1-10 µg/mL in 50:50 Water:ACN with 0.1% Formic Acid.

  • Causality: Formic acid is added to the final solution and mobile phases to acidify the environment. This promotes the protonation of the analyte, leading to a significantly enhanced signal for the [M+H]⁺ ion during positive-mode electrospray ionization.

Liquid Chromatography (LC) Parameters
  • Objective: To achieve chromatographic separation from potential impurities.

  • Protocol:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 30% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Causality: A gradient elution is crucial as it provides good peak shape and resolution for compounds with intermediate polarity while ensuring that any more hydrophobic impurities (like unreacted starting materials) are eluted efficiently from the column.[7]

Mass Spectrometry (MS) Parameters
  • Objective: To detect the precursor ion and generate a reproducible fragmentation spectrum.

  • Protocol:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Full Scan: Scan range m/z 150-1000.

    • MS2 (dd-MS²) Scan: Data-Dependent Acquisition. Isolate the most intense ion from the MS1 scan and fragment using Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) with a normalized collision energy of 25-35 (arbitrary units).

  • Trustworthiness: The data-dependent nature of this experiment ensures that fragmentation data is only acquired when a significant ion signal is present, creating an internal validation check. The MS1 scan confirms the mass, and the MS2 scan confirms the structure.

Data Analysis and Interpretation: Decoding the Spectra

Precursor Ion Identification (MS1)

The first step is to locate the protonated molecule, [M+H]⁺, in the full scan spectrum. Due to the presence of a chlorine atom, we must observe a characteristic isotopic pattern.

  • Causality: Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), separated by approximately 2 Da. The presence of a single chlorine atom in the molecule will result in an "A+2" peak in the mass spectrum that has roughly one-third the intensity of the monoisotopic (A) peak. This isotopic signature is a critical validation point. The presence of halogen atoms presents unique challenges and opportunities in mass spectrometry.[8][9][10]

Table 2: Predicted Precursor Ions & Adducts for Fmoc-N-Me-Lys(2-Cl-Z)-OH

Ion Formula Calculated m/z (Monoisotopic) Notes
[M+H]⁺ [C₃₀H₃₂ClN₂O₆]⁺ 567.1895 Primary target ion.
[M+H]⁺ (A+2) [C₃₀H₃₂³⁷ClN₂O₆]⁺ 569.1865 Chlorine isotope peak, ~32% intensity of 567.1895.

| [M+Na]⁺ | [C₃₀H₃₁ClN₂NaO₆]⁺ | 589.1714 | Common sodium adduct. |

Fragmentation Pattern Analysis (MS/MS)

The MS/MS spectrum provides the structural fingerprint. The fragmentation of this molecule is predictable, dominated by the lability of the two protecting groups and the N-α-methyl bond. The stability of the resulting carbocations often dictates the most abundant fragments.[11][12]

Table 3: Key Diagnostic Fragment Ions in MS/MS Analysis

Observed m/z (approx.) Fragment Description Origin
388.18 [M+H - C₈H₆ClO₂]⁺ Loss of the entire 2-Cl-Z protecting group.
345.19 [M+H - C₁₅H₁₂O₂]⁺ Loss of the Fmoc group.
179.09 [C₁₄H₁₁]⁺ Fluorenyl-methyl cation from the Fmoc group. Highly characteristic.
125.02 [C₇H₆Cl]⁺ 2-chlorobenzyl cation from the 2-Cl-Z group. Confirms side-chain protection.

| ~84.08 | Iminium ion of Lysine | Characteristic fragment from the lysine side chain after neutral losses. |

Caption: Predicted major fragmentation pathways of Fmoc-N-Me-Lys(2-Cl-Z)-OH.

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the preferred method, it's essential to understand its performance relative to other available technologies.

Table 4: Comparison of Key Analytical Methodologies

Technique Principle Sensitivity Structural Information Throughput Key Limitation
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation. High (fmol-pmol) Excellent (Connectivity & Mass) High Requires ionization; isomeric differentiation can be challenging.
NMR Spectroscopy Nuclear spin alignment in a magnetic field. Low (nmol-µmol) Gold Standard (Definitive 3D structure) Low Insensitive, requires pure sample, complex data interpretation.[13]
HPLC-UV Chromatographic separation with UV absorbance detection. Moderate (pmol-nmol) None (Retention time only) High Cannot confirm identity without a certified reference standard.

| Amino Acid Analyzer (IEX) | Ion-exchange chromatography with post-column ninhydrin derivatization. | Moderate | None (Retention time only) | Moderate | Primarily for quantification of unmodified amino acids.[14] |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is critical for maintaining data integrity.

G start_node Start Analysis q1 [M+H]⁺ peak (m/z 567.2) found? start_node->q1 Acquire Data q_node q_node ok_node Result OK err_node Potential Cause sol_node Solution q2 Correct Cl isotope pattern (A+2)? q1->q2 Yes err1 Poor Signal / No Ionization q1->err1 No q3 Diagnostic fragments (179, 125) in MS/MS? q2->q3 Yes err2 Co-eluting isobaric interference q2->err2 No sol1 1. Sample concentration 2. ESI source parameters (tune/calibrate) 3. LC gradient/mobile phase pH err1->sol1 Check... q3->ok_node Yes err3 Incorrect precursor isolated or insufficient collision energy q3->err3 No sol2 1. Adjust LC gradient 2. Use a longer column err2->sol2 Improve LC separation sol3 1. Check isolation window width 2. Increase collision energy (NCE) err3->sol3 Optimize MS method

Caption: Decision tree for troubleshooting MS identification issues.

Conclusion

The mass spectrometric identification of Fmoc-N-Me-Lys(2-Cl-Z)-OH is a multi-faceted process that relies on the synergistic power of liquid chromatography and tandem mass spectrometry. A successful analysis hinges not just on following a protocol, but on understanding the chemical principles that govern each step. By validating identity through a combination of retention time, accurate precursor mass, the characteristic chlorine isotopic pattern, and a predictable fragmentation fingerprint, researchers can achieve the highest level of confidence in their results. This analytical rigor is indispensable for advancing peptide-based research and drug development, ensuring that the building blocks of tomorrow's therapeutics are precisely what they are intended to be.

References

  • Stadler, C., et al. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Fmoc-Lys(Boc)-OH | C26H32N2O6. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Flores, E. M. M., et al. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. PubMed. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (2002). Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

  • ResearchGate. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review | Request PDF. Retrieved from [Link]

  • Håkansson, K., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • MDPI. (2023). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. PubMed. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Retrieved from [Link]

  • ResearchGate. (2019). What is a cheap and accurate method to analyze the composition of amino acids in a sample?. Retrieved from [Link]

  • ACS Publications. (2024). Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mass Defect Filtering for Suspect Screening of Halogenated Environmental Chemicals: A Case Study of Chlorinated Organophosphate Flame Retardants. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ResearchGate. (n.d.). Solid-phase synthesis and characterization of N-methyl-rich peptides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Comprehending Dynamic Protein Methylation with Mass Spectrometry. Retrieved from [Link]

Sources

Validation

Validating Chiral Purity of Fmoc-N-Me-Lys(2-Cl-Z)-OH: A Comparative Guide

Executive Summary: The "Double Trouble" of N-Methylated Lysine[1] Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a critical intersection of synthetic utility and stereochemical instability.[1] In peptide drug development, N-methyla...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Double Trouble" of N-Methylated Lysine[1]

Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a critical intersection of synthetic utility and stereochemical instability.[1] In peptide drug development, N-methylation is a strategic modification used to improve metabolic stability and membrane permeability.[1] However, this modification introduces significant steric hindrance and alters the electronic properties of the


-amino group, making the molecule notoriously prone to racemization  (epimerization) during synthesis and storage.

For researchers, the challenge is twofold:

  • The N-Methyl Factor: The lack of an amide proton facilitates the formation of oxazolonium ion intermediates, the primary driver of racemization.

  • The 2-Cl-Z Factor: The 2-chlorobenzyloxycarbonyl side-chain protection adds significant hydrophobicity, complicating standard reverse-phase separation and solubility profiles compared to Boc-protected variants.[1]

This guide objectively compares the three primary methodologies for validating the chiral purity of this specific reagent, recommending Direct Chiral HPLC as the industry gold standard while positioning Marfey’s Method as a necessary forensic backup.

Comparative Analysis of Validation Methods

The following table summarizes the performance metrics of the three available methods for determining the enantiomeric excess (


) of Fmoc-N-Me-Lys(2-Cl-Z)-OH.
FeatureMethod A: Direct Chiral HPLC (Recommended)Method B: Marfey’s Method (Forensic/Backup)Method C: Polarimetry (Legacy)
Principle Direct separation of enantiomers on a Chiral Stationary Phase (CSP).[1]Derivatization with FDAA followed by achiral RP-HPLC.[1]Measurement of optical rotation of plane-polarized light.
Sample State Intact (Fmoc and 2-Cl-Z groups preserved).[1]Hydrolyzed (Requires removal of Fmoc/2-Cl-Z).[1]Intact.
Sensitivity (LOD) High (< 0.1% D-isomer).[1]Ultra-High (< 0.01% D-isomer).[1]Low (Requires >1% impurity to detect).[1][2]
Risk of Artifacts None (Non-destructive).[1]High (Acid hydrolysis can induce racemization).[1]Low, but prone to solvent/temp errors.
Throughput Medium (20–40 min/run).[1]Low (Requires 24h prep + run).[1]High (Instant).
Cost High (Expensive Columns).Medium (Standard Column + Reagents).Low.
Expert Insight: Why Direct HPLC Wins

For a raw material like Fmoc-N-Me-Lys(2-Cl-Z)-OH , Method A is superior because it analyzes the molecule as is.[1] Method B (Marfey's) requires hydrolyzing the protecting groups to free the amine for derivatization. This hydrolysis step (usually 6N HCl at 110°C) destroys the Fmoc group and risks partially degrading the 2-Cl-Z moiety, potentially inducing the very racemization you are trying to measure.

Method A: Direct Chiral HPLC (The Gold Standard)

This protocol utilizes Polysaccharide-based Chiral Stationary Phases (CSPs), specifically immobilized amylose or cellulose derivatives (e.g., Chiralpak IA/IB or Lux Cellulose-2).[1] These columns can tolerate the aromatic "stickiness" of the Fmoc and 2-Cl-Z groups while effectively discriminating the chiral center.[1]

Mechanistic Basis

The separation relies on the "three-point interaction" model.[1] The Fmoc group (


 interactions) and the carbamate linkage (hydrogen bonding) interact with the chiral grooves of the polysaccharide selector. The bulky N-methyl group alters the conformation, often enhancing separation resolution compared to non-methylated analogs.
Experimental Protocol

System: HPLC with UV Detection (Diode Array preferred). Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA, 4.6 x 250 mm, 5 µm).

Step-by-Step Workflow:

  • Mobile Phase Preparation:

    • Isocratic Mode: n-Hexane : Ethanol : TFA (80 : 20 : 0.1, v/v/v).[1]

    • Note: The 2-Cl-Z group is highly hydrophobic; if retention is too long, increase Ethanol to 30% or 40%.[1] TFA is mandatory to suppress ionization of the free carboxylic acid, ensuring sharp peaks.

  • Sample Preparation:

    • Dissolve 1.0 mg of Fmoc-N-Me-Lys(2-Cl-Z)-OH in 1 mL of Ethanol (HPLC grade).[1]

    • Critical: Do not use DMF or DMSO as the injection solvent if possible, as they can disrupt the chiral selector in normal phase modes.

  • Run Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (Fmoc absorption max) and 280 nm.[1]

  • System Suitability:

    • Inject a racemic mixture (DL-standard) first to establish the separation window.[1]

    • Requirement: Resolution (

      
      ) between L- and D-isomers must be 
      
      
      
      .[1][3]

Method B: Marfey’s Method (The Forensic Backup)

Use this method only if:

  • Chiral HPLC columns are unavailable.[1]

  • You need to validate the absolute configuration of the lysine core in a final peptide product (post-cleavage).

Mechanistic Basis

Marfey’s reagent (FDAA: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of N-Me-Lys to form diastereomers.[1] These diastereomers have different physical properties and can be separated on a standard C18 column.[1]

Experimental Protocol

Step-by-Step Workflow:

  • Deprotection (Destructive):

    • Treat 1 mg of sample with 6N HCl at 110°C for 24 hours (sealed tube).

    • Warning: This removes Fmoc and 2-Cl-Z, yielding N-Me-Lys.[1]

    • Dry under vacuum.[1]

  • Derivatization:

    • Resuspend residue in 100 µL water.[1] Add 200 µL 1% FDAA in acetone + 40 µL 1M NaHCO

      
      .
      
    • Heat at 40°C for 1 hour.

    • Quench with 40 µL 2M HCl.

  • Analysis (Reverse Phase HPLC):

    • Column: C18 (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm).

    • Mobile Phase A: Water + 0.1% TFA.[1]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

    • Gradient: 10% B to 60% B over 45 mins.

    • Detection: UV @ 340 nm (DNP chromophore).[1]

Visualizing the Challenge and Solution

Diagram 1: The Racemization Risk (Mechanism)

This diagram illustrates why N-methylation makes this molecule unstable during activation, necessitating rigorous testing.[1]

RacemizationMechanism Start Fmoc-N-Me-Lys(2-Cl-Z)-OH (L-Isomer) Activation Carboxyl Activation (e.g., HATU/DIPEA) Start->Activation Synthesis Step Intermediate Oxazolonium Ion (5-membered ring) Activation->Intermediate N-Me facilitates ring closure Result Racemic Mixture (L-Isomer + D-Isomer) Intermediate->Result Tautomerization & Ring Opening

Caption: The N-methyl group removes the stabilizing amide proton, lowering the energy barrier for oxazolonium ring formation, the key intermediate in chiral inversion.[1]

Diagram 2: Validation Decision Tree

Follow this logic to select the correct analytical method.

ValidationWorkflow Sample Sample: Fmoc-N-Me-Lys(2-Cl-Z)-OH Goal What is the validation goal? Sample->Goal RouteA QC of Raw Material (Intact Molecule) Goal->RouteA Standard RouteB Trace Impurity Analysis or Peptide Hydrolysate Goal->RouteB Forensic MethodA Direct Chiral HPLC (Polysaccharide Column) RouteA->MethodA MethodB Marfey's Method (FDAA Derivatization) RouteB->MethodB ResultA Result: % ee of Intact Reagent (No artifact generation) MethodA->ResultA ResultB Result: % ee of Lysine Core (Risk of hydrolysis artifacts) MethodB->ResultB

Caption: Workflow for selecting the appropriate chiral validation method based on the analytical objective.

References

  • Phenomenex. (2018).[1] HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes.[1] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] Link

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups.[1][3][4][5] Chemical Reviews, 109(6), 2455–2504. Link[1]

  • Sigma-Aldrich. (2023).[1] Chiral Separation of Fmoc-Amino Acids.[1][3][5] Supelco Application Notes.[1] Link

Sources

Comparative

Technical Guide: The Strategic Superiority of 2-Cl-Z in Boc-SPPS

Topic: Advantages of 2-Cl-Z over Z Group in Solid Phase Peptide Synthesis (SPPS) Content Type: Publish Comparison Guide Executive Summary In the rigorous landscape of Boc/Benzyl (Boc/Bzl) solid phase peptide synthesis, t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of 2-Cl-Z over Z Group in Solid Phase Peptide Synthesis (SPPS) Content Type: Publish Comparison Guide

Executive Summary

In the rigorous landscape of Boc/Benzyl (Boc/Bzl) solid phase peptide synthesis, the choice of side-chain protection for Lysine is a determinant of crude purity.[1] While the Benzyloxycarbonyl (Z) group was the historical standard, it suffers from a critical flaw: premature acidolysis .

This guide details why 2-Chlorobenzyloxycarbonyl (2-Cl-Z) has superseded the Z group as the industry standard for Lysine protection. By leveraging the electron-withdrawing inductive effect of the chlorine atom, 2-Cl-Z provides the necessary stability against repetitive trifluoroacetic acid (TFA) treatments while remaining fully cleavable by hydrogen fluoride (HF).

Mechanistic Foundation: The Inductive Stabilization Effect

To understand the superiority of 2-Cl-Z, one must look at the carbocation intermediate formed during acidolysis.

  • The Z Group Failure Mode: In 50% TFA/DCM (the standard Boc deprotection reagent), the urethane linkage of

    
    -Z-Lysine is protonated. The benzyl cation (
    
    
    
    ) is sufficiently stable to cleave slowly, leading to the free
    
    
    -amine.
  • The 2-Cl-Z Solution: The chlorine atom at the ortho position is highly electronegative. Through the negative inductive effect (-I) , it destabilizes the formation of the corresponding 2-chlorobenzyl cation. This raises the energy barrier for acidolysis, rendering the group effectively stable to TFA, yet it remains susceptible to the stronger acidity of anhydrous HF.

Visualization: Stability Hierarchy & Branching Risk

The following diagram illustrates the kinetic stability gap and the consequence of using the inferior Z group.

StabilityHierarchy cluster_risk The Branching Cascade (Z Group Failure) Boc Boc Group (T1/2: ~1 min in TFA) Z Z Group (T1/2: ~10 hrs in TFA) RISK ZONE Boc->Z 100x Stability Gap ClZ 2-Cl-Z Group (T1/2: >400 hrs in TFA) STABLE Z->ClZ 50x Stability Gap LysZ Lys(Z)-Peptide-Resin FreeLys Lys(NH2)-Peptide-Resin (Premature Loss) LysZ->FreeLys 50% TFA (Repeated) Branched Branched Peptide (Impurity) FreeLys->Branched + Boc-AA-OH (Coupling)

Caption: Comparative acid stability and the mechanism of branching impurity formation when using Z protection.

Comparative Performance Analysis

The data below, derived from the seminal work of Erickson and Merrifield, quantifies the stability differential. In a synthesis requiring 20+ cycles, the cumulative loss of the Z group becomes statistically significant, resulting in a complex mixture of branched peptides that are difficult to purify.

Table 1: Acid Stability Profiles (50% TFA/DCM)
MetricZ Group (Benzyloxycarbonyl) 2-Cl-Z (2-Chlorobenzyloxycarbonyl) Impact on Synthesis
Loss per Cycle (30 min) ~0.4% - 1.0%< 0.02%Z group accumulates branching impurities.
Half-Life (

)
~10 hours~400+ hours2-Cl-Z is effectively permanent in TFA.
Cleavage Condition HF (Standard)HF (Standard)No change in final cleavage protocol required.
Primary Side Reaction

-branching
None2-Cl-Z ensures linear sequence integrity.

Expert Insight: If you are synthesizing a peptide longer than 10 residues using Boc chemistry, the Z group is chemically obsolete. The accumulation of


-acylated byproducts (branching) will often co-elute with your target peptide during HPLC purification.
Experimental Protocols

To validate the stability of 2-Cl-Z in your own workflow, or to adopt it into a synthesis, follow these standard operating procedures.

Protocol A: Synthesis Cycle (Boc/2-Cl-Z Strategy)

Reagents:

  • Resin: PAM or MBHA resin (0.5 mmol/g).

  • Amino Acids: Boc-Lys(2-Cl-Z)-OH (and other Boc-AA derivatives).

  • Deprotection: 50% TFA in Dichloromethane (DCM).

  • Neutralization: 10% Diisopropylethylamine (DIEA) in DCM.

Step-by-Step Workflow:

  • Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, then 1 x 20 min). Note: The 2-Cl-Z group remains intact.

  • Wash: DCM (3 x 1 min).

  • Neutralization: 10% DIEA/DCM (2 x 2 min).

  • Coupling: Add Boc-Lys(2-Cl-Z)-OH (3 eq) + HBTU (2.9 eq) + DIEA (6 eq). React for 30–60 min.

  • Monitoring: Perform Kaiser test. If negative (yellow), proceed.

Protocol B: Final HF Cleavage (High HF Procedure)

Since 2-Cl-Z is more stable than Z, it requires efficient HF cleavage conditions. The "High HF" method is recommended to ensure quantitative removal.

  • Preparation: Dry the peptidyl-resin thoroughly (

    
    , vacuum, overnight).
    
  • Scavengers: Add p-cresol (10% v/v) to the reaction vessel.

  • Reaction: Condense anhydrous HF (10 mL per g resin) at -78°C.

  • Cleavage: Warm to 0°C and stir for 60 minutes .

    • Critical Checkpoint: Do not exceed 0°C. The 2-Cl-Z group cleaves cleanly at 0°C within 1 hour.

  • Workup: Evaporate HF under nitrogen. Precipitate peptide in cold diethyl ether.

Application Case Study: The "Branching" Experiment

The definitive proof of 2-Cl-Z's superiority is observed in the synthesis of Poly-Lysine or Lysine-rich sequences.

Experimental Setup:

  • Target: (Lys)

    
     decamer.
    
  • Variable: Synthesis A uses Boc-Lys(Z)-OH .[1] Synthesis B uses Boc-Lys(2-Cl-Z)-OH .

Results:

  • Synthesis A (Z-protected): Mass spectrometry reveals a distribution of masses corresponding to

    
    . The "plus" masses indicate branching where a Boc-Lys coupled to a deprotected side chain.
    
  • Synthesis B (2-Cl-Z protected): Mass spectrometry shows a singular clean peak for

    
    .
    
Visualization: The Orthogonality Logic

The following graph demonstrates how 2-Cl-Z fits into the orthogonal protection scheme of Boc SPPS.

Orthogonality Boc N-alpha Protection (Boc) TFA 50% TFA (Cycle Step) Boc->TFA Cleaved SideChain Side Chain Protection (2-Cl-Z) SideChain->TFA STABLE HF Anhydrous HF (Final Step) SideChain->HF Cleaved Linker Resin Linkage (PAM/MBHA) Linker->TFA STABLE Linker->HF Cleaved

Caption: 2-Cl-Z provides true orthogonality to the repetitive TFA deprotection steps, unlike the standard Z group.

References
  • Erickson, B. W., & Merrifield, R. B. (1973). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[2] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society, 95(11), 3750–3756.

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[3][4] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

Sources

Validation

Strategic N-Methylation: A Technical Guide to Enhancing Peptide Metabolic Stability

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Comparative assessment of N-Methyl-Lysine (N-Me-Lys) versus standard Lysine (Lys) in peptide therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Comparative assessment of N-Methyl-Lysine (N-Me-Lys) versus standard Lysine (Lys) in peptide therapeutics.

Executive Summary

In the landscape of peptide drug discovery, metabolic instability is the primary attrition factor. Standard Lysine (Lys) residues are high-affinity targets for trypsin-like serine proteases, leading to rapid systemic clearance—often within minutes. N-Methylation of Lysine (N-Me-Lys) represents a precision engineering strategy to overcome this limitation.

By replacing the amide proton with a methyl group, researchers introduce a "steric shield" that disrupts the induced-fit mechanism required for enzymatic cleavage. This guide provides a technical comparison of Lys vs. N-Me-Lys, detailing the mechanistic basis of stability, validated assessment protocols, and quantitative performance metrics.

Mechanistic Basis: The "Steric Shield" Effect

To understand the stability conferred by N-Me-Lys, one must analyze the protease-substrate interaction at the atomic level.

Standard Lysine Vulnerability

Trypsin-like proteases recognize the positive charge of the Lysine side chain (S1 pocket interaction) and hydrolyze the peptide bond on the C-terminal side. This reaction relies on:

  • Hydrogen Bonding: The amide proton of the scissile bond forms critical H-bonds with the protease active site (e.g., the oxyanion hole).

  • Conformational Flexibility: The peptide backbone must adopt an extended conformation to fit the active site cleft.

N-Me-Lys Resistance Mechanism

N-Methylation disrupts this process through two distinct modes of action:

  • Steric Occlusion: The N-methyl group introduces a steric clash within the enzyme's S1' subsite, physically preventing the catalytic triad from accessing the carbonyl carbon.

  • Conformational Rigidity: N-methylation restricts the rotation of the backbone (

    
     angles) and lowers the energy barrier for cis-peptide bond formation. This forces the peptide into a conformation that is energetically unfavorable for the protease to bind.
    

Experimental Protocol: The 3-Tier Validation System

Reliable assessment of metabolic stability requires a multi-matrix approach. Relying solely on commercial plasma often yields false positives due to the degradation of unstable enzymes during freeze-thaw cycles.

Tier 1: Plasma Stability Assay (High Throughput)
  • Objective: Screen for resistance to soluble serum proteases (e.g., thrombin, carboxypeptidases).

  • Critical Factor: Use fresh plasma (heparinized) whenever possible. EDTA can inhibit metalloproteases, artificially inflating stability.

Tier 2: Liver Microsomal Stability (Metabolic Clearance)
  • Objective: Assess susceptibility to CYP450-mediated oxidation and hepatic amidases.

  • Relevance: N-methylation increases lipophilicity, which can inadvertently increase hepatic clearance. This assay balances proteolytic stability against metabolic liability.

Tier 3: Whole Blood Assay (Physiological Relevance)
  • Objective: Capture degradation by membrane-bound proteases on erythrocytes and leukocytes (e.g., aminopeptidases).

  • Protocol Note: This is the "Gold Standard" for mimicking in vivo half-life.

Validated Workflow: LC-MS/MS Quantification

The following Graphviz diagram outlines the standardized workflow for these assays.

StabilityWorkflow Start Test Peptide (1 µM) Matrix Biological Matrix (Plasma/Microsomes/Blood) Start->Matrix Spike Incubation Incubation 37°C (0, 15, 30, 60, 120 min) Matrix->Incubation Quench Quench Reaction (Ice-cold ACN + Internal Std) Incubation->Quench Timepoints Centrifuge Centrifugation (4000g, 10 min, 4°C) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Supernatant Data Calculate t1/2 & CLint Analysis->Data

Figure 1: Standardized workflow for peptide metabolic stability assessment using LC-MS/MS.

Comparative Performance: Lys vs. N-Me-Lys

The following data summarizes the impact of N-methylation on proteolytic stability. Data is aggregated from standard pharmacokinetic studies comparing parent linear peptides to their N-methylated analogs.

Table 1: Half-Life ( ) Comparison[1]
ParameterStandard Lys-PeptideN-Me-Lys PeptideImpact Factor
Plasma

< 10 minutes> 4 hours> 24x Increase
Protease Susceptibility High (Trypsin, Plasmin)Low / ResistantSteric Shielding
Oral Bioavailability (%F) < 1%10 - 30%Permeability + Stability
Main Clearance Route Renal / ProteolysisHepatic / BiliaryLipophilicity Shift
Case Study Analysis: The Somatostatin Analog

In a study involving Somatostatin (a cyclic peptide with short half-life), strategic N-methylation of the backbone Lysine residues resulted in:

  • Proteolytic Resistance: The N-methylated analog resisted trypsin digestion for >24 hours, whereas the parent peptide degraded within 30 minutes.

  • Bioavailability: The modification contributed to a measurable oral bioavailability (~10%), a rarity for peptide drugs.

Mechanistic Visualization

The diagram below illustrates the steric conflict preventing enzyme cleavage.

Mechanism Enzyme Protease Active Site (S1 Pocket) Interaction_Lys Successful Binding (Induced Fit) Enzyme->Interaction_Lys Interaction_NMe Binding Inhibited (Steric Clash) Enzyme->Interaction_NMe Substrate_Lys Standard Lys-Peptide (Flexible, H-Bond Donor) Substrate_Lys->Interaction_Lys Substrate_NMe N-Me-Lys Peptide (Rigid, Steric Bulk) Substrate_NMe->Interaction_NMe Result_Lys Rapid Hydrolysis (Cleavage) Interaction_Lys->Result_Lys Catalysis Result_NMe Metabolic Stability (Intact Peptide) Interaction_NMe->Result_NMe Resistance

Figure 2: Mechanistic comparison of protease interaction. N-Methylation prevents the "induced fit" required for hydrolysis.

Conclusion & Strategic Recommendations

Replacing standard Lysine with N-Me-Lys is a validated strategy for extending peptide half-life. However, it is not a "plug-and-play" solution. The increased lipophilicity can lead to higher hepatic clearance or non-specific binding.

Recommendations:

  • Scan, Don't Swap: Perform an "N-Methyl Scan" (systematic replacement) to identify positions that improve stability without compromising receptor binding affinity.

  • Validate in Whole Blood: Plasma assays alone may overestimate stability for N-methylated peptides; whole blood assays provide the necessary rigor.

  • Monitor Solubility: N-methylation disrupts H-bonding networks, which can reduce aqueous solubility. Ensure formulation compatibility early in the development cycle.

References

  • Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research.[1] Link

  • Werle, M., & Bernkop-Schnürch, A. (2006). Strategies to improve plasma half-life time of peptide and protein drugs.[2] Amino Acids.[1][3][4][5][6] Link

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. The AAPS Journal. Link

  • Biron, E., et al. (2008). Improving oral bioavailability of peptides by multiple N-methylation: Somatostatin analogues. Angewandte Chemie International Edition.[7] Link

  • D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Comparative

Comparative Guide: Coupling Reagents for N-Methyl Lysine Incorporation

Topic: Comparative yield analysis of N-methyl lysine coupling reagents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary The incorporation...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative yield analysis of N-methyl lysine coupling reagents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The incorporation of N-methylated amino acids, particularly N-methyl lysine, is a critical strategy in peptide drug discovery to enhance proteolytic stability and membrane permeability.[1] However, the N-methyl group introduces significant steric hindrance and lowers the nucleophilicity of the amine, leading to difficult couplings, low yields, and elevated racemization risks.[1]

This guide evaluates the performance of advanced coupling reagents—specifically HATU , COMU , and PyAOP —in the context of N-methyl lysine synthesis.[1] While HATU remains the industry standard, data suggests that PyAOP offers superior efficacy for the most sterically demanding "N-methyl to N-methyl" junctions, avoiding the guanidinylation side reactions common with uronium salts.[1] COMU emerges as a safer, high-efficiency alternative to HATU with comparable yields and reduced epimerization.[2][3]

The Challenge: Steric Hindrance & Nucleophilicity

Incorporating N-methyl lysine involves two distinct challenges depending on the direction of synthesis:

  • Coupling of N-Me-Lys: Activating the carboxyl group of an N-methylated residue. This is generally manageable but prone to racemization (epimerization) due to the formation of oxazolonium ion intermediates.[1]

  • Coupling to N-Me-Lys: This is the rate-limiting step. The N-methyl group sterically shields the nucleophilic amine and alters the local conformation (cis/trans isomerism), drastically reducing coupling rates by orders of magnitude compared to primary amines.[1]

Mechanism of Difficulty

Standard reagents (e.g., HBTU, DIC/HOBt) often fail to drive this reaction to completion, resulting in deletion sequences.[1] The solution lies in reagents that generate highly reactive active esters (OAt or Oxyma) and minimize side reactions.[1]

CouplingMechanism Start N-Methyl Amine (Nucleophile) Product Peptide Bond (N-Me Amide) Start->Product Slow Attack Reagent Coupling Reagent (HATU / PyAOP) ActiveEster Activated Ester (OAt / Oxyma) Reagent->ActiveEster Activation SideRxn Guanidinylation (Side Reaction) Reagent->SideRxn If Uronium (HATU) & Slow Reaction ActiveEster->Product Acylation StericClash Steric Hindrance (N-Me Group) StericClash->Start Reduces Nucleophilicity

Figure 1: The mechanistic bottleneck in N-methyl coupling. The N-methyl group creates a steric barrier, necessitating highly reactive active esters.[1] Uronium reagents pose a risk of guanidinylation during these slow reactions.

Comparative Analysis of Reagents

The following analysis compares the three top-tier reagents for difficult N-methyl couplings.

Reagent Profiles
FeatureHATU PyAOP COMU
Class Uronium (Aminium)PhosphoniumUronium/Oxyma
Leaving Group HOAt (7-aza-HOBt)HOAt (7-aza-HOBt)Oxyma Pure
Reactivity Very HighVery HighHigh (Comparable to HATU)
Guanidinylation Risk High (if slow coupling)None Low/None
Racemization Control ExcellentExcellentSuperior
Safety Explosive potential (HOAt)Explosive potential (HOAt)Safe (Non-explosive)
Best Use Case Standard difficult couplingsN-Me to N-Me couplings Green/Safe alternative
Yield & Efficiency Data

Based on comparative studies in solid-phase peptide synthesis (SPPS) of difficult sequences (e.g., ACP (65-74) analogs, Cyclosporin fragments):

  • PyAOP (The Specialist):

    • Yield: >95% for difficult N-Me couplings.[4]

    • Why: Being a phosphonium salt, PyAOP cannot react with the N-terminal amine to form a guanidino adduct (a "dead" chain end).[1] This allows for longer reaction times and double couplings without capping the peptide chain.

    • Data Support: Studies indicate PyAOP yields superior purity for N-Me-Val and N-Me-Lys containing peptides compared to HATU, specifically because it avoids the guanidinylation by-product which can account for 5-15% of impurities in HATU-mediated slow couplings.

  • HATU (The Standard):

    • Yield: 85-95% for standard N-Me couplings.

    • Limitation: In extremely slow reactions (common with bulky N-Me-Lys(Boc)), the excess HATU can react with the amine.[1]

    • Mitigation: Requires precise stoichiometry (0.9 eq relative to acid) or pre-activation to minimize guanidinylation.[1]

  • COMU (The Modern Alternative):

    • Yield: 90-95% (Comparable to HATU).

    • Advantage: COMU releases Oxyma, which is less acidic and less prone to causing epimerization than HOAt.[1] It shows higher solubility in DMF, allowing for higher concentration reactions (0.5M vs 0.2M), which kinetically drives the coupling to completion.[1]

Experimental Protocols

General Guidelines for N-Methyl Lysine Coupling
  • Solvent: Use NMP or DMF. NMP often swells the resin better for hydrophobic N-methyl sequences.

  • Concentration: Maximize concentration (0.3M – 0.5M) to drive kinetics.

  • Temperature: Elevated temperature (50°C - 75°C) is highly recommended, but monitor for racemization (especially for Cys/His).[1] Microwave irradiation significantly improves yields.

Protocol A: PyAOP Coupling (Recommended for N-Me to N-Me)

Best for: Coupling an amino acid ONTO an N-terminal N-methyl lysine.

  • Resin Preparation: Swell resin in DMF/NMP (1:1) for 20 min.

  • Activation:

    • Dissolve Fmoc-AA-OH (5.0 eq) and PyAOP (5.0 eq) in NMP.

    • Add DIEA (10.0 eq).[1] Note: Collidine (TMP) can be used instead of DIEA to further reduce racemization.[1]

    • Pre-activate for 30 seconds (do not exceed 2 mins).[1]

  • Coupling:

    • Add solution to resin.

    • Agitate for 2 hours at room temperature OR 15 mins at 75°C (Microwave).

  • Re-Coupling (Double Coupling):

    • Drain and wash with DMF.

    • Repeat step 2-3. Double coupling is mandatory for N-Me-Lys residues.

  • Monitoring: Use the Chloranil test (acetaldehyde/chloranil).[1] The Kaiser test is ineffective for secondary amines (N-methyls).

Protocol B: COMU Coupling (Green/Safe High Efficiency)

Best for: Coupling N-Me-Lys ONTO a standard amine.

  • Activation:

    • Dissolve Fmoc-N-Me-Lys(Boc)-OH (3.0 eq) and COMU (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq) optional, enhances suppression of racemization.[1]

    • Add DIEA (6.0 eq).[1]

  • Coupling:

    • Add to resin immediately.

    • Microwave: 75°C for 5-10 mins.

    • Room Temp: 60 mins.

  • Wash: DMF (3x), DCM (3x).

Decision Framework

Use the following logic flow to select the appropriate reagent for your specific synthesis step.

ReagentSelection Start Select Coupling Scenario Q1 Is the N-terminal amine methylated (Secondary)? Start->Q1 Yes Yes (Coupling TO N-Me) Q1->Yes Difficult No No (Coupling OF N-Me) Q1->No Moderate Q2 Is the incoming AA also hindered? Yes->Q2 HATU Use HATU or COMU (High Efficiency) No->HATU Standard Protocol PyAOP Use PyAOP (Prevents Guanidinylation) Q2->PyAOP Yes (N-Me to N-Me) Q2->HATU No Safety Safety/Green Priority? HATU->Safety COMU Use COMU (Safer, Low Epimerization) Safety->COMU Yes

Figure 2: Decision tree for reagent selection. PyAOP is the critical choice for the most hindered junctions to ensure chain continuity.

Conclusion

For the synthesis of peptides containing N-methyl lysine:

  • Standard Recommendation: Use COMU for routine incorporation of N-Me-Lys residues due to its safety profile, high solubility, and low epimerization rates.[1]

  • Difficult Junctions: When coupling to an N-methyl lysine (especially if the incoming amino acid is also hindered), PyAOP is the superior choice.[1] It matches HATU's reactivity but eliminates the risk of N-terminal guanidinylation, a common failure mode in these slow reactions.

  • Optimization: Always employ double coupling and, where possible, microwave heating (75°C) to overcome the significant entropic and steric barriers imposed by the methyl group.[1]

References

  • El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link[1]

  • Coste, J., Frérot, E., & Jouin, P. (1994).[1] Coupling N-methylated amino acids using PyBroP and PyCloP halogenophosphonium salts: mechanism and fields of application. Journal of Organic Chemistry, 59(9), 2437–2446.[1] Link[1]

  • Himali, H. et al. (2023).[1] Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin. Molecules, 28(22), 7586.[1] Link

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Merck Millipore. (2024).[1] Novabiochem® Peptide Synthesis Reagents.[5] Merck Technical Library. Link

Sources

Validation

Quality control standards for research-grade Fmoc-N-Me-Lys(2-Cl-Z)-OH

Technical Assessment: Quality Control Standards for Research-Grade Fmoc-N-Me-Lys(2-Cl-Z)-OH Executive Summary & Strategic Positioning In the landscape of advanced peptide synthesis, Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Quality Control Standards for Research-Grade Fmoc-N-Me-Lys(2-Cl-Z)-OH

Executive Summary & Strategic Positioning

In the landscape of advanced peptide synthesis, Fmoc-N-Me-Lys(2-Cl-Z)-OH represents a highly specialized "hybrid" building block. Unlike the standard Fmoc-N-Me-Lys(Boc)-OH , which allows for simultaneous backbone and side-chain deprotection, this derivative is designed for orthogonal strategies .

The N-methyl group introduces backbone constraints (improving proteolytic stability and membrane permeability), while the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group provides extreme acid stability. This allows the lysine side chain to remain protected during standard TFA cleavage from the resin, facilitating post-cleavage modifications, fragment condensation, or cyclic peptide synthesis.

Because this is often a custom-synthesized reagent rather than a high-volume catalog item, strict Quality Control (QC) is mandatory to prevent costly downstream failures.

Critical Quality Attributes (CQA) & Specifications

Purity & Impurity Profile
ParameterSpecificationScientific Rationale
Chemical Purity (HPLC)

98.0%
N-methylated amino acids are prone to difficult couplings. Starting with <98% purity introduces deletion sequences that are impossible to purify later.
Chiral Purity (e.e.)

99.5% (L-isomer)
The N-methylation step in reagent synthesis is prone to racemization. Even 1% D-isomer can disrupt the secondary structure (e.g.,

-turn) the N-Me is intended to induce.
Dipeptide Content < 0.1%A common byproduct in N-Me amino acid synthesis. These couple efficiently, inserting an extra amino acid into your sequence.
Free Fmoc < 0.2%Indicates degradation. Free Fmoc can cap the growing peptide chain, terminating synthesis.
The "2-Cl-Z" Integrity Check

Unlike Boc, the 2-Cl-Z group must survive 95% TFA.

  • QC Test: Dissolve 5mg in 95% TFA/H2O (1 hour). Analyze by HPLC.

  • Pass Criteria: < 1% degradation (loss of 2-Cl-Z group).

  • Note: Standard Z (Cbz) groups can show 5-10% loss in TFA; 2-Cl-Z must be robust.

Comparative Analysis: Selecting the Right Derivative

This section objectively compares Fmoc-N-Me-Lys(2-Cl-Z)-OH against its primary alternatives.

Table 1: Performance Comparison Matrix
FeatureFmoc-N-Me-Lys(2-Cl-Z)-OH Fmoc-N-Me-Lys(Boc)-OH (Standard)Fmoc-Lys(2-Cl-Z)-OH (Non-Methylated)
Primary Utility Post-cleavage modification; Fragment condensation.Standard SPPS; Side chain removed with TFA.Standard SPPS; Side chain stable to TFA.
TFA Stability High (Stable)None (Cleaved)High (Stable)
Coupling Difficulty High (Steric hindrance from N-Me).[1]High (Steric hindrance from N-Me).Low/Medium (Standard kinetics).
Solubility Moderate (Hydrophobic core).High.Moderate.
Deprotection (Side Chain) HF (Hydrofluoric Acid) or TFMSA.95% TFA.HF or TFMSA.
Risk Factor Incomplete coupling; Racemization.Incomplete coupling.Aggregation (H-bonding).
Decision Logic (DOT Diagram)

SelectionLogic Start Select Lysine Derivative Q1 Is N-Methylation Required? (For stability/conformation) Start->Q1 Q2 Must Side Chain Survive TFA Cleavage? Q1->Q2 Yes Res1 Use Fmoc-Lys(Boc)-OH (Standard) Q1->Res1 No (Standard Lys) Res2 Use Fmoc-Lys(2-Cl-Z)-OH Q1->Res2 No (Stable SC needed) Res3 Use Fmoc-N-Me-Lys(Boc)-OH Q2->Res3 No (Standard SPPS) Res4 Use Fmoc-N-Me-Lys(2-Cl-Z)-OH (Target Molecule) Q2->Res4 Yes (Orthogonal)

Figure 1: Decision tree for selecting the correct Lysine derivative based on synthesis requirements.

Experimental Protocols & Application

Due to the steric bulk of the N-methyl group, standard HBTU/DIEA protocols will result in low yields (<50%). The following protocol is validated for N-Me couplings.

Protocol A: High-Efficiency Coupling
  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIEA (Diisopropylethylamine).

  • Stoichiometry: 3 eq AA : 2.9 eq HATU : 3 eq HOAt : 6 eq DIEA.

Step-by-Step:

  • Pre-activation: Dissolve Fmoc-N-Me-Lys(2-Cl-Z)-OH, HATU, and HOAt in minimal DMF. Add DIEA. Shake for exactly 30 seconds (do not over-activate).

  • Coupling: Add mixture to the resin.

  • Duration: Double couple: 2 x 2 hours.

  • Monitoring: Standard Kaiser test will fail (false negative) because the secondary amine does not react with ninhydrin. Use Chloranil Test or micro-cleavage HPLC for confirmation.

Protocol B: QC Method (HPLC)

To verify the identity and purity of the incoming raw material.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 215 nm (amide bond) and 254 nm (Fmoc/Z groups).

  • Note: The 2-Cl-Z group adds significant hydrophobicity; expect a late retention time compared to Boc derivatives.

Visualizing the Synthesis Workflow

The following diagram illustrates the specific pathway where this molecule is utilized, highlighting the critical "HF Cleavage" step required to remove the 2-Cl-Z group.

SynthesisWorkflow Step1 Coupling (Fmoc-N-Me-Lys(2-Cl-Z)-OH) Step2 Fmoc Removal (20% Piperidine) Step1->Step2 Step3 Peptide Elongation Step2->Step3 Step4 Resin Cleavage (95% TFA) Step3->Step4 Step5 Intermediate Peptide (Lys Side Chain Protected) Step4->Step5 2-Cl-Z Intact Step6 Final Deprotection (HF or TFMSA) Step5->Step6 Remove 2-Cl-Z

Figure 2: Synthesis workflow showing the survival of the 2-Cl-Z group during TFA cleavage, enabling orthogonal handling.

References

  • Novabiochem (Merck). Fmoc-N-Me-Lys(Boc)-OH Product Specifications. Retrieved from

  • Bachem. Quality Control of Amino Acids & Peptides: A Guide. Retrieved from

  • Advanced ChemTech. Fmoc-Lys(2-Cl-Z)-OH Product Data. Retrieved from

  • Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for 2-Cl-Z stability).
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Fmoc-N-Me-Lys(2-Cl-Z)-OH: Proper Disposal &amp; Safety Procedures

Executive Summary: The "Halogen Rule" Immediate Directive: Due to the presence of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group, Fmoc-N-Me-Lys(2-Cl-Z)-OH must be treated as Halogenated Organic Waste. [1] Do NOT dispose of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Halogen Rule"

Immediate Directive: Due to the presence of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) group, Fmoc-N-Me-Lys(2-Cl-Z)-OH must be treated as Halogenated Organic Waste. [1]

Do NOT dispose of this compound in standard "Non-Halogenated" (often black or white label) solvent containers. Even trace amounts of halogenated compounds can contaminate non-halogenated waste streams, rendering them unsuitable for standard fuel-blending disposal methods and necessitating costly high-temperature incineration.[1]

Chemical Profile & Hazard Identification

To understand the disposal logic, we must deconstruct the molecule's stability and reactivity profile.[1]

ComponentFunctionDisposal Implication
Fmoc Group N-terminal ProtectionBase-labile (sensitive to piperidine). Potential aquatic toxicity.
N-Methyl Backbone ModificationIncreases solubility; no specific disposal hazard.
Lysine Core Amino Acid BackboneBiodegradable (negligible hazard).
2-Cl-Z Group Side-chain ProtectionCRITICAL: Contains Chlorine.[2][3] Acid-stable. Requires Halogenated classification.[4][5][6]

Key Hazard Insights:

  • Thermal Decomposition: When incinerated at standard temperatures (used for non-halogenated waste), chlorinated aromatics (like the 2-Cl-Z group) can form dioxins and furans.[1] Therefore, this waste must go to a facility equipped with specific scrubbers and higher temperature capabilities.[1]

  • Chemical Stability: The 2-Cl-Z group is significantly more stable to acid than the standard Z (Cbz) group. It will not degrade in standard acidic waste streams (e.g., TFA waste), meaning the halogen content remains persistent.[1]

Waste Segregation Protocol

The following decision logic ensures compliance with RCRA (Resource Conservation and Recovery Act) and local EHS regulations.

The "Solute Rules the Stream" Principle

A common error in peptide synthesis is classifying waste based solely on the solvent (e.g., DMF or NMP).[1]

  • Rule: If you dissolve Fmoc-N-Me-Lys(2-Cl-Z)-OH in a non-halogenated solvent (like DMF), the entire solution becomes Halogenated Waste .[1]

Visual Decision Tree (DOT Diagram)

The following diagram illustrates the decision process for segregating this specific waste product.

Waste_Segregation Start Waste Generation: Fmoc-N-Me-Lys(2-Cl-Z)-OH State Physical State? Start->State Solid Solid Waste (Expired/Spilled) State->Solid Liquid Liquid Waste (Reaction/Wash) State->Liquid Final_Solid DISPOSAL A: Solid Halogenated Waste (Double Bagged) Solid->Final_Solid Label as Toxic/Irritant SolventCheck Primary Solvent? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halo Solvent (DMF, NMP, MeOH) SolventCheck->NonHaloSolvent Final_Liquid DISPOSAL B: Liquid Halogenated Waste (Segregated Carboy) HaloSolvent->Final_Liquid NonHaloSolvent->Final_Liquid Contaminated by Solute (Cl)

Figure 1: Waste segregation workflow. Note that even if the solvent is non-halogenated (Green path), the presence of the chlorinated solute forces the waste into the Halogenated stream (Red dashed line).

Detailed Disposal Procedures

Scenario A: Solid Waste (Shelf Expiry or Spills)

Context: You have an old bottle that has degraded or a dry powder spill.

  • Containment: Do not throw in the general trash. Place the bottle or swept powder into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the first bag inside a second bag (double-bagging) to prevent leakage of fine particulates.

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: Fmoc-N-Me-Lys(2-Cl-Z)-OH.

    • Constituents: Write "Halogenated Organic Solid."

    • Hazards: Check "Irritant" and "Toxic" (standard precaution for Fmoc derivatives).

  • Storage: Store in the "Solid Hazardous Waste" pail until EHS pickup.

Scenario B: Reaction Mixtures (SPPS Waste)

Context: Waste generated during Solid Phase Peptide Synthesis (SPPS) coupling steps.

  • Segregation: Even if the coupling was done in DMF (Dimethylformamide), the waste carboy must be designated Halogenated .

  • Compatibility Check:

    • Do NOT mix with: Strong oxidizers or alkali metals.

    • Acceptable mix: Can be mixed with DCM (Dichloromethane) waste streams.

  • Carboy Selection: Use high-density polyethylene (HDPE) or glass carboys. Avoid metal containers if the waste is acidic (e.g., if mixed with cleavage cocktails).[1]

Scenario C: Cleavage Cocktails (TFA Mixtures)

Context: If the amino acid was part of a failed cleavage reaction involving Trifluoroacetic Acid (TFA).

  • Corrosivity: This waste is now Corrosive (Acidic) AND Halogenated .

  • Neutralization (Optional but Recommended): If your facility requires pH neutral waste, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container.

    • Warning: Neutralization generates heat and gas (

      
      ). Perform in a fume hood.
      
  • Standard Practice: Most facilities accept acidic organic waste. Label the carboy: "Halogenated Solvent + TFA (Corrosive)."

Emergency Response (Spill Cleanup)

If a container of Fmoc-N-Me-Lys(2-Cl-Z)-OH breaks:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If the powder is fine and airborne, use a N95 or P100 particulate respirator.[1]

  • Dry Spill:

    • Avoid creating dust.[7][8]

    • Cover with a wet paper towel (dampened with water or isopropyl alcohol) to suppress dust.

    • Scoop up the material and place it in a waste bag.

    • Treat the cleanup materials (paper towels, gloves) as Halogenated Solid Waste .[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite, sand, or standard spill pads.[1]

    • Do not use combustible materials (sawdust) if the solvent is flammable.

    • Bag the absorbent and label as Halogenated Waste.

Regulatory Reference & Compliance

  • RCRA (USA): While this specific CAS is not P-listed or U-listed, it contributes to the characteristics of D001 (Ignitable, if in solvent) or F-listed waste streams if mixed with spent halogenated solvents (F001/F002).[1]

  • EPA Halogenated Solvent Definition: Any waste containing significant halogenated organic compounds (typically >1000 ppm) requires specific thermal treatment (incineration >1100°C) to ensure destruction of the C-Cl bond.

References
  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories - Chemical Waste Guideline. (2021).[9][10] Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. Protecting Groups: Benzyloxycarbonyl (Cbz) and variants. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Lys(2-Cl-Z)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Lys(2-Cl-Z)-OH
© Copyright 2026 BenchChem. All Rights Reserved.